Roflumilast

Catalog No.
S548900
CAS No.
162401-32-3
M.F
C17H14Cl2F2N2O3
M. Wt
403.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roflumilast

CAS Number

162401-32-3

Product Name

Roflumilast

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-4-(difluoromethoxy)benzamide

Molecular Formula

C17H14Cl2F2N2O3

Molecular Weight

403.2 g/mol

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)

InChI Key

MNDBXUUTURYVHR-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble

Synonyms

BY217; BY-217; BY 217; B 9302-107; B9302-107; B-9302-107; BYK 20869; BYK-20869; BYK20869; Daxas; Daliresp

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

The exact mass of the compound Roflumilast is 402.03495 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (0.52-0.56 mg/l at 22°c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of chloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Roflumilast mechanism of action PDE4 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of PDE4 Inhibitors

Drug Name Primary Indications PDE4 IC₅₀ (Potency) Selectivity Key Administration Routes
Roflumilast Severe COPD, Plaque Psoriasis, Atopic Dermatitis [1] [2] [3] 0.7 nM [4] High selectivity for PDE4B/D [4] Oral, Topical (cream, foam) [4] [2]
Apremilast Plaque Psoriasis, Psoriatic Arthritis [5] 140 nM [4] PDE4 Oral [5] [4]
Crisaborole Atopic Dermatitis [5] [4] 750 nM [4] PDE4 Topical (ointment) [5] [4]

Structural Mechanism of PDE4 Inhibition

This compound's superior potency is attributed to its molecular structure, which closely mimics the natural cAMP substrate within the PDE4 enzyme's active site [4].

PDE4 Enzyme and cAMP Hydrolysis
  • Function: PDE4 specifically hydrolyzes and inactivates the second messenger cyclic adenosine monophosphate (cAMP) to AMP [1] [6].
  • Consequence: Low cAMP levels promote the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) [5] [6].
Molecular Basis of this compound's High Potency

The PDE4 enzyme binds cAMP using three key "anchor points" in its active site. This compound's binding strength can be summarized by a "3-2-1" contact point rule compared to other inhibitors [4]:

G cAMP cAMP MetalSite 1. Metal Ion Site (Zn²⁺/Mg²⁺) cAMP->MetalSite Binds All 3 GlnResidue 2. Conserved Glutamine cAMP->GlnResidue WaterNetwork 3. Structured Water Molecule (H-bond Network) cAMP->WaterNetwork This compound This compound This compound->MetalSite Binds All 3 This compound->GlnResidue This compound->WaterNetwork Apremilast Apremilast Apremilast->MetalSite Binds 2 Apremilast->GlnResidue Apremilast->WaterNetwork Misses Crisaborole Crisaborole Crisaborole->MetalSite Binds 1 Crisaborole->GlnResidue Misses Crisaborole->WaterNetwork Misses ActiveSite PDE4 Active Site Anchor Points ActiveSite->MetalSite ActiveSite->GlnResidue ActiveSite->WaterNetwork

Binding affinity of PDE4 inhibitors follows a "3-2-1" contact rule, determining pharmacological potency. [4]


Cellular and Systemic Pharmacological Effects

By increasing intracellular cAMP, this compound activates downstream signaling via Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to broad anti-inflammatory and immunomodulatory effects [1] [7] [8].

G This compound This compound PDE4 Inhibits PDE4 This compound->PDE4 cAMP ↑ Intracellular cAMP PDE4->cAMP PKA Activates PKA cAMP->PKA EPAC Activates EPAC cAMP->EPAC Downstream Downstream Effects PKA->Downstream EPAC->Downstream Effect1 Suppression of NF-κB & MAPK signaling Downstream->Effect1 Effect2 Inhibition of pro-inflammatory cytokine release Downstream->Effect2 Effect3 Reduction in inflammatory cell activation Downstream->Effect3 Outcome Overall Anti-inflammatory & Immunomodulatory Effects Effect1->Outcome Effect2->Outcome Effect3->Outcome

This compound increases cAMP, activating PKA and EPAC pathways to produce anti-inflammatory effects. [1] [5] [3]

The table below details the specific effects of this compound on key immune and structural cells relevant to inflammatory diseases.

Cellular Targets of this compound
Cell Type Observed Effects of this compound Experimental Context
Macrophages Dose-dependent reduction in LPS-induced release of CCL2, CCL3, CCL4, CXCL10, and TNF-α [1]. In vitro studies on human lung macrophages [1].
Neutrophils Inhibition of IL-8, LTB4, MMP-9, and neutrophil elastase release; suppression of adhesion and CD11b expression [1]. In vitro studies [1].
Eosinophils & Mast Cells Inhibition of IgE-dependent release of histamine, IL-4, and IL-13 from basophils; inhibition of mast cell degranulation [1]. In vitro studies; rodent models of OVA-challenged and fungal-sensitized mice [1].
Airway Smooth Muscle (ASM) Potentiated formoterol-induced expression of MKP-1; enhanced effect of dexamethasone [1]. In vitro studies on ASM cells [1].
Fibroblasts Antagonized TGF-β-stimulated profibrotic activity [1]. In vitro studies; mitigation of bleomycin-induced fibrosis in rodents [1].
Bronchial Epithelial Cells Reduced MUC5AC expression (mucus hypersecretion); improved ciliary function; potential activation of CFTR for epithelial rehydration [1]. In vitro studies on human airway epithelial cells [1].

Key Experimental Models and Protocols

For researchers aiming to investigate PDE4 inhibition, the following established models provide robust methodological frameworks.

In Vitro Anti-inflammatory Assay (Human Macrophages)
  • Objective: To quantify the inhibition of pro-inflammatory cytokine release.
  • Key Methodology [1]:
    • Isolate and culture human lung macrophages.
    • Pre-treat cells with this compound (e.g., 0.02-1.0 µM) or vehicle for a set period.
    • Stimulate inflammation with Lipopolysaccharide (LPS).
    • Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
  • Output: Dose-response curve for this compound's inhibition of cytokine release.
In Vitro Respiratory Plasticity Model (Neonatal Rat Brainstem)
  • Objective: To assess the drug's effect on central respiratory control.
  • Key Methodology [7] [8]:
    • Isolate rhythmically-active brainstem-spinal cord preparations from neonatal rats (P0-P3).
    • Perfuse the preparation with artificial cerebrospinal fluid (aCSF).
    • Bath-apply this compound at varying concentrations (e.g., 0.01 to 1.0 µM) for 10 minutes, followed by washout.
    • Record inspiratory burst frequency from cervical ventral roots for at least 60 minutes post-washout to identify persistent "frequency plasticity."
    • To probe mechanism, apply inhibitors of PKA (e.g., KT5720) or EPAC (e.g., ESI-09) prior to this compound exposure.
  • Output: Acute and long-lasting changes in inspiratory burst frequency.
In Vivo Model of Airway Inflammation (Ovalbumin-Sensitized Mice)
  • Objective: To evaluate efficacy in an allergic asthma model.
  • Key Methodology [1] [5]:
    • Sensitize and challenge mice with ovalbumin (OVA) to induce allergic airway inflammation.
    • Administer this compound (orally or via inhalation) during the challenge phase.
    • Assess outcomes including:
      • Airway hyper-responsiveness to methacholine.
      • Bronchoalveolar lavage (BAL) fluid analysis for eosinophil and neutrophil counts.
      • Lung tissue histology for inflammatory infiltration.
  • Output: Reduction in airway inflammation and hyper-reactivity.

This compound represents a well-characterized and potent PDE4 inhibitor. Its defined mechanism and high potency make it both a valuable therapeutic agent and a reference compound for ongoing research into novel PDE4-targeting drugs.

References

Comprehensive Technical Review: Roflumilast Pharmacokinetics and Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor with significant anti-inflammatory properties that has been developed for multiple therapeutic applications. Originally approved for oral administration in chronic obstructive pulmonary disease (COPD), this compound has more recently been formulated as a topical cream for dermatological conditions including plaque psoriasis and seborrheic dermatitis. The molecule is chemically designated as a benzamide derivative with molecular weight of 403.21 g/mol for the parent compound and 419.21 g/mol for its active metabolite, this compound N-oxide [1]. This compound exhibits relatively low solubility (0.5 μg/mL at pH 7.4) and high permeability, with a measured apparent permeability (Papp) of 0.01 × 10⁻⁵ cm/s [1]. The partition coefficient (LogP) has been optimized to 3.5 for this compound and 2.6 for the N-oxide metabolite in PBPK modeling, reflecting moderate lipophilicity that supports both oral absorption and tissue penetration [1].

The drug substance exists as a non-hygroscopic, white to off-white powder that is structurally stable under recommended storage conditions. From a pharmacodynamic perspective, this compound demonstrates high potency for PDE4 inhibition, with estimates suggesting it is approximately 25 to >300 times more potent than other PDE4 inhibitors like apremilast or crisaborole [2]. This comprehensive review examines the pharmacokinetic and metabolic characteristics of this compound, providing technical data relevant to researchers and drug development professionals working with this compound.

Absorption and Basic Pharmacokinetic Parameters

Absorption Profile

This compound exhibits favorable absorption characteristics following oral administration:

  • Rapid absorption: After oral administration, this compound is rapidly absorbed with time to maximum concentration (Tmax) ranging from 0.25–2.0 hours for the parent drug and 4–8 hours for the active N-oxide metabolite [3] [4]
  • High bioavailability: The absolute oral bioavailability is approximately 79-80% after a 500 μg dose [2] [4]
  • Linear kinetics: The pharmacokinetics demonstrate dose proportionality over the therapeutic range (0.25-0.50 mg), with area under the curve (AUC) and maximum concentration (Cmax) increasing linearly with dose [3]
  • Food effects: Food intake delays Tmax by approximately 1 hour and reduces Cmax by about 40%, but does not significantly affect the total inhibitory activity of PDE4 when considering both parent drug and active metabolite [3]
Basic Pharmacokinetic Parameters

Table 1: Key pharmacokinetic parameters of this compound and this compound N-oxide after oral administration

Parameter This compound This compound N-oxide
Tmax (h) 0.25-2.0 4-8
Effective t½ (h) 17-31 (median 17) ~30
Accumulation index (Rac) ~1.63 3.20
Fraction unbound (fup) 0.011 0.034
Blood/Plasma ratio (Rbp) 0.73 0.62
Apparent volume of distribution (L) ~280 -

Table 2: Steady-state exposure parameters following multiple dosing of this compound 0.5 mg once daily

Matrix Analyte Cmax (ng/mL) AUC (ng·h/mL) Ctrough (ng/mL)
Plasma (DERMIS-1) This compound - - 1.78
This compound N-oxide - - 9.86
Plasma (DERMIS-2) This compound - - 1.72
This compound N-oxide - - 10.2

The effective half-life supports once-daily dosing, with steady-state plasma concentrations achieved within 4 days for this compound and 6 days for this compound N-oxide [4]. The accumulation index is approximately 1.63 for this compound and 3.20 for this compound N-oxide after 11 days of once-daily dosing [3]. Following multiple dosing of oral this compound 500 μg in healthy volunteers, the peak plasma concentration (Cmax) reaches 6.01 ng/mL, with approximately 6% higher exposure observed in COPD patients [2]. The peak-to-trough ratio after oral administration exceeds 10, indicating significant fluctuation in plasma concentrations over the dosing interval [2].

Distribution and Protein Binding

This compound and its metabolite demonstrate extensive tissue distribution, a key consideration for their pharmacological effects in both pulmonary and dermatological applications:

  • Volume of distribution: The steady-state volume of distribution is approximately 280 L for this compound, indicating extensive tissue distribution beyond plasma compartment [1]
  • Protein binding: Both this compound and this compound N-oxide are highly bound to plasma proteins, with fraction unbound (fup) of 0.011 and 0.034, respectively [1]
  • Tissue penetration: Following topical administration, this compound concentrations in skin were 126- and 61.8-fold higher than corresponding mean plasma Ctrough following administration of 0.15% and 0.5% cream formulations, respectively [2]
  • Blood/plasma partitioning: The blood-to-plasma concentration ratio is 0.73 for this compound and 0.62 for this compound N-oxide, as calculated by PK-Sim software [1]

The tissue distribution was characterized using a physiologically-based pharmacokinetic (PBPK) model that implemented Rodgers and Rowland methods for predicting partition coefficients [1]. The model optimized the interstitial-to-plasma partition coefficient (KIns,p) scale to 5.0 to better describe the observed tissue distribution patterns. This extensive tissue distribution is particularly relevant for topical applications, where high cutaneous concentrations coupled with low systemic exposure contribute to the favorable therapeutic index of this compound in dermatological formulations.

Metabolism and Metabolic Pathways

Primary Metabolic Pathways

This compound undergoes extensive metabolism through cytochrome P450-mediated pathways and subsequent conjugation reactions:

  • CYP-mediated metabolism: this compound is primarily metabolized by CYP3A4 and CYP1A2 to form its active metabolite, this compound N-oxide [1] [3]
  • Metabolite profile: In vitro studies indicate that this compound metabolism produces approximately 10 metabolites, with this compound N-oxide being the only clinically relevant active metabolite [1]
  • Relative potency: this compound N-oxide is approximately threefold less potent than the parent drug in PDE4 inhibition assays, but contributes significantly to overall pharmacological effect due to substantially higher systemic exposure [2]
  • Tissue-specific metabolism: Following topical administration, there is no significant conversion to this compound N-oxide in the skin, suggesting that cutaneous PDE4 inhibition is primarily mediated by the parent drug [2]

The following diagram illustrates the major metabolic pathways and pharmacokinetic characteristics of this compound:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Oxidation CYP1A2 CYP1A2 This compound->CYP1A2 Oxidation Inactive_metabolites Inactive_metabolites This compound->Inactive_metabolites Phase II PDE4_inhibition PDE4_inhibition This compound->PDE4_inhibition Primary PK effect N_oxide N_oxide CYP3A4->N_oxide CYP1A2->N_oxide N_oxide->Inactive_metabolites Phase II N_oxide->PDE4_inhibition Contributes to 90% activity

Figure 1: this compound Metabolic Pathways and PK Characteristics

Enzyme Kinetics and Metabolic Parameters

The metabolism of this compound follows Michaelis-Menten kinetics, with intrinsic clearance values optimized in PBPK modeling to reflect observed human pharmacokinetics:

Table 3: Enzyme kinetic parameters for this compound metabolism

Enzyme CLint,u (μL/min/mg) ISEF Value Expression (pmol/mg protein)
CYP3A4 0.90/0.55* 0.33 137
CYP1A2 0.55/0.33* 0.39 52

Note: *Values represent differential clearance in healthy volunteers/COPD patients

The unbound intrinsic clearance (CLint,u) was calculated using the equation: CLint,u = Enzᵢ × ISEFᵢ × expressionᵢ, where Enzᵢ represents the metabolic rate, ISEF is the intersystem extrapolation factor, and expressionᵢ represents the enzyme abundance [1]. The metabolic rate (Enzᵢ) was itself estimated using Michaelis-Menten kinetics: Enzᵢ = Vmax/(Km + Cᵢ), where Vmax is the maximal rate of metabolism, Km is the Michaelis-Menten constant, and Cᵢ is the unbound this compound concentration [1]. These parameters were incorporated into a whole-body PBPK model that accurately predicted this compound exposure in both healthy volunteers and COPD patients.

Excretion and Clearance

This compound and its metabolites are eliminated through multiple pathways, with metabolism representing the primary clearance mechanism:

  • Plasma clearance: The plasma clearance rate for this compound is estimated at approximately 90 L/h when calculated using standard physiological parameters [1]
  • Renal excretion: Unchanged this compound excretion in urine is minimal, with renal clearance approximately equal to the glomerular filtration rate multiplied by the fraction unbound (GFR × fup) [1]
  • Fecal excretion: The majority of administered dose is eliminated in feces as metabolites, with limited excretion of unchanged parent drug [5]
  • Total recovery: After intravenous administration of radiolabeled tanimilast (a related PDE4 inhibitor), 79% of the dose was recovered in excreta (71% in feces; 8% in urine) [5]

The relationship between intrinsic clearance and plasma clearance can be expressed mathematically as: CLP = Rbp × Q × CLint,u/(CLint,u + Q/(Rbp × fup)), where Rbp is the blood/plasma concentration ratio, Q is tissue blood flow (average 90 L/h in humans), and fup is the fraction of unbound drug in plasma [1]. This equation highlights the interplay between metabolic clearance, protein binding, and perfusion limitations in determining the overall elimination kinetics of this compound.

Special Populations and Formulation Considerations

Topical vs. Oral Pharmacokinetics

The pharmacokinetic profile of this compound differs significantly between oral and topical formulations:

Table 4: Comparison of this compound pharmacokinetics following oral vs. topical administration

Parameter Oral Administration Topical Administration
Bioavailability ~79% 1.5%
Tmax (h) 0.25-2.0 Not specified (flat profile)
Peak-to-trough ratio >10 1.2
Half-life (days) 0.7-1.3 4.0 (ROF), 4.6 (N-oxide)
Metabolite/Parent ratio 12.4:1 8:1
Skin-to-plasma ratio Not applicable 61.8-126:1

Following topical administration, the plasma concentration-time curve is characteristically flat, reflecting slow release from skin reservoirs [2]. The terminal half-life is substantially longer after topical administration (4.0 days for this compound and 4.6 days for this compound N-oxide) compared to oral dosing, consistent with formation of a cutaneous reservoir that slowly releases the drug into systemic circulation [2]. This reservoir effect contributes to the sustained pharmacological activity observed with once-daily application of topical this compound formulations.

Population Pharmacokinetics and Dose Optimization

Population PK analyses have identified strategies to optimize this compound dosing in clinical practice:

  • Up-titration benefits: Starting with this compound 250 μg once daily for 4 weeks before escalating to 500 μg reduces treatment discontinuations and improves tolerability while maintaining efficacy [4]
  • Exposure-response relationship: The percentage of patients with adverse events of interest increases with predicted total PDE4 inhibition (tPDE4i) exposure (logit scale slope 0.484) [4]
  • Dosing in special populations: While specific recommendations for hepatic or renal impairment are not detailed in the available literature, the extensive metabolism suggests potential need for dose adjustment in hepatic dysfunction

The population PK model adequately characterized average plasma concentrations and variability from 1238 patients across clinical trials [4]. Modeling data predicted that patients receiving the 250 μg up-titration regimen had significantly lower discontinuation rates and longer time to discontinuation compared with those starting immediately at 500 μg once daily (p = 0.0014) [4].

Drug-Drug Interactions and Clinical Implications

CYP-Mediated Interactions

This compound is susceptible to clinically significant drug-drug interactions when co-administered with modulators of CYP3A4 and CYP1A2 activity:

Table 5: Predicted drug-drug interaction effects with this compound based on PBPK modeling

Perpetrator Drug Mechanism Effect on this compound Clinical Recommendation
Ketoconazole, Itraconazole CYP3A4 strong inhibition Increased ROF exposure Reduce to half-dosage or use with caution
Fluvoxamine Dual CYP3A4/1A2 inhibition Increased ROF exposure Reduce to half-dosage or use with caution
Cimetidine, Enoxacin, Fluconazole Moderate inhibition Moderately increased ROF exposure Use with caution
Rifampicin, Efavirenz CYP3A4 induction Decreased ROF exposure (Cmax ratio: 0.63 vs 0.19 observed) Avoid co-administration
Rifampicin CYP3A4 strong induction Markedly reduced exposure Avoid co-administration

In DDI simulations, most predicted ratios closely matched observed ratios except for peak concentration ratios of this compound with rifampicin (prediction: 0.63 vs. observation: 0.19) and with cimetidine (prediction: 1.07 vs. observation: 1.85) [1]. The PBPK model suggested that co-administration with moderate inhibitors (cimetidine, enoxacin, and fluconazole) warrants caution, while strong CYP3A4 inhibitors (ketoconazole and itraconazole) or dual CYP3A4/1A2 inhibitors (fluvoxamine) may necessitate dose reduction to half-dosage [1]. Co-administration with CYP3A4 strong or moderate inducers (rifampicin, efavirenz) should be avoided due to significant reduction in this compound exposure and potential loss of efficacy [1].

Analytical Methods and Experimental Protocols

Bioanalytical Methods

The quantification of this compound and its metabolites in biological matrices employs sophisticated analytical techniques:

  • Primary methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for quantifying this compound and this compound N-oxide in plasma samples [3] [4]
  • Sensitivity: Methods demonstrate low limits of quantitation (0.02 ng mL⁻¹ for this compound and 0.04 ng mL⁻¹ for this compound N-oxide) [3]
  • Sample preparation: Human plasma samples are typically prepared by solid-phase extraction, which provides high recovery and minimal matrix effect for both analytes [3]
  • Linear range: Calibration curves are linear within the range of 0.02–10 ng mL⁻¹ for this compound and 0.04–50 ng mL⁻¹ for this compound N-oxide, with regression coefficients >0.99 [3]

The following diagram illustrates the experimental workflow for pharmacokinetic studies of this compound:

G cluster_0 Bioanalytical Phase Study_Design Study_Design Dosing Dosing Study_Design->Dosing Randomized Sample_Collection Sample_Collection Dosing->Sample_Collection Serial sampling Sample_Prep Sample_Prep Sample_Collection->Sample_Prep Centrifuge/SPE Analysis Analysis Sample_Prep->Analysis Extract PK_Modeling PK_Modeling Analysis->PK_Modeling Concentration data

Figure 2: Experimental Workflow for this compound PK Studies

PBPK Modeling Approach

The physiologically-based pharmacokinetic (PBPK) model for this compound incorporates several key elements:

  • Model structure: Multiple compartments interconnected by blood flow, including mucosa (gastro-intestine), blood, and eliminating/non-eliminating tissues [1]
  • Intestinal segments: Mucosa includes duodenum, jejunum, ileum, cecum, colon, and rectum with specified transit times and pH values [1]
  • Distribution modeling: Tissue distribution described using interstitial-to-plasma (KIns,p) and intracellular-to-plasma (KInc,p) partition coefficients [1]
  • Cellular permeability: Characterized using PK-Sim standard methods [1]

The PBPK model has been successfully developed and validated based on four clinical PK studies and five clinical DDI studies [1]. In PK simulations, every ratio of prediction to observation for PK parameters fell within the range of 0.7 to 1.5, demonstrating good predictive performance [1]. This model provides a valuable tool for simulating and predicting the pharmacokinetics of this compound in humans and evaluating the possibility of clinical PK-based DDIs.

Conclusion

References

Comprehensive Technical Guide: Properties of the Roflumilast N-Oxide Active Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Roflumilast N-oxide is the primary active metabolite of this compound, an oral, selective phosphodiesterase-4 (PDE4) inhibitor approved for reducing the risk of exacerbations in severe Chronic Obstructive Pulmonary Disease (COPD). The pharmacological activity of orally administered this compound in humans is substantially attributed to this compound N-oxide, which accounts for approximately 90% of the total PDE4 inhibitory activity due to its significantly higher systemic exposure compared to the parent drug. Following a single oral dose of this compound 500 mcg, the plasma half-life of this compound N-oxide is approximately 30 hours, notably longer than the 17-hour half-life of the parent compound, contributing to its sustained therapeutic activity [1].

The formation of this compound N-oxide is mediated primarily through hepatic metabolism via cytochrome P450 enzymes CYP3A4 and CYP1A2 [1]. While this compound N-oxide is less potent than its parent drug in regards to PDE4 inhibition, its plasma AUC is approximately 10-fold greater, making it a major contributor to the overall pharmacological effect [1]. Both this compound and its N-oxide metabolite are highly protein-bound in plasma (99% and 97%, respectively) and are selectively distributed to target tissues [1]. The primary route of elimination for this compound N-oxide is renal excretion, accounting for approximately 70% of the administered dose [1].

Table 1: Fundamental Pharmacokinetic Parameters of this compound N-Oxide

Parameter Value Conditions / Notes
Half-life (t½) 30 hours Following oral administration of parent drug [1]
Formation Enzymes CYP3A4, CYP1A2 Hepatic metabolism [1]
Relative Potency Less potent than this compound Approximately 3-fold less potent PDE4 inhibitor [2]
Protein Binding 97% Extensive plasma protein binding [1]
Route of Elimination Primarily renal 70% excreted in urine as this compound N-oxide [1]

Mechanism of Action and Pharmacodynamics

Core Molecular Mechanism

This compound N-oxide functions as a highly selective PDE4 inhibitor, binding to the catalytic site of the enzyme and preventing the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP). This inhibition leads to the accumulation of cAMP within inflammatory and structural cells, which in turn activates protein kinase A (PKA) and subsequent downstream signaling pathways. The specific mechanism is characterized by the following sequence of events:

  • PDE4 Inhibition: this compound N-oxide competitively and reversibly binds to the active site of the PDE4 enzyme, a major cAMP-metabolizing enzyme expressed in immune cells (neutrophils, macrophages, T-lymphocytes) and structural cells (airway epithelial and smooth muscle cells) [1].
  • cAMP Accumulation: Inhibition of PDE4 prevents the breakdown of cAMP, leading to increased intracellular cAMP concentrations [1].
  • Inflammatory Cell Modulation: Elevated cAMP levels suppress pro-inflammatory responses and enhance anti-inflammatory mediator release through PKA-mediated phosphorylation of key transcription factors, including NF-κB and CREB [3] [4].

The therapeutic effects of this compound N-oxide in COPD are primarily attributed to this anti-inflammatory mechanism, which reduces the frequency of exacerbations by mitigating the chronic inflammation that characterizes the disease [1].

Downstream Cellular Effects

The increase in intracellular cAMP levels induced by this compound N-oxide translates into several specific cellular effects that underlie its therapeutic benefits in inflammatory diseases such as COPD and psoriasis. In airway epithelial cells, this compound N-oxide has been demonstrated to prevent cytokine secretion induced by combined cigarette smoke extract (CSE) and lipopolysaccharide (LPS) exposure, a model of COPD exacerbations. Specifically, it significantly reduces the production of key chemokines including IL-8/CXCL8, MCP-1/CCL2, and Gro-α/CXCL1 [3] [4].

Furthermore, this compound N-oxide has been shown to improve ciliary motility in differentiated human bronchial epithelial cells. It concentration-dependently triggers a rapid and persistent increase in ciliary beat frequency (CBF) and reverses the decrease in CBF following CSE exposure. This effect is mediated through the cAMP/PKA pathway, which phosphorylates dynein light chains, essential components of the ciliary axoneme [5]. Additionally, long-term incubation with this compound N-oxide prevents the loss of the ciliated cell phenotype and the compromised expression of ciliated cell markers (Foxj1 and Dnai2) induced by CSE, while also reversing the enhanced release of IL-13, a cytokine known to diminish the proportion of ciliated cells [5].

G RNO This compound N-Oxide (RNO) PDE4 PDE4 Enzyme RNO->PDE4 Inhibits cAMP cAMP Accumulation PDE4->cAMP Reduced Hydrolysis PKA PKA Activation cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream NFkB Suppressed NF-κB Activity Downstream->NFkB CREB Enhanced CREB Activation Downstream->CREB Cytokine Reduced Pro-inflammatory Cytokine Production Downstream->Cytokine CBF Increased Ciliary Beat Frequency Downstream->CBF

Diagram 1: this compound N-oxide (RNO) inhibits PDE4, leading to cAMP accumulation and PKA activation, which results in downstream anti-inflammatory and cilio-protective effects.

Experimental Evidence and Protocols

Key In Vitro and Ex Vivo Findings

Substantial experimental evidence from cellular models demonstrates the multifaceted anti-inflammatory and protective effects of this compound N-oxide in the context of respiratory diseases. The following table summarizes the key experimental findings and their biological significance from peer-reviewed studies:

Table 2: Summary of Key Experimental Findings for this compound N-Oxide

Experimental Model Treatment Conditions Key Findings Biological Significance
A549 Alveolar Epithelial Cells [3] [4] RNO (1 nM - 1 µM) + PGE2 (10 nM), 2h pre-treatment, then CSE (2-4%) + LPS (0.1 µg/ml) RNO + PGE2 reduced CSE+LPS-induced IL-8/CXCL8, MCP-1/CCL2, Gro-α/CXCL1 via ERK1/2 & JAK/STAT inhibition. Mitigates exacerbated inflammatory response in a model combining smoke exposure and bacterial trigger.
Differentiated Human Bronchial Epithelial Cells (Air-Liquid Interface) [5] RNO (concentration-dependent), with CSE exposure. RNO increased CBF, reversed CSE-induced CBF reduction, prevented loss of ciliated cells & markers (Foxj1, Dnai2). Protects mucociliary clearance mechanism, a critical innate defense system compromised in COPD.
A549 Cells & Neutrophil Elastase Model [6] RNO associated with PGE2. Prevented neutrophil elastase-induced chemokine production. Counters a key destructive protease and inflammatory mediator in COPD pathophysiology.
Detailed Experimental Protocol: Cytokine Secretion in A549 Cells

The protocol for evaluating the effects of this compound N-oxide on chemokine secretion in airway epithelial cells, as detailed by Victoni et al. (2014), provides a robust model for studying COPD exacerbation mechanisms [3] [4].

  • Cell Culture and Differentiation: The human alveolar epithelial type II-like cell line A549 is cultured in F-12K medium supplemented with 10% fetal calf serum (FCS), 1% antibiotics, 2 mM L-glutamine, and 10 mM HEPES at 37°C and 5% CO₂. Cells are transferred to 24-well plates and grown to confluence before experiments [3] [4].
  • Preparation of Cigarette Smoke Extract (CSE): CSE is prepared by bubbling smoke from two 2R1 research cigarettes (University of Kentucky) through 20 mL of F-12K medium. The resulting suspension is defined as 100% CSE, filtered through a 0.2 µm filter, and diluted with complete media to working concentrations (typically 2-4%) [3] [4].
  • Treatment and Stimulation: Cells are pre-incubated with this compound N-oxide (1 nM or 1 µM) associated with Prostaglandin E₂ (PGE₂, 10 nM) or vehicle for 2 hours. Subsequently, cells are stimulated with a combination of CSE (2% or 4%) and LPS (0.1 µg/mL) from E. coli 055:B5 for 2 hours or 24 hours for measurement of chemokine proteins and mRNAs, and for 5-120 minutes for analysis of protein phosphorylation [3] [4].
  • Pathway Inhibition Studies: To investigate specific signaling pathways, cells are pre-incubated with MAP kinase inhibitors (SB203580 for p38, SP600125 for JNK, U0126 for MEK/ERK1/2) for 2 hours prior to stimulation with CSE+LPS [3] [4].
  • Analysis Methods:
    • Protein Measurement: Concentrations of IL-8/CXCL8, MCP-1/CCL2, and Gro-α/CXCL1 in culture supernatants are quantified by ELISA.
    • mRNA Analysis: Total RNA is isolated, reverse-transcribed into cDNA, and analyzed by real-time quantitative RT-PCR using SYBR Green methodology.
    • Protein Phosphorylation: Activation of signaling pathways (ERK1/2, p38, JNK, JAK/STAT) is assessed by Western blotting and phospho-kinase array [3] [4].

G A549 Culture A549 Cells (Alveolar Epithelial) PreTreat Pre-treatment RNO (1 nM - 1 µM) + PGE₂ (10 nM), 2h A549->PreTreat Stimulate Stimulation CSE (2-4%) + LPS (0.1 µg/ml) PreTreat->Stimulate Harvest Harvest Samples Stimulate->Harvest Analyze Analysis Harvest->Analyze ELISA ELISA: IL-8, MCP-1, Gro-α Analyze->ELISA qPCR qRT-PCR: Chemokine mRNA Analyze->qPCR Western Western Blot: Phospho-Proteins Analyze->Western

Diagram 2: Experimental workflow for assessing RNO effects on cytokine secretion in A549 cells exposed to CSE and LPS.

Pharmacokinetic and Pharmacodynamic Profile

Systemic Exposure and Drug Interactions

The pharmacokinetics of this compound N-oxide have been extensively characterized through population pharmacokinetic modeling, which has identified several clinically relevant covariates that influence its exposure. When administered orally as the parent drug this compound, the total PDE4 inhibitory activity (tPDE4i) concept is used to estimate the combined inhibition of PDE4 by this compound and its active metabolite. Population modeling indicates that compared with a reference population (male, non-smoking, White, healthy, 40-year-old subjects), the relative geometric mean tPDE4i was:

  • Higher in patients with COPD (12.6%), women (19.3%), Black subjects (42.1%), Hispanic subjects (28.2%), and older subjects [7].
  • Lower in smokers (-19.1%) [7].
  • The subgroup with maximal tPDE4i comprised elderly, Black, female, non-smoking COPD patients (tPDE4i 217% compared with the reference population) [7].

Drug interaction studies have demonstrated that coadministration of this compound with strong cytochrome P450 enzyme inducers (e.g., rifampicin, phenobarbital, carbamazepine, phenytoin) is not recommended as it resulted in a reduction in total PDE4 inhibitory activity by about 60%, potentially reducing therapeutic efficacy [8] [9]. Conversely, inhibitors of CYP3A4 and/or CYP1A2 (e.g., fluvoxamine, cimetidine, enoxacin, erythromycin, ketoconazole) increase this compound and this compound N-oxide systemic exposure, which may result in increased adverse reactions [8] [10] [9].

Table 3: Quantitative Systemic Exposure and Activity Relationships

Parameter / Scenario Value / Effect Context / Comparative Population
Relative tPDE4i in COPD Patients +12.6% Versus healthy reference population [7]
Relative tPDE4i in Smokers -19.1% Versus non-smokers [7]
Effect of Rifampicin (CYP Inducer) ~60% reduction in tPDE4i Not recommended for co-administration [8] [9]
Effect of Fluvoxamine (CYP1A2/2C19/3A4 Inhibitor) +59% increase in tPDE4i Use with caution; weigh risks vs benefits [9]
Probability of Diarrhea (AE) 13.0% At population geometric mean tPDE4i [7]
Topical Application and Tissue Distribution

Recent developments with topical formulations of this compound (cream and foam) for dermatological conditions such as plaque psoriasis and seborrheic dermatitis have revealed a distinct pharmacokinetic profile for this compound N-oxide when administered via this route. Following topical administration of this compound cream 0.3%, the mean systemic exposure for this compound N-oxide in adults was 628 ± 648 h∙ng/mL, which was approximately eightfold higher than this compound concentrations [1] [2]. The bioavailability of this compound cream 0.3% after topical administration was only 1.5%, resulting in a flat plasma concentration-time curve with a peak-to-trough ratio of 1.2, significantly lower than the ratio greater than 10 observed with oral dosing [2].

Critical data from phase I-III studies demonstrated that topical application results in high skin concentrations of this compound, which were on average 126-fold and 61.8-fold higher than corresponding mean plasma trough concentrations following administration of this compound cream 0.15% and 0.5%, respectively [2]. Importantly, this compound N-oxide was quantifiable in only one skin sample, indicating no significant conversion to the N-oxide metabolite in the skin and suggesting that PDE4 inhibition in the skin is primarily due to the parent drug [2]. The elimination half-life of this compound and this compound N-oxide following topical administration was approximately 4.0 days and 4.6 days, respectively, significantly longer than after oral administration, consistent with reservoir formation and retention of drug in the stratum corneum [2].

Conclusion

References

PDE4 enzyme inhibition and cAMP signaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

PDE4 Enzyme and cAMP Signaling Pathway

The cAMP (cyclic adenosine 3',5'-monophosphate) signaling pathway is a fundamental system that relays extracellular signals to elicit intracellular responses, regulating processes like metabolism, secretion, muscle contraction, and gene transcription [1]. Phosphodiesterase 4 (PDE4) is a critical regulator of this pathway, belonging to a superfamily of 11 PDE families (PDE1-PDE11) [2] [3]. It specifically hydrolyzes and inactivates cAMP, thereby shaping the amplitude, duration, and localization of cAMP signals within the cell [4] [3].

Molecular Structure and Regulation of PDE4

The PDE4 family is the largest among the cAMP-specific PDEs and is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), yielding over 25 different protein isoforms through alternative splicing [2] [5]. These isoforms are categorized by size into long, short, and super-short forms, defined by the presence or absence of unique upstream conserved regions (UCR1 and UCR2) that regulate their activity [2] [4].

A key feature of PDE4 is its sophisticated feedback regulation, primarily through phosphorylation by other enzymes:

  • PKA Phosphorylation: Activates long PDE4 isoforms, creating a negative feedback loop to reduce cAMP levels [4].
  • ERK Phosphorylation: Can either activate or inhibit different PDE4 isoforms, demonstrating cross-talk with the MAPK signaling pathway [4].

This complex regulation allows PDE4 to exert precise, spatiotemporal control over cAMP signaling microdomains, which is crucial for cellular functions [4].

Therapeutic Potential of PDE4 Inhibition

Inhibiting PDE4 increases intracellular cAMP levels, leading to the activation of effector proteins like Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). This results in broad anti-inflammatory, immunomodulatory, and cognitive-enhancing effects [2] [6] [3]. The table below summarizes approved PDE4 inhibitors and their clinical applications.

Inhibitor Key Clinical Applications Remarks / Common Adverse Effects
Roflumilast [2] [3] Severe COPD & Asthma [2] [3] Diarrhea, nausea, headache, weight loss [3].
Apremilast [2] [3] Psoriatic Arthritis, Plaque Psoriasis [2] [3] Nausea, diarrhea, headache, weight loss, depression [3].
Crisaborole [2] [3] Atopic Dermatitis (Topical) [2] [3] Minimal systemic absorption; reduced risk of gastrointestinal effects [3].
Rolipram [2] [3] First-generation inhibitor (primarily for research) [2] [3] Proof-of-concept; narrow therapeutic window (nausea, vomiting) [2] [3].

PDE4 inhibitors show promise beyond currently approved uses, with ongoing research in:

  • Neurological Disorders: Alzheimer's disease, multiple sclerosis, depression, and cognitive enhancement, where they promote neuroprotection and synaptic plasticity [6].
  • Vascular Diseases: Through anti-inflammatory effects on vascular smooth muscle and endothelial cells [3].
  • Oncology: PDE4 is overexpressed in some cancers (e.g., lung, colorectal, hematological), influencing tumor progression and the immune microenvironment, making it a potential target for cancer therapy [5].

A significant challenge in developing systemically administered PDE4 inhibitors is their narrow therapeutic window, often leading to dose-limiting adverse effects like nausea, vomiting, and diarrhea [2] [3]. Strategies to overcome this include developing topical formulations (e.g., Crisaborole) and researching isoform-selective inhibitors to target specific PDE4 subtypes responsible for therapeutic effects while avoiding those linked to side effects [4] [6] [3].

Experimental Protocols for PDE4 Research

Organ Bath Pharmacological Assay

This classical method is used to study the effect of PDE inhibitors on isolated tissue contractility.

  • Workflow Visualization: The following diagram illustrates the key stages of this experimental protocol.

G Start Tissue Preparation A Mount tissue in organ bath chamber Start->A B Equilibrate tissue under physiological conditions A->B C Induce baseline contractions B->C D Cumulative application of PDE inhibitors C->D E Measure changes in tonic tension & spontaneous contraction rate D->E F Data Analysis E->F

  • Detailed Methodology:
    • Tissue Preparation: Isolate the target tissue (e.g., porcine urethral smooth muscle). Prepare parallel samples as "mucosa-intact" and "mucosa-denuded" to investigate the role of different tissue layers [7].
    • Organ Bath Setup: Mount each tissue strip in a separate chamber containing oxygenated (typically 95% O₂, 5% CO₂) physiological buffer (e.g., Krebs solution) maintained at 37°C. Attach the tissue to an isometric force transducer to measure contractile activity [7].
    • Experimental Protocol:
      • Apply an initial tension and allow the tissue to equilibrate for 60-90 minutes.
      • Induce stable, baseline tonic contractions using a suitable agonist.
      • Construct a cumulative concentration-response curve by sequentially adding increasing concentrations of the PDE4 inhibitors (e.g., Rolipram, this compound) and/or PDE5 inhibitors (e.g., Sildenafil, Tadalafil), typically from 0.1 nM to 10 μM [7].
      • Continuously record the changes in tissue tension and the frequency/amplitude of spontaneous phasic contractions.
    • Data Analysis: The resulting data can be used to calculate the potency (EC₅₀ or IC₅₀) and maximal efficacy (Eₘₐₓ) of the test compounds for inducing relaxation.
Computational Modeling of cAMP/PDE4 Dynamics

Computational models are powerful for simulating the complex, non-linear feedback mechanisms within the cAMP/PDE4 pathway, which are difficult to investigate purely experimentally [4].

  • Key Workflow Steps:
    • Model Establishment: Use a modeling environment (e.g., VirtualCell) to implement a system of ordinary differential equations (ODEs) that describe the dynamics of cAMP production by adenylyl cyclases (ACs) and degradation by different PDE4 isoform types (long, short, super-short) [4].
    • Parameterization: Incorporate known kinetic parameters and concentrations for pathway components, including the distinct regulatory feedbacks (PKA activation, ERK phosphorylation) on each PDE4 isoform type [4].
    • Simulation and Validation: Run simulations to model cAMP signaling in response to specific inputs (e.g., single pulses vs. oscillatory signals). Validate the model by comparing simulation outputs with existing experimental data [4].
    • Investigation: Use the validated model to perform in silico experiments, such as knocking down specific PDE4 isoforms or altering their regulatory properties, to predict their specific roles in shaping global and local cAMP signals [4].

Key Signaling Pathways and Mechanisms

The core mechanism of PDE4 inhibition revolves around elevating cAMP levels, which activates two main effector pathways: PKA and Epac. The following diagram illustrates the major downstream effects of this activation across different cell types in the Central Nervous System (CNS), based on data from [8].

G cluster_effectors cAMP Effectors cluster_cell_types Cell Type & Downstream Effects cAMP Increased cAMP (PDE4 Inhibited) PKA PKA Activation cAMP->PKA EPAC EPAC Activation cAMP->EPAC N1 ↑ Synaptic Plasticity ↑ Neurotransmitter Release ↑ Neuronal Survival (↑ CREB, BDNF) PKA->N1 MA1 Anti-inflammatory Effects ↓ NF-κB Translocation ↓ Pro-inflammatory cytokines ↑ Anti-inflammatory cytokines PKA->MA1 O1 Precursor Differentiation ↑ Myelination (↑ CREB, ATF) EPAC->O1 Neurons Neurons Microglia_Astrocytes Microglia & Astrocytes Oligodendrocytes Oligodendrocytes PAC PAC PAC->O1 PKA/EPAC

This multifaceted mechanism underpins the therapeutic potential of PDE4 inhibitors across a wide spectrum of diseases.

References

Key Pharmacokinetic Parameters of Roflumilast and its Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Roflumilast (Oral) This compound N-oxide (Oral, Metabolite) This compound (Topical Cream) This compound N-oxide (Topical Cream)
Bioavailability ~79% [1] - ~1.5% [2] [3] -

| Time to Peak Concentration (T~max~) | Median: 1 hour (range: 0.5–2 hours) [1] Mean: 0.25–2.0 hours [4] | 8 hours (range: 4–13 hours) [1] | Flat concentration-time curve; peak-to-trough ratio of 1.2 [2] [3] | - | | Elimination Half-Life (t~½~) | Mean: 17 hours [5] [1] Reported Range: 19.7–20.9 hours [4] | Mean: 30 hours [5] [1] Reported Range: 23.2–26.2 hours [4] | Mean: 4.0 days (~96 hours) [2] [3] | Mean: 4.6 days (~110 hours) [2] [3] | | Protein Binding | 99% [5] [1] | 97% [1] | - | - | | Primary Clearance Mechanism | Hepatic metabolism via CYP3A4 and CYP1A4 [5] [1] | - | - | - | | Apparent Clearance (CL/F) | 9.6 L/h [1] | - | - | - | | Steady State | Reached in ~4 days [1] | Reached in ~6 days [1] | Reached by Day 15 [2] [3] | - | | Accumulation Index (R~ac~) | - | - | ~1.63 (at steady state) [4] | ~3.20 (at steady state) [4] |


Clearance Mechanisms and Metabolic Pathway

This compound is cleared from the body primarily via hepatic metabolism.

  • Metabolic Pathways: this compound undergoes both Phase I (cytochrome P450) and Phase II (conjugation) reactions [4] [1]. The metabolism is primarily mediated by the CYP3A4 and CYP1A2 isoenzymes, with contributions from CYP2C19 and extrahepatic CYP1A1 [5] [6] [1].
  • Active Metabolite: The primary metabolic route is oxidation to form This compound N-oxide [4] [1]. This metabolite is pharmacologically active, though it is about three times less potent than the parent drug at inhibiting the PDE4 enzyme [4] [1]. Despite lower potency, its systemic exposure (as measured by AUC) is on average 8 to 10-fold greater than that of this compound after oral administration, meaning it contributes significantly to the overall therapeutic effect [4] [2] [1].
  • Excretion: The drug is predominantly excreted in the urine [5].

The following diagram illustrates the metabolic pathway and key pharmacokinetic properties of orally administered this compound.

G OralDose Oral Dose (500 µg) Absorption Absorption OralDose->Absorption Tₘₐₓ: ~1 hr RoflumilastParent This compound in Plasma Absorption->RoflumilastParent Bioavailability: ~80% Metabolism Hepatic Metabolism (via CYP3A4, CYP1A2) RoflumilastParent->Metabolism Elimination Elimination RoflumilastParent->Elimination Half-life: 17-21 hrs RoflumilastNoxide This compound N-oxide (Active Metabolite) Metabolism->RoflumilastNoxide Primary Pathway RoflumilastNoxide->Elimination Half-life: 23-30 hrs

> The metabolic pathway and key pharmacokinetic properties of oral this compound.


Experimental Protocols for Pharmacokinetic Studies

The data in the summary tables were derived from rigorous clinical trials. Below is a detailed methodology from a representative study investigating the pharmacokinetics of single and multiple oral doses in healthy Chinese subjects [4].

Study Design & Drug Administration
  • Type: A randomized, single-center, open-label trial with a three-way crossover design for the single-dose segment [4].
  • Subjects: 12 healthy adults (6 males, 6 females) [4].
  • Single-Dose Phase: Subjects received single oral doses of 0.25 mg, 0.375 mg, and 0.5 mg, with a 10-day washout period between each dose [4].
  • Multiple-Dose Phase: Following the single-dose phase, subjects received 0.375 mg once daily for 11 consecutive days [4].
  • Conditions: Subjects fasted for over 10 hours before dosing and were not allowed to drink water 2 hours before and after drug administration [4].
Blood Collection & Sampling
  • Single-Dose: Blood samples were collected from the cubital vein before dosing and at 0.25, 0.5, 0.75, 1, 1.5, 2.5, 3, 4, 6, 8, 10, 12, 14, 24, 30, 36, 48, 72, and 96 hours after dosing [4].
  • Multiple-Dose: On the 11th day (steady state), blood samples were collected at the same time points as in the single-dose study [4].
Sample Processing & Analytical Assay
  • Processing: A 5 mL blood sample was collected into heparinized tubes and centrifuged at 2,700 rpm at 4°C for 10 minutes. The collected plasma was stored at -70°C until analysis [4].
  • Analysis: Concentrations of this compound and this compound N-oxide were determined using a validated high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) method [4].
  • Method Details:
    • The method simultaneously determined this compound and its metabolite in human plasma [4].
    • The lower limits of quantitation (LLOQ) were 0.02 ng mL⁻¹ for this compound and 0.04 ng mL⁻¹ for this compound N-oxide [4].
    • The calibration curve was linear within the range of 0.02–10 ng mL⁻¹ for this compound and 0.04–50 ng mL⁻¹ for this compound N-oxide [4].
    • Human plasma samples were prepared by solid-phase extraction, which provided high recovery and minimal matrix effect [4].
Pharmacokinetic and Safety Analysis
  • Pharmacokinetic Analysis: A non-compartmental analysis was performed using WinNonlin version 6.3 to determine C~max~, T~max~, AUC, λz, and t~½~ [4].
  • Safety Assessment: Safety was evaluated through adverse event monitoring, physical examinations, vital sign tests, clinical laboratory tests, and electrocardiography [4].

Formulation Comparison: Oral vs. Topical

The formulation of this compound significantly alters its pharmacokinetic profile, which in turn impacts its safety and application.

  • Oral Formulation: Designed for systemic effect in COPD, it has high bioavailability and rapid absorption, leading to higher systemic exposure and class-related side effects like diarrhea and nausea [2] [1].
  • Topical Cream (0.3%): Designed for localized effect in plaque psoriasis, it has minimal systemic absorption. The drug forms a reservoir in the skin and is released slowly, resulting in skin concentrations dramatically higher than in plasma and a lower incidence of systemic adverse events [2] [3].

Critical Considerations for Researchers

  • Drug-Drug Interactions: Since this compound is metabolized by CYP3A4 and CYP1A2, co-administration with strong inducers of these enzymes (e.g., rifampicin) can significantly reduce this compound exposure and may necessitate alternative therapy [6]. Studies show it does not significantly inhibit CYP3A4, reducing the risk of affecting other drugs metabolized by this pathway [6].
  • Impact of Liver Disease: The pharmacokinetics of this compound in patients with hepatic impairment have not been fully characterized. Given its extensive hepatic metabolism, dose adjustment may be necessary in this population [5].
  • Metabolite Contribution: The long half-life and high exposure of this compound N-oxide support a once-daily dosing regimen for the oral drug and contribute to its sustained pharmacological activity [4] [1].

References

Comprehensive Technical Analysis of Roflumilast CYP450 Metabolism: Enzyme Kinetics, Drug Interactions, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Overview

Roflumilast is an oral, once-daily selective phosphodiesterase-4 (PDE4) inhibitor approved for reducing exacerbation risk in patients with severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis and a history of exacerbations. As a novel anti-inflammatory agent targeting the underlying inflammatory processes in COPD, this compound represents an important addition to therapeutic options beyond bronchodilation. Understanding its metabolic fate is crucial for optimizing clinical use and predicting drug-drug interactions (DDIs) in poly-medicated COPD patients.

The metabolic profile of this compound is characterized by extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP1A2 identified as the principal isoforms responsible for its biotransformation [1]. The primary metabolic pathway involves N-oxidation to form this compound N-oxide, which is not only the major circulating metabolite but also exhibits comparable pharmacological activity to the parent drug. In fact, this compound N-oxide contributes approximately 90% of the total PDE4 inhibitory activity in vivo, despite this compound itself being a potent PDE4 inhibitor [2]. This metabolite demonstrates a 10-fold higher plasma exposure compared to the parent drug and has an extended half-life of approximately 27 hours, contributing significantly to the overall therapeutic effect [3].

The following diagram illustrates the primary metabolic pathway and key pharmacokinetic properties of this compound:

G This compound This compound Metabolite Metabolite This compound->Metabolite N-oxidation   PDE4 PDE4 This compound->PDE4 10% Inhibition CYP3A4 CYP3A4 CYP3A4->this compound  Primary Metabolism CYP1A2 CYP1A2 Roflumast Roflumast CYP1A2->Roflumast Secondary Metabolism Metabolite->PDE4 90% Inhibition

Figure 1: Primary Metabolic Pathway and Pharmacological Activity of this compound

Quantitative Metabolism Profile and Enzyme Kinetics

Metabolic Parameters and Enzyme Contributions

This compound undergoes extensive metabolism in the liver, with CYP3A4 and CYP1A2 mediating the formation of its active metabolite, this compound N-oxide. Quantitative assessment of enzyme contributions reveals that CYP3A4 is responsible for approximately 78% of this compound metabolism, while CYP1A2 accounts for about 20% [4]. The remaining fractional metabolism involves other pathways, including potential contributions from CYP2C19 and extrahepatic CYP1A1.

Recent physiologically-based pharmacokinetic (PBPK) modeling has provided detailed insights into the enzyme-specific kinetic parameters for this compound metabolism. The intrinsic clearance values (CLint,u) were optimized to 0.90 μL/min/pmol for CYP3A4 and 0.55 μL/min/pmol for CYP1A2, reflecting the greater contribution of CYP3A4 to overall clearance [4]. For the N-oxide metabolite, CYP3A4-mediated clearance was estimated at 0.010 μL/min/pmol, with an additional non-CYP clearance of 0.10 μL/min/pmol.

Table 1: Enzyme Kinetic Parameters for this compound Metabolism

Parameter CYP3A4 CYP1A2 Source/Notes
Metabolism Contribution 78% 20% Based on HLM metabolism data [4]
CLint,u (μL/min/pmol) 0.90 0.55 Optimized in PBPK model [4]
Vmax (ROF → ROF N-oxide) Not specified Not specified Values available from literature [5]
Fraction Unbound (fup) 0.011 0.011 [5]
ROF N-oxide CYP3A4 CLint,u 0.010 μL/min/pmol - [4]
Basic Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties for once-daily dosing. After oral administration, this compound is rapidly absorbed with an absolute bioavailability of approximately 80% [6]. Peak plasma concentrations (Cmax) of this compound are achieved in about 1 hour (range: 0.5-2 hours), while this compound N-oxide reaches peak concentrations at approximately 8 hours (range: 4-13 hours) due to its formation-rate limited pharmacokinetics [6].

Steady-state concentrations are achieved after approximately 4 days for this compound and 6 days for the N-oxide metabolite. The prolonged half-life of this compound N-oxide (about 27 hours) compared to the parent drug (17 hours) contributes to the sustained PDE4 inhibitory activity throughout the dosing interval [3]. Both this compound and its metabolite exhibit linear pharmacokinetics with dose-proportional exposure over the therapeutic range.

Table 2: Pharmacokinetic Parameters of this compound and this compound N-oxide

Parameter This compound This compound N-oxide Comments
Bioavailability ~80% - [6]
Tmax ~1 hour (0.5-2 hours) ~8 hours (4-13 hours) [6]
t1/2 ~17 hours ~27 hours [3]
Time to Steady State ~4 days ~6 days [6]
Protein Binding ~99% - [7]
Fraction Unbound (fup) 0.011 0.034 [5]
Vd/F Not specified Not specified -
AUC Ratio (Metabolite/Parent) - ~10:1 [3]

Drug-Drug Interaction Profiles and Clinical Implications

Interaction Mechanisms and Clinical Significance

Drug-drug interactions with this compound primarily occur through modulation of CYP3A4 and CYP1A2 activities, which can significantly alter the pharmacokinetics of both this compound and its active metabolite. The clinical relevance of these interactions stems from the narrow therapeutic index and concentration-dependent adverse effects of this compound, including gastrointestinal disturbances, weight loss, and psychiatric effects.

The dual metabolic pathway of this compound provides some protection against dramatic exposure changes when only one pathway is inhibited. However, simultaneous inhibition of both CYP3A4 and CYP1A2 can lead to substantial increases in this compound exposure, potentially exacerbating dose-related adverse effects. Conversely, induction of these enzymes, particularly CYP3A4, can significantly reduce the exposure to both this compound and its active metabolite, potentially compromising therapeutic efficacy [3].

Quantitative DDI Assessment

Clinical studies and PBPK modeling have quantified the magnitude of interactions between this compound and various CYP modulators. The most pronounced interactions occur with strong CYP inducers such as rifampicin, which reduces this compound AUC by 80% and total PDE4 inhibitory activity by 58% [3]. Among inhibitors, the strongest interactions are observed with dual CYP3A4/CYP1A2 inhibitors such as fluvoxamine, which increases this compound exposure by 2.5-fold.

Table 3: Clinical Drug-Drug Interaction Data for this compound

Perpetrator Drug Mechanism Effect on ROF AUC Effect on ROF N-oxide AUC Clinical Recommendation
Rifampicin CYP3A4/CYP1A2 inducer ↓80% ↓56% Avoid concomitant use [8] [3]
Fluvoxamine Dual CYP3A4/CYP1A2 inhibitor ↑~250% ↑~50% Reduce dose or use with caution [5] [6]
Ketoconazole Strong CYP3A4 inhibitor ↑~100% ↓Cmax, ↑AUC Use with caution [8] [6]
Erythromycin CYP3A4 inhibitor ↑~100% ↓Cmax, ↑AUC Use with caution [6]
Cimetidine CYP1A2 inhibitor ↑Cmax and AUC ↓Cmax, ↑AUC Use with caution [6]
Enoxacin CYP1A2 inhibitor ↑Cmax and AUC ↓Cmax, ↑AUC Use with caution [6]
Oral Contraceptives Interaction mechanism not fully defined ↑Cmax and AUC ↓Cmax, ↑AUC Use with caution [6]
Risk Classification and Management Strategies

Based on comprehensive DDI studies, perpetrators can be categorized into distinct risk classes requiring specific management strategies [5] [8]:

  • Avoid Concomitant Use: Strong CYP3A4 inducers including rifampicin, phenobarbital, carbamazepine, and phenytoin significantly reduce this compound exposure and therapeutic efficacy. These combinations are not recommended.

  • Dose Adjustment or Extreme Caution: Strong CYP3A4 inhibitors (ketoconazole, itraconazole) and dual CYP3A4/CYP1A2 inhibitors (fluvoxamine) may require dose reduction to half the normal dosage or careful risk-benefit assessment.

  • Use with Caution: Moderate inhibitors including cimetidine, enoxacin, and fluconazole may increase this compound exposure, necessitating heightened monitoring for adverse effects.

  • No Significant Interaction: Several drugs commonly used in COPD patients including salbutamol (albuterol), formoterol, budesonide, theophylline, montelukast, digoxin, warfarin, sildenafil, and midazolam demonstrate no clinically important pharmacokinetic interactions with this compound.

Experimental Methodologies for Metabolism Studies

Enzyme Phenotyping Approaches

Characterization of the enzymes responsible for this compound metabolism employed comprehensive in vitro methodologies using human liver microsomes (HLM) and recombinant CYP enzymes. The experimental workflow typically involved:

  • Reaction Phenotyping: Incubation of this compound with individual cDNA-expressed CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify which isoforms catalyze the N-oxidation reaction.
  • Chemical Inhibition Studies: Assessment of this compound metabolism in HLMs with selective chemical inhibitors including furafylline (CYP1A2), ketoconazole (CYP3A4), sulfaphenazole (CYP2C9), tranylcypromine (CYP2C19), and quinidine (CYP2D6).
  • Correlation Analysis: Evaluation of the correlation between this compound metabolic rate and specific CYP enzyme activities in a bank of human liver microsomes characterized for individual CYP activities.
  • Antibody Inhibition Studies: Use of anti-CYP antibodies to quantitatively assess the contribution of specific CYP isoforms to overall metabolism.

These studies confirmed that CYP3A4 and CYP1A2 are the principal enzymes responsible for this compound metabolism, with minimal contributions from other CYP isoforms [1] [2].

PBPK Model Development and Validation

The recent development of a physiologically-based pharmacokinetic (PBPK) model for this compound provides a sophisticated tool for predicting complex DDIs [5] [4]. The model development process involved:

  • Model Structure Definition: A whole-body PBPK model with multiple compartments (mucosa, blood, eliminating and non-eliminating tissues) interconnected by blood flow.
  • Parameter Optimization: Key parameters including log P (optimized to 3.5), fraction unbound, and intrinsic clearance values were optimized based on observed clinical PK data.
  • Model Validation: The population PBPK model was validated against four clinical PK studies and five clinical DDI studies, with prediction/observation ratios for PK parameters falling within the acceptable range of 0.7 to 1.5.
  • DDI Prediction: The validated model was used to predict changes in PK and PDE4 inhibition when this compound is co-administered with eight CYP3A4/1A2 perpetrators.

The PBPK model successfully predicted most DDIs, with the exception of rifampicin's effect on this compound Cmax (prediction: 0.63 vs. observation: 0.19) and cimetidine's effect on this compound Cmax (prediction: 1.07 vs. observation: 1.85) [4].

Clinical DDI Study Design

The clinical significance of identified interactions was confirmed through formal drug interaction studies following regulatory guidance. A typical study design exemplified by the rifampicin-roflumilast interaction study included [3]:

  • Study Population: 16 healthy male subjects in an open-label, three-period, fixed-sequence design.
  • Treatment Protocol:
    • Period 1: Single oral dose of this compound 500 µg alone (day 1)
    • Period 2: Repeated oral doses of rifampicin 600 mg once daily alone (days 5-11)
    • Period 3: Continued rifampicin with single dose of this compound 500 µg (day 12)
  • Pharmacokinetic Sampling: Intensive plasma sampling for up to 96 hours post-dose for measurement of this compound and this compound N-oxide concentrations.
  • Statistical Analysis: Calculation of test/reference ratios and 90% confidence intervals for AUC and Cmax geometric means.

This robust study design allowed quantitative assessment of the interaction magnitude, revealing that rifampicin reduced total PDE4 inhibitory activity by 58%, potentially compromising this compound efficacy [3].

Clinical Implications and Therapeutic Recommendations

Dosing Considerations in Special Populations

The unique metabolic profile of this compound necessitates special consideration in specific patient populations:

  • Hepatic Impairment: Patients with mild hepatic impairment (Child-Pugh A) demonstrate 51% and 24% higher AUC values for this compound and this compound N-oxide, respectively. This compound is contraindicated in moderate to severe hepatic impairment (Child-Pugh B or C) due to significantly increased drug exposure [8] [6].

  • Renal Impairment: No dosage adjustment is necessary in renal impairment, as renal excretion represents a minor elimination pathway for both this compound and its metabolite [6].

  • Elderly Patients: Geriatric patients exhibit 27% and 19% higher AUC values for this compound and this compound N-oxide, respectively, but these increases are not considered clinically significant enough to warrant dose adjustment [6].

  • Gender Considerations: Women demonstrate 39% and 33% higher AUC values for this compound and this compound N-oxide, respectively, but no dose adjustment is recommended based solely on gender [6].

Clinical Management and Risk Mitigation

Based on the comprehensive understanding of this compound metabolism and interaction potential, the following clinical management strategies are recommended:

  • Screening for Comedications: Before initiating this compound, carefully review all concomitant medications, including over-the-counter products and herbal supplements, for potential interaction risk.

  • Therapeutic Drug Monitoring: While routine therapeutic drug monitoring is not standard practice for this compound, clinicians should vigilantly monitor for both efficacy endpoints (exacerbation reduction) and safety parameters (weight loss, psychiatric symptoms) when initiating therapy or adding interacting drugs.

  • Dose Adjustment Strategies: For patients requiring concomitant use of strong CYP3A4 inhibitors or dual inhibitors, consider initiating therapy at a reduced dose (250 mcg once daily) with careful titration based on tolerability, or more frequent monitoring for adverse effects.

  • Patient Education: Counsel patients to report any new medications prescribed by other providers and to be alert for emerging adverse effects such as weight loss, mood changes, or gastrointestinal disturbances.

References

Roflumilast systemic exposure and distribution

Author: Smolecule Technical Support Team. Date: February 2026

Systemic Exposure and Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters of orally administered and topical roflumilast, highlighting the significant differences in systemic exposure between the two routes of administration.

Parameter Oral this compound (500 mcg) Topical this compound Cream (0.3%)
Absolute Bioavailability ~80% [1] [2] ~1.5% [3]
Time to Cmax (Tmax) 0.5 - 2 hours (fasted) [1] [2] Flat concentration-time curve [3]
Peak-to-Trough Ratio >10 [3] 1.2 [3]

| Apparent Terminal Half-Life (t½) | this compound: 17 hours this compound N-oxide: 30 hours [1] [2] | this compound: ~4 days (96 hours) this compound N-oxide: ~4.6 days (110 hours) [3] | | Protein Binding | this compound: ~99% this compound N-oxide: ~97% [1] [2] | Information not specific to topical form in sources | | Active Metabolite | this compound N-oxide (systemic exposure ~10-12x greater than parent) [3] [1] | this compound N-oxide (plasma concentrations ~8x higher than parent) [3] | | Route of Elimination | Primarily renal (70% as this compound N-oxide) [1] | Information not specific to topical form in sources |

Metabolism and Distribution

This compound is metabolized primarily in the liver and has a specific distribution profile that differs significantly between oral and topical administration.

  • Metabolic Pathway: this compound is extensively metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and, to a lesser extent, CYP1A2, into its active metabolite, This compound N-oxide [1] [2]. This metabolite is approximately threefold less potent at inhibiting PDE4 than the parent drug but contributes significantly to overall efficacy due to its higher systemic exposure [3] [1].
  • Tissue Distribution: The distribution profile is route-dependent.
    • Oral Administration: Following oral administration, the volume of distribution is approximately 2.9 L/kg [1].
    • Topical Administration: Topical application results in a high local concentration. In a phase I/IIa study, this compound concentrations in the skin were 61.8 to 126-fold higher than the corresponding mean plasma trough levels [3]. This compound N-oxide was quantifiable in only one skin sample, suggesting the parent drug is primarily responsible for local PDE4 inhibition in the skin [3].

The following diagram illustrates the primary metabolic pathway and key distribution characteristics of this compound.

G Oral_this compound Oral this compound 500 mcg Systemic_Circulation Systemic Circulation Oral_this compound->Systemic_Circulation High Systemic Exposure Topical_this compound Topical this compound Cream 0.3% Skin_Reservoir Skin Reservoir (High Concentration) Topical_this compound->Skin_Reservoir Low Systemic Exposure Skin_Reservoir->Systemic_Circulation Slow Release (t½ ~4 days) PDE4_Inhibition PDE4 Inhibition Skin_Reservoir->PDE4_Inhibition Local Effect Roflumilast_N_Oxide This compound N-oxide (Active Metabolite) Systemic_Circulation->Roflumilast_N_Oxide Metabolism via CYP3A4/CYP1A2 Systemic_Circulation->PDE4_Inhibition Roflumilast_N_Oxide->PDE4_Inhibition

Diagram 1: this compound metabolic pathway and distribution following oral or topical administration. Topical application creates a skin reservoir with high local drug concentration and low systemic exposure.

Key Experimental Methodologies

The data presented is derived from standardized clinical trial protocols.

  • Maximal Usage Pharmacokinetic (PK) Study: A phase I, open-label, single-arm study evaluated systemic exposure under maximal usage conditions. Patients with chronic plaque psoriasis affecting ≥20% Body Surface Area (BSA) applied this compound cream 0.3% once daily for 14 days. Serial plasma samples were collected on Days 1 and 15 to determine maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). Trough plasma concentrations (Ctrough) were also assessed at later time points [3].
  • Population PK/PD Modeling: A population pharmacokinetic model was developed using data from multiple studies (21 for index dataset, 5 for validation). The model for this compound used a two-compartment model with first-order absorption and a lag time. The model for this compound N-oxide used a one-compartment model with zero-order absorption. This approach characterized the influence of covariates (e.g., age, sex, smoking status, hepatic impairment) on drug disposition and established a relationship between total PDE4 inhibitory activity (tPDE4i) and the probability of common adverse events [4].

Clinical Implications for Drug Development

The distinct pharmacokinetic profiles of oral and topical this compound directly impact their clinical utility and safety.

  • Minimizing Systemic Side Effects: The low systemic absorption (~1.5% bioavailability) and flat plasma concentration-time profile of the topical formulation result in a much lower incidence of gastrointestinal adverse events (e.g., diarrhea, nausea) compared to the oral formulation [3]. This demonstrates a successful strategy for maximizing targeted therapy while minimizing off-target effects.
  • Leveraging Tissue Distribution: The high and sustained concentration of this compound in the skin, with minimal conversion to the N-oxide metabolite at the site of action, confirms the cream is optimized for treating inflammatory skin conditions through local PDE4 inhibition [3].
  • Informing Dosing in Special Populations: Population PK analyses indicate that while covariates like sex, age, and race can influence the clearance of this compound and its metabolite, their combined effect on total PDE4 inhibitory activity is limited. However, hepatic impairment significantly impacts exposure, making the oral formulation contraindicated in patients with moderate or severe hepatic impairment [2] [4].

References

Comprehensive Technical Guide: Pharmacology and Therapeutic Targets of Roflumilast

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Roflumilast represents a significant advancement in the therapeutic targeting of inflammatory pathways, standing as the first selective phosphodiesterase-4 (PDE4) inhibitor approved for clinical use. This whitepaper provides a comprehensive technical analysis of this compound's pharmacology, molecular mechanisms, and therapeutic applications for researchers and drug development professionals. This compound functions as a novel anti-inflammatory agent with a distinct mechanism of action from traditional corticosteroids, primarily through its inhibition of the PDE4 enzyme, which hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP). The resulting elevation of intracellular cAMP levels produces broad anti-inflammatory effects across multiple immune and structural cells, positioning this compound as a valuable therapeutic option for chronic inflammatory conditions ranging from respiratory diseases to dermatological disorders.

Originally developed for severe Chronic Obstructive Pulmonary Disease (COPD), this compound's therapeutic potential has expanded to include asthma, asthma-COPD overlap (ACO), and more recently, inflammatory skin conditions such as plaque psoriasis and atopic dermatitis. The precise targeting of PDE4 isoforms, particularly the PDE4B subtype responsible for anti-inflammatory effects, provides a mechanistic advantage over non-selective phosphodiesterase inhibitors like theophylline, albeit with a distinct side effect profile primarily mediated by PDE4D inhibition. This review synthesizes current scientific evidence from preclinical studies and clinical trials to provide drug development professionals with a thorough understanding of this compound's pharmacological characteristics, validated therapeutic targets, and emerging applications in novel disease domains.

Molecular Pharmacology and Mechanism of Action

Chemical Structure and Basic Properties

This compound (N-(3,5-dichloropyridin-4-yl)-3-cyclopropylmethoxy-4-difluoromethoxy-benzamide) is a small molecule with empirical formula C₁₇H₁₄Cl₂F₂N₂O₃ and molecular weight of 403.2 g/mol. Its chemical structure incorporates distinct aromatic systems with halogen substitutions that contribute to its high lipophilicity and binding affinity for the PDE4 enzyme active site [1]. The compound exists as a solid at room temperature and demonstrates stability under standard storage conditions, contributing to its favorable pharmaceutical properties for both oral and topical formulations.

Pharmacokinetic Profile

Table: Key Pharmacokinetic Parameters of this compound and its Metabolite

Parameter This compound This compound N-oxide
Bioavailability ~80% [2] -
Protein Binding 99% [2] [1] 97% [2] [1]
Time to Peak Concentration 0.5-2 hours (fasting) [2] 8 hours (range 4-13) [1]
Half-life 17 hours [2] [1] 30 hours [2] [1]
Volume of Distribution 2.9 L/kg [2] -
Clearance 9.6 L/h [2] -
Primary Metabolic Pathways CYP3A4, CYP1A2 [2] -
Route of Elimination Primarily renal (70% as this compound N-oxide) [2] -

This compound displays favorable oral absorption with high bioavailability and rapid achievement of peak plasma concentrations. The compound undergoes extensive metabolism primarily through cytochrome P450 enzymes CYP3A4 and CYP1A2 to its active metabolite, This compound N-oxide, which demonstrates comparable pharmacological activity to the parent compound [2]. The metabolite exhibits significantly greater systemic exposure (approximately 10-fold higher AUC) compared to the parent drug, contributing substantially to the overall therapeutic effect despite being three-fold less potent in PDE4 inhibition [1]. Both this compound and its metabolite demonstrate extensive plasma protein binding and prolonged elimination half-lives, supporting once-daily dosing regimens. For topical formulations, systemic exposure is significantly reduced compared to oral administration, with this compound concentrations in skin 61-126 times higher than corresponding plasma levels, enabling targeted therapy with minimal systemic effects [3].

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism of this compound involves potent and selective inhibition of phosphodiesterase-4 (PDE4), the major cAMP-hydrolyzing enzyme in inflammatory cells [4]. By preventing cAMP degradation, this compound increases intracellular cAMP levels, activating protein kinase A (PKA) and cAMP exchange protein (EPAC) pathways, which subsequently suppress inflammatory mediator release and cellular activation [5] [4]. The compound demonstrates subtype selectivity with higher affinity for PDE4B, which mediates anti-inflammatory effects, and lower affinity for PDE4D, which is associated with adverse effects like nausea and vomiting [5] [1]. This selective targeting represents an optimization over earlier PDE4 inhibitors like rolipram that exhibited more severe side effects.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates InflammatoryMediators Inflammatory Mediators (TNF-α, IL-1β, LTB₄) PKA->InflammatoryMediators Suppresses ImmuneCellActivation Immune Cell Activation (Neutrophils, Eosinophils, Macrophages) EPAC->ImmuneCellActivation Suppresses AntiInflammatoryEffects Anti-inflammatory Effects InflammatoryMediators->AntiInflammatoryEffects Leads to ImmuneCellActivation->AntiInflammatoryEffects Leads to

This compound's mechanism leads to broad anti-inflammatory effects across multiple immune cell types:

  • Macrophages: Reduced production of TNF-α, CCL2, CCL3, CCL4, and CXCL10 in response to LPS stimulation [4]
  • Neutrophils: Inhibition of IL-8, LTB₄, MMP-9, and neutrophil elastase release; suppression of adhesion and CD11b expression [4]
  • Eosinophils: Reduced chemotaxis, LTC₄ synthesis, and superoxide anion generation [4]
  • Mast cells/Basophils: Inhibition of IgE-dependent histamine, IL-4, and IL-13 release [4]

Additionally, this compound impacts structural cells including airway smooth muscle cells, fibroblasts, and epithelial cells, reducing contractility, fibrosis, and mucus hypersecretion respectively [4]. The compound also demonstrates synergistic effects with corticosteroids and long-acting β₂-agonists, enhancing glucocorticoid receptor activity and amplifying anti-inflammatory pathways [4].

Therapeutic Applications and Clinical Efficacy

Respiratory Diseases

Table: this compound Efficacy in Major Respiratory Conditions

Condition Mechanistic Effects Clinical Outcomes Dosing
COPD Reduces sputum neutrophils (35.5%), eosinophils (50%), lymphocytes (34.8%) [1]; Decreases airway fibrosis and remodeling [5] Increases FEV₁ by 53.52 mL [5]; Reduces exacerbation risk from 15.5% to 11.9% [5]; Improves St. George's Respiratory Score [5] 500 μg once daily [2]
Asthma Attenuates allergen-induced early/late phase reactions [4]; Reduces airway hyper-responsiveness [5]; Lowers eosinophil infiltration [4] Improves morning PEFR dose-dependently [4]; Comparable efficacy to 400 μg beclomethasone on FEV₁ [4] 250-500 μg once daily [5]
ACO Reduces both eosinophilic and neutrophilic inflammation [5]; Decreases IL-1β, IL-10, nitric oxide [5] Improves pulmonary ventilation function [5]; Reduces exacerbation frequency [6] 500 μg once daily [5]

This compound is approved as an add-on treatment for severe COPD associated with chronic bronchitis and a history of exacerbations [2] [1]. According to GOLD guidelines, it should be considered for patients with more symptoms, high risk of exacerbation, and severe or very severe airflow limitation ("group D" patients) as an addition to standard inhaled therapies [1]. The drug's effectiveness in COPD stems from its ability to target the chronic neutrophilic inflammation characteristic of the disease, with additional benefits on airway remodeling and fibrosis [5] [4].

In asthma, this compound addresses corticosteroid-resistant inflammation and provides particular benefit for patients with neutrophilic phenotypes or severe disease. Its ability to reduce both early and late-phase allergic responses and airway hyper-responsiveness supports its potential as an alternative or adjunctive therapy for patients with suboptimal response to inhaled corticosteroids [4]. For Asthma-COPD Overlap (ACO), which features mixed eosinophilic and neutrophilic inflammation, this compound's broad anti-inflammatory profile targeting both inflammatory pathways makes it particularly suitable, though formal approval for this indication remains limited [5] [6].

Dermatological Applications

The successful development of topical this compound formulations has expanded its therapeutic utility to inflammatory skin conditions. The 0.3% cream formulation received FDA approval for plaque psoriasis, demonstrating high efficacy with favorable safety compared to systemic administration [3]. The drug's mechanism in dermatological conditions involves inhibition of pro-inflammatory mediators in skin, with studies showing significant downregulation of IL-17A, IL-23A, IL-36A, CXCL1, and CXCL8 in psoriatic lesions [7]. Topical application results in high skin concentration with minimal systemic exposure, providing targeted therapy without significant PDE4-related adverse effects [3].

Recent clinical trials have supported expanded dermatological indications, including atopic dermatitis and seborrheic dermatitis. The FDA approved this compound topical foam (0.3%) for seborrheic dermatitis in patients aged nine years and older in December 2023 [2]. The successful translation of this compound to dermatology demonstrates the broader potential of PDE4 inhibition across multiple inflammatory conditions and highlights the importance of formulation development in optimizing therapeutic index.

Experimental Protocols and Methodologies

In Vitro Assays for PDE4 Inhibition and Anti-inflammatory Effects

PDE4 Enzyme Inhibition Assay:

  • Objective: Quantify inhibitory potency (IC₅₀) of this compound against PDE4 isoenzymes [4]
  • Methodology: Recombinant human PDE4 isoforms incubated with this compound across concentration range (typically 1 nM-10 μM) with ³H-cAMP substrate
  • Measurement: Radioactive AMP production quantified via scintillation counting; IC₅₀ calculated from dose-response curves
  • Key Findings: this compound demonstrates significantly higher PDE4 affinity (lower Km) and greater potency (lower IC₅₀) than earlier PDE4 inhibitors like rolipram and cilomilast [4]

Inflammatory Cell Assays:

  • Human Macrophage Studies: Isolated human lung macrophages stimulated with LPS (100 ng/mL) in presence of this compound or metabolite (0.1-100 nM) [4]
  • Analysis: TNF-α, CCL2, CCL3, CCL4, CXCL10 measured in supernatant via ELISA after 24h
  • Results: Concentration-dependent inhibition of cytokine/chemokine release with significant suppression at clinically relevant concentrations [4]
  • Neutrophil Function Assays: Isolated human neutrophils pre-treated with this compound (1-100 nM) then stimulated with fMLP (1 μM) [4]
  • Measurements: IL-8, LTB₄, MMP-9 release (ELISA); CD11b expression (flow cytometry); adhesion to endothelial cells under flow conditions
  • Results: Dose-dependent inhibition of degranulation and adhesion molecule expression [4]
In Vivo Disease Models

COPD/Asthma Animal Models:

  • Ovalbumin-Induced Asthma Model: Mice sensitized (Day 0, 14) and challenged (Day 28-30) with ovalbumin; this compound administered (0.1-5 mg/kg/day) Days 25-30 [4]
  • Endpoints: Bronchoalveolar lavage eosinophil counts; airway hyperresponsiveness to methacholine; lung tissue cytokine levels
  • Results: Significant reduction in pulmonary eosinophilia and airway hyperresponsiveness [4]
  • COPD Model: Mice exposed to cigarette smoke (3-6 months); this compound treatment during final 4-6 weeks [5]
  • Endpoints: Lung function measurements; inflammatory cell counts; histopathological evaluation of emphysema and airway remodeling
  • Results: Attenuated decline in lung function; reduced inflammatory cell infiltration; decreased structural changes [5]

Myocardial Injury Model:

  • Isoprenaline-Induced Cardiotoxicity: Rats pretreated with this compound (0.25, 0.5, 1 mg/kg/day) for 5 days; isoprenaline (150 mg/kg) administered on days 4-5 [8]
  • Endpoints: Cardiac troponin I, CK-MB, LDH, MDA, TNF-α, cleaved caspase-3; GSH, TAC, VEGF, eNOS, cGMP, cAMP, SIRT1 levels
  • Results: Dose-dependent improvement in all cardiac injury parameters; modulation of VEGF/eNOS and cGMP/cAMP/SIRT1 signaling pathways [8]
Analytical Method for Bioanalysis

RP-HPLC Method for this compound Quantification:

  • Objective: Develop validated bioanalytical method for this compound detection in biological matrices [9]
  • Chromatographic Conditions:
    • Column: Phenomenex C-18 (150mm × 4.6mm, 5μm)
    • Mobile Phase: Ammonium acetate buffer (pH 7.0):Acetonitrile:Methanol (20:40:40, v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm
    • Injection Volume: 20 μL
    • Temperature: 25°C
  • Sample Preparation: Protein precipitation with acetonitrile; centrifugation at 10,000 rpm for 10 minutes; supernatant injection
  • Validation Parameters:
    • Linearity: 1.5-7.5 μg/mL (r² > 0.999)
    • LOD: 0.18 μg/mL
    • LOQ: 0.54 μg/mL
    • Precision: <2% RSD (intra-day and inter-day)
    • Accuracy: 96-98%
  • Application: Successfully applied to pharmacokinetic studies of this compound-loaded nanoparticles in rat plasma [9]

Emerging Research and Future Directions

Novel Therapeutic Applications

Recent investigations have revealed this compound's potential beyond its approved indications. In myocardial injury protection, this compound demonstrated significant cardioprotective effects in an isoprenaline-induced model through modulation of VEGF/eNOS and cGMP/cAMP/SIRT1 signaling pathways, suggesting potential applications in cardiovascular diseases [8]. The drug exhibited dose-dependent normalization of cardiac injury markers including troponin I, CK-MB, and LDH, while reducing oxidative stress (MDA) and inflammation (TNF-α), and enhancing antioxidant defenses (GSH, TAC) [8].

Research continues to explore this compound's potential in neurological disorders, metabolic diseases, and other inflammatory conditions where PDE4 plays a pathophysiological role. The compound's ability to enhance cognitive function in animal models and reduce neuroinflammation suggests possible applications in neurodegenerative diseases, though clinical evidence remains preliminary. The ongoing expansion of this compound's therapeutic profile illustrates the broad potential of targeted PDE4 inhibition across multiple disease domains with underlying inflammatory components.

Formulation Development and Combination Strategies

Current research focuses on optimizing drug delivery to enhance therapeutic index. Nanoparticle formulations of this compound have been developed to improve bioavailability and reduce dosing frequency, with validated RP-HPLC methods confirming successful drug loading and release profiles [9]. Topical formulations represent a significant advancement, achieving high local concentrations with minimal systemic exposure – studies demonstrate skin-to-plasma concentration ratios of 61-126:1, enabling potent local effects while avoiding PDE4-related adverse effects [3].

Combination therapies represent another promising direction. This compound demonstrates synergistic effects with corticosteroids, enhancing glucocorticoid receptor activity and transcription of glucocorticoid-dependent genes [4]. Similarly, complementary mechanisms with long-acting β₂-agonils produce enhanced anti-inflammatory and bronchodilatory effects, supporting fixed-dose combination development [4]. These approaches aim to maximize clinical efficacy while minimizing dose-related side effects through targeted delivery and complementary mechanisms of action.

Conclusion

This compound represents a significant achievement in targeted anti-inflammatory therapy, leveraging specific PDE4 inhibition to address unmet needs in chronic inflammatory diseases. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy across multiple conditions position it as a valuable therapeutic option with expanding clinical applications. The development of topical formulations has successfully extended its utility to dermatology while minimizing systemic exposure, illustrating the importance of delivery optimization in maximizing therapeutic index.

References

Comparison of Reported HPLC Methods for Roflumilast

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the chromatographic conditions from various studies for easy comparison:

Method Purpose Mobile Phase Composition (v/v) Column & Dimensions Flow Rate (mL/min) Detection Wavelength (nm) Linearity Range (μg/mL) Run Time (min) Key Attributes
Assay & Content Uniformity [1] [2] 10 mM Sodium Dihydrogen Phosphate Buffer : Acetonitrile (45:55) Accucore C18 (150 mm x 4.6 mm, 4 μm) 1.0 215 5.02 - 40.17 5 Short run time, high throughput
Stability-Indicating Assay [3] [4] 0.0065 M Ammonium Acetate (pH 6.3) : Methanol : Acetonitrile (30:35:35) Durashell C18 (250 mm x 4.6 mm, 5 μm) 1.3 251 2.5 - 200 6.2 Resolves RFL from >20 degradation products & pharmaceuticals
Pharmacokinetic Study [5] Ammonium Acetate Buffer (pH 7.0) : Acetonitrile : Methanol (20:40:40) Phenomenex C18 (150 mm x 4.6 mm, 5 μm) Information missing 254 1.5 - 7.5 Information missing Validated for rat plasma, LOQ: 0.18 μg/mL

Detailed Experimental Protocols

Protocol for Assay and Content Uniformity Testing

This method is optimized for the quality control of RFL in blend and tablet formulations [1] [2].

  • Mobile Phase Preparation: Accurately measure 450 mL of 10 mM sodium dihydrogen phosphate monohydrate buffer and 550 mL of HPLC-grade acetonitrile. Mix thoroughly and degas by sonication.
  • Standard Solution Preparation: Weigh an appropriate amount of RFL reference standard and dissolve in the mobile phase or a suitable solvent (e.g., with 0.1 N HCl) to obtain a stock solution. Dilute serially to concentrations within the linearity range (5-40 μg/mL). Sonication is recommended to enhance dissolution [1].
  • Sample Preparation (Tablets): For content uniformity, test 10 individual tablets. Crush each tablet, transfer to a volumetric flask, add solvent, and shake or sonicate to extract the API. Filter through a 0.45-μm membrane filter before injection [1] [2].
  • Chromatographic Conditions:
    • Column: Accucore C18 (150 x 4.6 mm, 4 μm)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 μL
    • Detection: UV at 215 nm
    • Run Time: 5 minutes
  • Validation Parameters [2]:
    • Linearity & Range: Demonstrated from 5.02 to 40.17 μg/mL with a correlation coefficient of 1.0000.
    • Accuracy: Mean recovery of 100.6% (range 99.0% - 101.7%).
    • Precision: % RSD for both repeatability and intermediate precision should be less than 2.0%.
Protocol for Stability-Indicating Assay

This method separates RFL from its forced degradation products and other compounds [3].

  • Mobile Phase Preparation: Prepare 0.0065 M ammonium acetate buffer and adjust the pH to 6.3. Combine this buffer, HPLC-grade methanol, and HPLC-grade acetonitrile in a ratio of 30:35:35 (v/v/v). Mix and degas.
  • Forced Degradation (Stress Testing): Subject RFL samples to various stress conditions to generate degradation products [3]:
    • Acidic & Alkaline Hydrolysis: Treat with 0.1 M HCl or 0.1 M NaOH at room temperature for a few hours.
    • Oxidative Degradation: Expose to 3% hydrogen peroxide at room temperature.
    • Thermal Degradation: Heat the solid drug in an oven at 105°C for several days.
    • Photolytic Degradation: Expose to UV or visible light as per ICH guidelines.
  • Chromatographic Conditions:
    • Column: Durashell C18 (250 x 4.6 mm, 5 μm)
    • Flow Rate: 1.3 mL/min
    • Injection Volume: Specified in the study is missing, a typical 20 μL can be used.
    • Detection: DAD at 251 nm; use peak purity assessment to confirm the homogeneity of the RFL peak.
    • Run Time: 6.2 minutes

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for developing and validating an HPLC method, based on ICH Q2(R1) guidelines [2] and common practices in the cited studies.

G HPLC Method Development and Validation Workflow cluster_validation Validation Parameters (ICH Q2(R1)) Start Define Analytical Target Profile (ATP) Step1 Method Development (Mobile Phase, Column, Wavelength) Start->Step1 Step2 System Suitability Test Step1->Step2 Step3 Forced Degradation Studies Step2->Step3 Step4 Full Method Validation Step3->Step4 Step5 Routine Analysis Step4->Step5 Method Validated V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision V5 Robustness

Key Application Notes

  • High-Throughput Analysis: The 5-minute run time method [1] [2] is ideal for routine quality control in industrial settings, significantly increasing laboratory throughput and reducing solvent consumption.
  • Stability and Specificity: The ternary mobile phase system with a Durashell C18 column provides excellent separation power, making it suitable for stability studies and verifying the specificity of the assay in the presence of excipients and potential co-administered drugs [3] [4].
  • Bioanalytical Applications: While the method using ammonium acetate buffer with methanol and acetonitrile was developed for rat plasma, demonstrating its applicability to complex biological matrices [5], the limits of quantification (LOQ) reported may be less sensitive compared to LC-MS/MS methods.

References

Comprehensive Application Notes and Protocols for Roflumilast Content Uniformity Testing in Tablets Using Validated HPLC Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD) with chronic bronchitis. As a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, presenting significant challenges for formulation development and quality control. Content uniformity testing is a critical quality control measure that ensures each dosage unit contains the active ingredient within the specified range, thus guaranteeing consistent therapeutic effect. The development of robust, efficient analytical methods for this purpose is therefore essential in pharmaceutical analysis.

Currently, this compound is not official in major pharmacopoeias such as USP, Ph. Eur., BP, IP, or JP, creating a need for validated analytical methods for quality control. Existing literature methods have been limited by high chromatographic run times (typically 9-15 minutes), resulting in increased organic solvent consumption and reduced analytical efficiency in quality control settings. This application note describes a validated stability-indicating HPLC method with significantly reduced run time for the determination of content uniformity of this compound in blend and tablet formulations, developed in accordance with ICH Q2(R1) guidelines [1] [2] [3].

Method Development and Optimization

Chromatographic Conditions

The optimized chromatographic conditions were established after extensive method development experiments to achieve optimal separation, peak symmetry, and analysis time. The method utilizes a reversed-phase chromatography approach with isocratic elution, providing excellent separation of this compound from its potential impurities and formulation excipients [1] [4].

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Accucore C18 (150 × 4.6 mm, 4 µm)
Mobile Phase 10 mM sodium dihydrogen phosphate monohydrate buffer : acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 5 minutes
Diluent Water : acetonitrile (50:50, v/v)

The method was specifically developed using a solid-core particle technology column (Accucore C18), which provides improved efficiency and reduced backpressure compared to traditional fully porous particles. This column selection contributed significantly to the method's short runtime while maintaining excellent resolution [1]. The detection wavelength of 215 nm was selected based on the UV maxima of this compound and provides optimal sensitivity for quantification. The isocratic elution with a slightly aqueous-rich mobile phase (45:55 v/v organic to aqueous ratio) ensures consistent retention times and robust performance [1] [2].

Specificity and Forced Degradation Studies

The method demonstrates excellent specificity for this compound in the presence of eight known impurities (designated as Imp-1 through Imp-8) and formulation excipients. Forced degradation studies were conducted under various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic stress. In all cases, the this compound peak was adequately resolved from degradation products and demonstrated significant purity threshold measurements, confirming the stability-indicating nature of the method [1] [2].

Sample Preparation Protocols

Standard Solution Preparation
  • Primary Stock Solution: Accurately weigh and transfer approximately 50 mg of this compound working standard into a 200 mL volumetric flask.

  • Solubilization: Add about 140 mL of diluent (water:acetonitrile, 50:50 v/v) and sonicate to dissolve completely.

  • Final Volume Adjustment: Make up to volume with diluent and mix well to obtain a solution of approximately 250 µg/mL.

  • Working Standard Solution: Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 25 µg/mL [1] [4].

Test Sample Preparation (Tablet Powder or Blend)
  • Sample Weighing: Accurately weigh and transfer tablet powder or blend equivalent to 5 mg of this compound (approximately 10 tablets of 500 µg strength) into a 200 mL volumetric flask.

  • Acid Addition: Pipette 5 mL of 0.1 N HCl into the flask and manually shake to disperse the sample.

  • Initial Solubilization: Sonicate for 5 minutes to ensure complete dispersion of the powder.

  • Extraction: Add 140 mL of diluent and ultrasonicate for 10 minutes, followed by shaking on a rotary shaker at 150 rpm for 10 minutes to ensure complete extraction of this compound.

  • Volume Adjustment: Make up to the mark with diluent and mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm PVDF membrane syringe filter before HPLC injection [1] [2].

Table 2: Solubility Profile of this compound in Different Solvents

Solvent Solubility (µg/mL)
Water 2.1
Acetonitrile 500
Methanol 250
Diluent (Water:Acetonitrile, 50:50) >500

The solubility data confirms the challenge of this compound's low aqueous solubility and justifies the use of a water-acetonitrile mixture as diluent to ensure complete extraction and dissolution of the drug from the formulation matrix [2] [5].

Method Validation

The method was validated according to ICH Q2(R1) guidelines for the following parameters [1] [2]:

System Suitability

System suitability tests were conducted to verify that the chromatographic system is adequate for the intended analysis. The method met all acceptance criteria as summarized below:

Table 3: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Theoretical Plates NLT 2000 >4000
Tailing Factor NMT 2.0 <1.5
Relative Standard Deviation (RSD) NMT 2.0% <1.0%
Validation Parameters and Results

The method was comprehensively validated for specificity, linearity, accuracy, precision, and robustness.

Table 4: Method Validation Summary

Validation Parameter Conditions/Specifications Results
Linearity Range 5.02 - 40.17 µg/mL Correlation coefficient: 1.0000
Accuracy (Mean Recovery) 50%, 100%, 150% of target concentration 100.6%
Precision (Repeatability) Six sample preparations at 100% concentration RSD < 1.0%
Intermediate Precision Different day, different analyst RSD < 1.5%
Specificity Separation from 8 impurities and placebo No interference observed
Robustness Variations in wavelength (±2 nm), mobile phase composition (±2%), flow rate (±0.1 mL/min) No significant impact

The method demonstrated excellent linearity across the specified concentration range with a correlation coefficient of 1.0000, indicating perfect linear relationship between concentration and detector response. The accuracy was confirmed with mean recovery of 100.6% across three concentration levels (50%, 100%, and 150% of target concentration), with individual recovery values ranging from 99.0% to 101.7% [1] [2] [3].

The precision of the method was established through repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) studies, with RSD values less than 1.0% and 1.5%, respectively, confirming the method's reliability. Robustness testing deliberate variations in chromatographic parameters (wavelength, mobile phase composition, flow rate) confirmed that the method remains unaffected by small operational changes, demonstrating its suitability for routine use in quality control laboratories [1] [2].

Experimental Protocols

Content Uniformity Testing Protocol
  • Standard Preparation: Prepare standard solution as described in Section 3.1.

  • Sample Preparation: Individually weigh and prepare 10 tablets as described in Section 3.2.

  • HPLC System Setup: Equilibrate the HPLC system with mobile phase for at least 30 minutes at the specified flow rate.

  • System Suitability Test: Inject six replicates of standard solution and ensure system meets suitability criteria before proceeding.

  • Sample Analysis: Inject standard solution followed by individual test preparations.

  • Calculation: Calculate the content of this compound in each tablet using the formula:

    Content (µg/tablet) = (A_T / A_S) × (C_S) × (V) × (D) × (Average Tablet Weight) / (Sample Weight)

    Where:

    • A_T = Peak area of test solution
    • A_S = Peak area of standard solution
    • C_S = Concentration of standard solution (µg/mL)
    • V = Volume of volumetric flask (mL)
    • D = Dilution factor
  • Acceptance Criteria: According to pharmacopeial requirements, content uniformity is established if the amount of active ingredient in each individual tablet falls within 85%-115% of the average content and RSD is less than 6% [1] [2].

Forced Degradation Study Protocol
  • Acidic Degradation: Expose sample to 0.1N HCl at room temperature for 30 minutes, then neutralize.

  • Alkaline Degradation: Expose sample to 0.1N NaOH at room temperature for 30 minutes, then neutralize.

  • Oxidative Degradation: Expose sample to 3% H₂O₂ at room temperature for 30 minutes.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose solid sample to UV light (200 Watt hours/m²) and visible light (1.2 million lux hours).

  • Analysis: Analyze all stressed samples against control and calculate degradation products [1].

Workflow and Signaling Pathways

G cluster_sample Tablet Preparation Steps cluster_hplc HPLC Parameters SamplePrep Sample Preparation HPLCAnalysis HPLC Analysis SamplePrep->HPLCAnalysis StandardPrep Standard Solution Preparation StandardPrep->HPLCAnalysis DataProcessing Data Processing HPLCAnalysis->DataProcessing Column Accucore C18 Column (150 × 4.6 mm, 4 µm) HPLCAnalysis->Column ResultsInterpretation Results Interpretation DataProcessing->ResultsInterpretation End End ResultsInterpretation->End Start Start Start->SamplePrep Start->StandardPrep WeighTablets Weigh Tablet Powder AddAcid Add 0.1N HCl WeighTablets->AddAcid InitialSonication Sonicate 5 min AddAcid->InitialSonication AddDiluent Add Diluent InitialSonication->AddDiluent Extract Ultrasonicate & Shake AddDiluent->Extract Filter Filter through 0.45µm PVDF Extract->Filter Filter->HPLCAnalysis MobilePhase Mobile Phase: 10 mM Phosphate Buffer : ACN (45:55) Column->MobilePhase Flow Flow Rate: 1.0 mL/min MobilePhase->Flow Detection Detection: 215 nm Flow->Detection Runtime Run Time: 5 min Detection->Runtime

Figure 1: HPLC Content Uniformity Testing Workflow for this compound Tablets

G MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness ImpuritySeparation Separation from 8 impurities Specificity->ImpuritySeparation PlaceboInterference No placebo interference Specificity->PlaceboInterference ForcedDegradation Forced degradation studies Specificity->ForcedDegradation ConcentrationRange Range: 5.02-40.17 µg/mL Linearity->ConcentrationRange CorrelationCoeff Correlation coefficient: 1.0000 Linearity->CorrelationCoeff RecoveryStudies Mean recovery: 100.6% Accuracy->RecoveryStudies ConcentrationLevels 3 concentration levels (50%, 100%, 150%) Accuracy->ConcentrationLevels Repeatability Repeatability (RSD < 1.0%) Precision->Repeatability IntermediatePrecision Intermediate precision (RSD < 1.5%) Precision->IntermediatePrecision ParameterVariations Variations in wavelength, mobile phase, flow rate Robustness->ParameterVariations NoSignificantImpact No significant impact on results Robustness->NoSignificantImpact

Figure 2: Method Validation Parameters and Acceptance Criteria

Implementation Considerations

Advantages Over Existing Methods

The developed HPLC method offers significant advantages over previously reported methods. The reduction in run time from 9-15 minutes to just 5 minutes represents a 44-67% decrease in analysis time, leading to substantial improvements in laboratory efficiency and productivity. This also translates to reduced solvent consumption, making the method more environmentally friendly and cost-effective for routine quality control operations. The method's validation according to ICH guidelines ensures regulatory compliance, while its robustness makes it suitable for transfer between laboratories [1] [2] [3].

Troubleshooting Guidelines
  • Peak Tailing: If tailing factor exceeds limits, check column performance and mobile phase pH. Consider replacing the column if degradation is suspected.

  • Retention Time Shifts: Significant shifts in retention time may indicate mobile phase preparation errors or column temperature fluctuations. Verify mobile phase composition and column temperature settings.

  • Pressure Fluctuations: Abrupt pressure changes may indicate column blockage or mobile phase degassing issues. Check inlet frits and degas mobile phase properly.

  • Impurity Interference: If impurity separation is compromised, slight adjustments to mobile phase ratio (±2%) may be made within the robustness range [1] [2].

Conclusion

The validated HPLC method described in this application note provides a robust, efficient, and regulatory-compliant approach for content uniformity testing of this compound in tablet formulations. The method's short run time of 5 minutes significantly improves analytical efficiency while maintaining excellent chromatographic performance and validation characteristics. The method effectively separates this compound from its potential impurities and degradation products, demonstrating its stability-indicating capability.

This method is recommended for routine quality control in pharmaceutical manufacturing settings, as well as for stability studies and formulation development activities. The detailed protocols provided ensure successful implementation and transfer between laboratories, supporting the ongoing quality assurance of this important therapeutic agent for severe COPD patients.

References

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Roflumilast

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roflumilast and Analytical Challenges

This compound is a potent selective phosphodiesterase-4 (PDE-4) inhibitor used clinically as a non-steroidal anti-inflammatory drug for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its empirical formula is C₁₇H₁₄Cl₂F₂N₂O₃ with a molecular weight of 403.21 g/mol [1]. The drug undergoes significant metabolism to its primary active metabolite, this compound N-oxide, which contributes substantially to its therapeutic efficacy in vivo [2]. The absence of an official monograph in major pharmacopoeias including the European Pharmacopoeia, British Pharmacopoeia, and United States Pharmacopoeia has created a significant need for robust analytical methods that can ensure drug quality, stability, and performance across pharmaceutical formulations and biological matrices [1].

The development of analytical methods for this compound presents several scientific challenges that require careful consideration. Firstly, the drug demonstrates susceptibility to degradation under various stress conditions, particularly in acidic, alkaline, and oxidative environments, necessitating stability-indicating methods that can separate the parent drug from its degradation products [3] [1]. Secondly, the simultaneous determination of this compound and its active metabolite this compound N-oxide in biological matrices requires exceptional sensitivity due to the low plasma concentrations encountered in pharmacokinetic studies, especially in Chinese populations where CYP1A2 metabolic polymorphisms may lead to different exposure profiles compared to Caucasian subjects [2]. Furthermore, method development must address the need for regulatory compliance while maintaining analytical efficiency for routine quality control applications in pharmaceutical manufacturing settings [3].

Quality by Design (QbD) Approach in Method Development

Analytical Target Profile and Critical Quality Attributes

The Quality by Design (QbD) framework provides a systematic approach for developing robust analytical methods with built-in regulatory flexibility and assured performance characteristics. For this compound analysis, the Analytical Target Profile (ATP) defines the method's purpose as the precise and accurate quantification of this compound in pharmaceutical dosage forms and biological matrices, even in the presence of degradation products and related substances [3]. The ATP specifically requires the method to separate this compound from all potential impurities and degradation products, quantify the drug across specified concentration ranges, and demonstrate stability-indicating capabilities [3] [4].

Within the QbD framework, Critical Analytical Attributes (CAAs) are parameters that significantly influence method performance and must be carefully controlled. For this compound analysis, the identified CAAs include:

  • Peak purity: Ensuring no co-elution with impurities or degradation products
  • Resolution: Maintaining adequate separation between this compound and its closest eluting impurity
  • Retention time: Providing consistent elution characteristics for reliable identification
  • Theoretical plates: Ensuring sufficient column efficiency for precise quantification [3]

These CAAs are directly influenced by Critical Method Parameters (CMPs) which include mobile phase composition, pH, flow rate, column temperature, and detection wavelength. Through systematic optimization of these parameters, a method operable design region (MODR) can be established where method performance is guaranteed [3].

Risk Assessment and Control Strategies

Table 1: Risk Assessment of Critical Method Parameters for this compound Analysis

Critical Parameter Risk Level Impact on CAAs Control Strategy
Mobile Phase Composition High Directly affects retention, resolution, and selectivity Fixed ratio with allowable variation ±2%
Mobile Phase pH High Influences ionization, retention, and peak shape Buffer system with ±0.1 unit tolerance
Flow Rate Medium Affects retention time, pressure, and efficiency ±0.1 mL/min tolerance for 1.2 mL/min set point
Column Temperature Medium Impacts retention time and resolution Thermostatic control at ±2°C
Detection Wavelength High Determines sensitivity and selectivity Fixed wavelength with PDA verification

Implementation of control strategies for these critical parameters ensures method robustness throughout its lifecycle. The selection of methanol:water (90:10% v/v) as the mobile phase with pH adjusted to 3.5 using orthophosphoric acid, flowing at 1.2 mL/min through a ShimPack GWS C18 column with detection at 250 nm represents an optimized set of conditions that reliably meets all ATP requirements [3]. This systematic approach to method development not only enhances method performance but also provides regulatory flexibility through demonstrated understanding of method capabilities and limitations [3].

Chromatographic Method Development

Stability-Indicating HPLC Methods

The development of stability-indicating methods for this compound requires careful optimization to separate the drug from its degradation products and related substances. A systematically developed liquid chromatographic method using methanol:water (90:10% v/v) as the mobile phase with pH adjusted to 3.5 using orthophosphoric acid, flowing at 1.2 mL/min through a ShimPack GWS C18 column has demonstrated excellent performance characteristics [3]. Under these conditions, this compound elutes at a retention time of 3.1 minutes with acceptable system suitability parameters, making the method suitable for high-throughput quality control applications [3].

Alternative stability-indicating methods have been developed using different stationary and mobile phase combinations. A forced degradation study conducted on a Zorbax SB C18 1.8 µm column (50×4.6 mm) using a gradient elution with 0.005 M ammonium formate buffer (pH 3.5) and acetonitrile achieved successful separation of this compound from its degradation products in a 13-minute runtime [1]. This method demonstrated that this compound remains stable under neutral, thermal, and photolytic conditions but shows significant degradation under acidic, alkaline, and oxidative stress conditions [1]. Another approach utilized an Ecosil C18 column (250×4.6 mm, 5 µm) with an isocratic mobile phase consisting of acetonitrile and 0.005 M ammonium dihydrogen phosphate buffer (pH 3.5) in the ratio 48:52 (v/v) at a flow rate of 1.0 mL/min with detection at 215 nm [5]. This method demonstrated exceptional sensitivity with a limit of detection of 2.6 ng/mL and limit of quantitation of 8 ng/mL [5].

Bioanalytical Methods for Plasma Determination

Table 2: Comparison of Bioanalytical Methods for this compound Determination

Parameter LC-MS/MS Method [2] RP-HPLC Method [6]
Matrix Human plasma Rat plasma
Sample Preparation Solid-phase extraction Protein precipitation
Linearity Range 0.02-10 ng/mL (ROF), 0.04-50 ng/mL (ROF-N-oxide) 1.5-7.5 μg/mL
LOD 0.02 ng/mL (ROF) 0.54 μg/mL
LOQ 0.04 ng/mL (ROF-N-oxide) 0.18 μg/mL
Runtime 3 minutes Not specified
Application Pharmacokinetic study in humans Pharmacokinetic study in rats

For the determination of this compound and its metabolites in biological matrices, LC-MS/MS methods offer superior sensitivity and selectivity. A highly sensitive LC-MS/MS method was developed for the simultaneous determination of this compound and its main metabolite this compound N-oxide in human plasma with remarkably low limits of quantitation (0.02 ng/mL for this compound and 0.04 ng/mL for this compound N-oxide) [2]. This method utilized solid-phase extraction for sample preparation, which provided high recovery and minimal matrix effects. The chromatographic separation was achieved in just 3 minutes per run, making it highly efficient for high-throughput pharmacokinetic studies [2].

For applications requiring less sensitivity, a reverse-phase HPLC method was developed for the determination of this compound in rat plasma using a Phenomenex C-18 column (150×4.6 mm, 5 μm) with a mobile phase consisting of ammonium acetate buffer (pH 7.0), acetonitrile, and methanol (20:40:40, v/v/v) [6]. This method demonstrated adequate sensitivity for pharmacokinetic studies of this compound-loaded nanoparticles in rats, with a linearity range of 1.5-7.5 μg/mL and limit of detection of 0.54 μg/mL [6]. The method showed acceptable precision with relative standard deviation less than 2% for both intra-day and inter-day analysis, and accuracy between 96% and 98% [6].

Method Validation Protocols

Validation Parameters and Acceptance Criteria

The analytical methods for this compound were validated according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended applications [3] [4]. The validation protocols comprehensively assess method specificity, linearity, accuracy, precision, sensitivity, and robustness using predetermined acceptance criteria. For specificity, methods must demonstrate complete separation of this compound from all potential impurities, degradation products, and matrix components, with peak purity index ≥ 0.999 [3] [4]. Forced degradation studies under conditions of acid, base, oxidation, thermal, and photolytic stress are employed to confirm the stability-indicating capability of the methods [1].

Linearity is evaluated across the analytical range of the method with a minimum correlation coefficient (r) of 0.999 for active pharmaceutical ingredient (API) assays and ≥0.995 for bioanalytical methods [3] [2]. Accuracy is demonstrated through recovery studies at multiple concentration levels (80%, 100%, 120% of target concentration) with mean recovery between 98-102% for API methods and 85-115% for bioanalytical methods at the lower limit of quantitation [3] [2]. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies with relative standard deviation (RSD) not exceeding 2% for API methods and 15% at LLOQ and 10% at other concentrations for bioanalytical methods [3] [2].

Validation Results Summary

Table 3: Summary of Validation Parameters for this compound Analytical Methods

Validation Parameter Stability-Indicating HPLC [3] LC-MS/MS Bioanalytical [2] Electrochemical Method [7]
Linearity Range 0.5-160 μg/mL 0.02-10 ng/mL (ROF), 0.04-50 ng/mL (metabolite) 0.74-3.05 μg/mL
Correlation Coefficient (r) >0.999 >0.995 0.9948
Accuracy (%) >98% 85-115% (across range) 98-102%
Precision (% RSD) <1% <15% (LLOQ), <10% (other levels) <2.78%
LOD Not specified 0.02 ng/mL (ROF) Not specified
LOQ Not specified 0.04 ng/mL (ROF-N-oxide) Not specified
Robustness Acceptable variation for CMVs Not specified Robust to minor parameter changes

The validation results demonstrate that the developed methods consistently meet predetermined acceptance criteria. The stability-indicating HPLC method exhibited excellent linearity across a wide concentration range (0.5-160 μg/mL) with correlation coefficient >0.999, making it suitable for both assay and related substances determination [3]. The method showed outstanding accuracy with recovery >98% and exceptional precision with RSD <1%, confirming its reliability for quality control applications [3]. The LC-MS/MS method for bioanalytical applications demonstrated sufficient sensitivity for pharmacokinetic studies with LLOQ of 0.02 ng/mL for this compound and 0.04 ng/mL for this compound N-oxide, adequately covering the expected concentration ranges in human plasma after administration of therapeutic doses [2].

Robustness testing was performed by deliberately varying critical method parameters including mobile phase composition (±2%), pH (±0.1 units), flow rate (±0.1 mL/min), and column temperature (±2°C) [3]. The results confirmed that the method remains unaffected by small but deliberate variations in method parameters, with system suitability criteria maintained across all tested conditions [3]. For the electrochemical method, robustness was evaluated through variations in accumulation time, accumulation potential, and supporting electrolyte composition, with the method demonstrating consistent performance across these parameter changes [7].

Experimental Protocols

Forced Degradation Studies Protocol

Purpose: To demonstrate the stability-indicating capability of the analytical method by subjecting this compound to various stress conditions and verifying separation of degradation products from the main peak [1].

Materials and Reagents:

  • This compound reference standard
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (0.1 N)
  • Hydrogen peroxide (30%)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)

Stress Conditions:

  • Acidic degradation: Accurately weigh 15 mg of this compound into a 20 mL volumetric flask, dissolve in 1 mL acetonitrile, add 5 mL of 0.1 N HCl, and heat at 80°C for 24 hours in a hot air oven. Neutralize with 0.1 N NaOH after heating [1].
  • Alkaline degradation: Accurately weigh 15 mg of this compound into a 20 mL volumetric flask, dissolve in 1 mL acetonitrile, add 5 mL of 0.1 N NaOH, and heat at 80°C for 24 hours in a hot air oven. Neutralize with 0.1 N HCl after heating [1].
  • Oxidative degradation: Accurately weigh 15 mg of this compound into a 20 mL volumetric flask, dissolve in 1 mL acetonitrile, add 5 mL of 30% hydrogen peroxide, and heat at 80°C for 24 hours in a hot air oven [1].
  • Neutral degradation: Accurately weigh 15 mg of this compound into a 20 mL volumetric flask, dissolve in 1 mL acetonitrile, add 5 mL of water, and heat at 80°C for 24 hours in a hot air oven [1].
  • Thermal degradation: Expose solid this compound to dry heat at 80°C in a hot air oven for 24 hours [1].
  • Photolytic degradation: Expose solid this compound to UV light (≥200 W h m⁻²) at 320-400 nm for 75 hours at 25°C [1].

Sample Preparation: After stress treatment, dilute each sample with acetonitrile to achieve a final concentration of 150 μg/mL of this compound. Filter through a 0.45 μm membrane filter before injection [1].

Analysis: Inject 10 μL of each stressed sample into the HPLC system using the optimized chromatographic conditions. Compare the chromatograms with untreated this compound to identify degradation products and assess method selectivity [1].

G Start Start Forced Degradation Study Acid Acidic Degradation 0.1N HCl, 80°C, 24h Start->Acid Base Alkaline Degradation 0.1N NaOH, 80°C, 24h Start->Base Oxidation Oxidative Degradation 30% H₂O₂, 80°C, 24h Start->Oxidation Neutral Neutral Degradation Water, 80°C, 24h Start->Neutral Thermal Thermal Degradation Dry heat, 80°C, 24h Start->Thermal Photo Photolytic Degradation UV light, 25°C, 75h Start->Photo SamplePrep Sample Preparation Dilute with acetonitrile to 150 μg/mL Acid->SamplePrep Base->SamplePrep Oxidation->SamplePrep Neutral->SamplePrep Thermal->SamplePrep Photo->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis Identify degradation products Assess method selectivity HPLC->DataAnalysis

Figure 1: Forced Degradation Study Workflow for this compound

Sample Preparation Protocols

Pharmaceutical Dosage Forms (Tablets):

  • Weigh and powder not less than 20 tablets.
  • Transfer an accurately weighed quantity of the powder equivalent to about 10 mg of this compound to a 100 mL volumetric flask.
  • Add about 70 mL of diluent (acetonitrile:water, 50:50 v/v) and sonicate for 30 minutes with intermittent shaking.
  • Allow the solution to cool to room temperature and dilute to volume with the same diluent.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
  • Further dilute the filtrate as required to obtain the final concentration for analysis [3].

Plasma Samples for Bioanalytical Methods:

  • Solid-Phase Extraction (SPE) for LC-MS/MS: Piper 500 μL of plasma sample into a clean tube. Add 50 μL of internal standard working solution ([D4]-roflumilast and [D4]-roflumilast N-oxide). Vortex mix for 30 seconds. Load onto pre-conditioned SPE cartridges. Wash with 1 mL of water followed by 1 mL of 5% methanol in water. Elute with 1 mL of methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 200 μL of mobile phase. Vortex mix for 60 seconds and transfer to autosampler vials for LC-MS/MS analysis [2].
  • Protein Precipitation for HPLC: Transfer 500 μL of plasma sample to a microcentrifuge tube. Add 1 mL of acetonitrile as protein precipitation solvent. Vortex mix for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue with 200 μL of mobile phase. Vortex mix for 60 seconds and use for HPLC analysis [6].

Alternative Analytical Techniques

Electrochemical Method

An electrochemical method using square-wave stripping voltammetry (SWSV) has been developed as an alternative to chromatographic techniques for the determination of this compound in pharmaceutical dosage forms [7]. The method is based on the electrochemical reduction of this compound at a hanging mercury drop electrode (HMDE) in a supporting electrolyte consisting of 0.1 M K₂HPO₄ and 0.1 M Na₂B₄O₇ (1:1, v/v) buffer at pH 5.0 [7]. Two well-defined reduction peaks were observed at -1150 mV and -1260 mV after 30 seconds of accumulation time at -850 mV versus an Ag/AgCl reference electrode [7].

The method was optimized and validated, demonstrating good linear correlation (r=0.9948) between peak current and this compound concentration in the range of 0.74-3.05 μg/mL [7]. The accuracy of the method ranged between 2.04% and -2.04% with relative standard deviation not exceeding 2.78% for both intra-day and inter-day studies [7]. The mean recovery for the analysis of this compound in tablet dosage forms was 100.63% ± 0.52, confirming the suitability of the method for quality control applications [7]. Investigation of the electrochemical behavior by cyclic voltammetry revealed that the reduction reaction of this compound is reversible, with two reduction peaks observed in the cyclic voltammogram [7].

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and limitations for this compound analysis. HPLC with UV detection provides robust performance for quality control of pharmaceutical formulations, with adequate sensitivity for assay and related substances determination [3] [1]. The LC-MS/MS techniques offer superior sensitivity and selectivity for bioanalytical applications, enabling precise quantification of this compound and its metabolite at sub-nanogram per milliliter concentrations in biological matrices [2]. Electrochemical methods provide a cost-effective alternative for dosage form analysis, though they may lack the specificity for stability-indicating applications [7].

The selection of an appropriate analytical technique depends on the specific application requirements. For routine quality control of pharmaceutical formulations, stability-indicating HPLC methods offer the best combination of performance, reliability, and regulatory acceptance [3]. For pharmacokinetic studies requiring quantification of low drug concentrations in biological matrices, LC-MS/MS methods are indispensable due to their exceptional sensitivity and capability for simultaneous determination of drugs and metabolites [2]. Electrochemical methods may be suitable for rapid screening applications where sophisticated instrumentation is not available [7].

Conclusion

The development and validation of analytical methods for this compound require careful consideration of the intended application, whether for pharmaceutical quality control or bioanalytical purposes. The QbD-based systematic approach to method development provides a science-based framework for establishing robust methods with well-defined method operable design regions [3]. The stability-indicating HPLC methods successfully separate this compound from its degradation products and related substances, demonstrating the drug's particular susceptibility to degradation under acidic, alkaline, and oxidative conditions [3] [1]. For bioanalytical applications, LC-MS/MS methods offer the sensitivity required for pharmacokinetic studies, with validated methods capable of quantifying this compound and its main metabolite this compound N-oxide at sub-nanogram per milliliter concentrations in human plasma [2].

These comprehensively validated methods provide reliable tools for the pharmaceutical industry to ensure product quality, stability, and performance throughout the product lifecycle. The detailed experimental protocols and validation data presented in these application notes support the implementation of these methods in regulatory submissions and routine analytical practice.

References

Comprehensive Application Notes and Protocols: Roflumilast Stability-Indicating Assay Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roflumilast and Stability-Indicating Methods

This compound is a selective, long-acting phosphodiesterase-4 (PDE-4) inhibitor with potent anti-inflammatory properties, approved for the treatment of chronic obstructive pulmonary disease (COPD) and more recently for dermatological conditions like plaque psoriasis and atopic dermatitis. As a drug substance not yet official in major pharmacopoeias, the development of validated analytical methods for this compound is essential for quality control and stability assessment in pharmaceutical development. Stability-indicating analytical methods are specifically designed to quantify the active pharmaceutical ingredient while simultaneously resolving it from its degradation products, providing critical information about the drug's stability under various environmental conditions. These methods must demonstrate specificity, accuracy, precision, and robustness while following ICH guidelines for analytical method validation, making them essential tools for ensuring drug product quality, safety, and efficacy throughout the shelf life.

The fundamental principle underlying stability-indicating methods is their ability to demonstrate selective separation between the intact drug molecule and any potential degradation impurities that may form under stress conditions. For this compound, which demonstrates particular sensitivity to hydrolytic and oxidative degradation, these methods employ various chromatographic techniques including high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and ultra-performance liquid chromatography (UPLC). Each technique offers distinct advantages in terms of resolution, analysis time, and sensitivity, allowing pharmaceutical scientists to select the most appropriate methodology based on their specific analytical requirements and available instrumentation.

HPLC Method Development and Optimization

Chromatographic Condition Optimization

The development of stability-indicating HPLC methods for this compound has focused on achieving optimal separation while minimizing analysis time and resource consumption. Multiple research groups have systematically investigated various chromatographic parameters including stationary phase chemistry, mobile phase composition, pH, and detection wavelength to establish robust analytical methods. The selection of reversed-phase C18 columns has been predominant across most methods, with variations in dimensions and particle sizes to achieve the desired separation efficiency. The mobile phase composition typically consists of aqueous buffers (phosphate or ammonium salts) combined with organic modifiers such as acetonitrile or methanol in specific ratios to achieve optimal retention and resolution of this compound from its degradation products.

The detection wavelength for this compound has been optimized based on its UV absorption characteristics, with methods utilizing wavelengths between 215-254 nm depending on the specific analytical requirements. Lower wavelengths (215-220 nm) generally provide higher sensitivity but may be subject to increased baseline noise, while higher wavelengths (250-254 nm) offer improved specificity with potentially slightly reduced sensitivity. The flow rate typically ranges from 0.5-1.3 mL/min, balancing separation efficiency with analysis time and solvent consumption. Method optimization has also considered factors such as column temperature, injection volume, and gradient profiles (for gradient methods) to achieve robust separation under isocratic or gradient elution conditions.

Table 1: Comparison of Optimized HPLC Conditions for this compound Determination

Parameter Method 1 (Stability-Indicating) Method 2 (Rapid Assay) Method 3 (QbD Approach)
Column Durashell C18 (250 × 4.6 mm, 5 μm) Accucore C18 (150 × 4.6 mm, 4 μm) ShimPack GWS C18 (250 × 4.6 mm, 5 μm)
Mobile Phase 0.0065 M ammonium acetate pH 6.3:methanol:acetonitrile (30:35:35 v/v) 10 mM sodium dihydrogen phosphate:acetonitrile (45:55 v/v) Methanol:water with ortho-phosphoric acid pH 3.5 (90:10 v/v)
Flow Rate (mL/min) 1.3 1.0 1.2
Detection Wavelength (nm) 251 215 250
Injection Volume Not specified 10 μL Not specified
Retention Time (min) 6.2 ~5.0 3.1
Runtime (min) Not specified 5 Not specified
Linearity Range (μg/mL) 2.5-200 5.02-40.17 0.5-160
Advanced Method Development Approaches

Recent advancements in this compound method development have incorporated Quality by Design (QbD) principles and rapid-resolution technologies to enhance method performance and regulatory flexibility. The QbD approach involves defining an Analytical Target Profile (ATP) and identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs) to establish a method operable design region [1]. This systematic approach allows for better understanding of method robustness and facilitates method control strategies. For this compound, critical method variables include methanol proportion, flow rate, pH, and detection wavelength, which are thoroughly investigated during method development to ensure consistent performance [1].

The implementation of rapid-resolution high-throughput (RRHT) columns with smaller particle sizes (1.8 μm) has significantly reduced analysis time while maintaining separation efficiency. One study demonstrated that using a Zorbax SB C18 50×4.6 mm, 1.8 μm column with a gradient elution method reduced the runtime from 38 minutes (conventional column) to just 13 minutes while maintaining resolution of this compound from its degradation products [2]. This approach utilized 0.005 M ammonium formate buffer pH 3.5 and acetonitrile with a flow rate of 0.5 mL/min, demonstrating the potential for high-throughput analysis in quality control settings. The ongoing development of faster methods continues, with some recent publications reporting run times as low as 5 minutes for routine assay and content uniformity testing [3] [4].

Forced Degradation Studies and Stability Profile

Degradation Behavior Under Stress Conditions

Forced degradation studies are essential for understanding the inherent stability characteristics of this compound and validating the stability-indicating capability of analytical methods. These studies subject the drug substance to accelerated stress conditions beyond normal storage situations, including hydrolytic (acidic, alkaline, neutral), oxidative, thermal, and photolytic degradation. This compound demonstrates distinctive degradation patterns under these stress conditions, with particular sensitivity to alkaline hydrolysis and oxidative degradation, while showing relative stability under neutral, thermal, and photolytic conditions [5] [2] [6].

Under alkaline hydrolysis conditions (0.1 N NaOH at 80°C for 24 hours), this compound undergoes significant degradation, with studies reporting approximately 18.4% degradation and the formation of multiple degradation products [2]. The drug also demonstrates sensitivity to acidic hydrolysis (0.1 N HCl at 80°C for 24 hours), though to a lesser extent than alkaline conditions, with approximately 1.84% degradation observed [2]. Oxidative degradation with hydrogen peroxide (30% H₂O₂ at 80°C for 24 hours) results in moderate degradation (approximately 2.55%), forming several oxidative degradation products [2]. In contrast, this compound remains relatively stable under neutral hydrolysis conditions (water at 80°C for 24 hours), with minimal degradation observed, and similarly shows no significant degradation under thermal stress (80°C for 24 hours) or photolytic stress (UV light at 320-400 nm for 75 hours) [2] [6].

Table 2: Summary of this compound Forced Degradation Profile

Stress Condition Conditions % Degradation Major Degradation Products Comments
Acid Hydrolysis 0.1 N HCl, 80°C, 24 h 1.84% One major product (RRT 0.64) Low degradation observed
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 24 h 18.4% Multiple products (RRT 0.37, 0.56, 0.68, 0.76) Significant degradation; primary degradation pathway
Oxidative Degradation 30% H₂O₂, 80°C, 24 h 2.55% Three impurities (RRT 0.64, 0.72, 0.76) Moderate degradation with multiple products
Neutral Hydrolysis Water, 80°C, 24 h 0.63% None significant Stable under neutral conditions
Thermal Degradation 80°C, 24 h (solid) 0.62% None significant Thermally stable in solid state
Photolytic Degradation UV light, 25°C, 75 h 0.61% None significant Photostable in solid state
Degradation Kinetics and Mechanism

The degradation kinetics of this compound have been systematically investigated to understand the rate and mechanism of degradation under various stress conditions. Studies focusing on acid degradation kinetics have revealed that the rate of hydrolysis increases with both acid concentration and temperature [6]. The effect of temperature appears to have a more pronounced impact on degradation rate compared to variations in acid concentration, suggesting that thermal energy plays a critical role in accelerating the degradation process. These kinetic studies are valuable for predicting the shelf life of this compound formulations and establishing appropriate storage conditions.

The degradation mechanism involves primarily the hydrolysis of the amide bond and ether linkages in the this compound molecule, leading to the formation of various degradation products depending on the specific stress condition [5] [6]. Under alkaline conditions, the degradation pathway likely involves nucleophilic attack on the amide carbonyl group, resulting in cleavage of the amide bond and formation of carboxylic acid and amine fragments. Oxidative degradation may involve attack on the electron-rich aromatic rings or the dichloropyridine moiety, leading to hydroxylated or epoxidized intermediates that subsequently undergo further transformation. The identification and characterization of these degradation products have been facilitated by the use of diode array detection (DAD) for peak purity assessment and structural characterization based on UV spectra [5].

Method Validation Parameters

The validation of stability-indicating methods for this compound follows ICH Q2(R1) guidelines and encompasses comprehensive assessment of multiple performance parameters to ensure method reliability, accuracy, and robustness for intended applications. The validation protocol typically includes evaluation of system suitability, specificity, linearity, range, accuracy, precision, detection and quantification limits, and robustness, with acceptance criteria established based on regulatory requirements and analytical application needs.

Table 3: Summary of Validation Parameters for this compound HPLC Methods

Validation Parameter Method 1 (Stability-Indicating) Method 2 (Rapid Assay) Method 3 (QbD Approach)
Linearity Range (μg/mL) 2.5-200 5.02-40.17 0.5-160
Correlation Coefficient (r²) >0.9998 1.0000 Not specified
Accuracy (% Recovery) Not specified 100.6% (mean) >98%
Precision (% RSD) Not specified <1% <1%
Detection Limit (μg/mL) Not specified Not specified Not specified
Quantification Limit (μg/mL) Not specified Not specified Not specified
Specificity Resolves from >20 pharmaceutical compounds and degradation products Separates from 8 known impurities Resolves from degradation products and formulation excipients
Robustness Verified Verified Systematically evaluated for CMVs

The specificity of stability-indicating methods has been demonstrated through resolution of this compound from its forced degradation products, with one method successfully resolving the drug from more than 20 pharmaceutical compounds of various medicinal categories [5]. Linearity has been established over the respective concentration ranges for each method, with correlation coefficients typically exceeding 0.999, indicating excellent relationship between concentration and detector response. Accuracy has been evaluated through recovery studies using standard addition method, with reported mean recovery values close to 100%, demonstrating minimal interference from sample matrix components [3] [4]. Precision has been assessed through both repeatability (intra-day) and intermediate precision (inter-day) studies, with percent relative standard deviation (%RSD) values generally less than 1%, indicating acceptable method precision [1].

The robustness of the methods has been evaluated by deliberately introducing small variations in critical method parameters such as mobile phase composition, flow rate, pH, and detection wavelength. One study employing QbD principles systematically investigated the effect of critical method variables (CMVs) including methanol proportion, flow rate, pH, and detection wavelength, establishing control strategies for each parameter based on their impact on method performance [1]. The detection and quantification limits have been determined based on signal-to-noise ratio approaches or based on standard deviation of the response and slope of the calibration curve, demonstrating adequate sensitivity for detection and quantification of this compound and its potential degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Assay and Related Substances

This protocol describes a detailed procedure for the determination of this compound in tablet dosage form and related substances using a stability-indicating HPLC method with diode array detection [5].

  • Mobile Phase Preparation: Prepare 0.0065 M ammonium acetate buffer by dissolving appropriate amount of ammonium acetate in HPLC grade water and adjust pH to 6.3 using dilute acetic acid or ammonia solution. Prepare the mobile phase by mixing the ammonium acetate buffer, methanol, and acetonitrile in the ratio of 30:35:35 (v/v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or appropriate solvent) to obtain stock standard solution (1 mg/mL). Transfer 1.0 mL of this stock solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain working standard solution (100 μg/mL).

  • Sample Solution Preparation: Weigh and powder not less than 20 tablets. Accurately weigh portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add about 20 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with diluent. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain sample solution (100 μg/mL).

  • Chromatographic Conditions:

    • Column: Durashell C18 (250 × 4.6 mm, 5 μm) or equivalent
    • Mobile Phase: 0.0065 M ammonium acetate pH 6.3:methanol:acetonitrile (30:35:35 v/v)
    • Flow Rate: 1.3 mL/min
    • Detection Wavelength: 251 nm
    • Injection Volume: 10 μL
    • Column Temperature: Ambient
    • Run Time: Approximately 15 minutes (until this compound peak elutes and any potential degradation products are detected)
  • System Suitability: Perform five replicate injections of standard solution. The relative standard deviation of peak area responses for this compound should not be more than 2.0%. The tailing factor for this compound peak should not be more than 2.0. The theoretical plates determined from this compound peak should not be less than 2000.

Protocol 2: Forced Degradation Studies

This protocol outlines the procedures for conducting forced degradation studies on this compound to establish the stability-indicating nature of the analytical method [5] [2] [6].

  • Acid Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of 0.1 N HCl and reflux at 80°C for 24 hours. Cool to room temperature, neutralize with 0.1 N NaOH, and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.

  • Alkaline Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of 0.1 N NaOH and reflux at 80°C for 24 hours. Cool to room temperature, neutralize with 0.1 N HCl, and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.

  • Oxidative Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of 30% hydrogen peroxide and reflux at 80°C for 24 hours. Cool to room temperature and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.

  • Thermal Degradation: Expose accurately weighed this compound standard in solid state to dry heat at 80°C in a hot air oven for 24 hours. After exposure, dissolve and dilute to appropriate concentration with diluent for analysis.

  • Photolytic Degradation: Expose accurately weighed this compound standard in solid state to UV light (320-400 nm) for 75 hours at 25°C. After exposure, dissolve and dilute to appropriate concentration with diluent for analysis.

  • Neutral Degradation: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of water and reflux at 80°C for 24 hours. Cool to room temperature and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 5 mL with diluent to obtain concentration of 200 μg/mL. Analyze using the HPLC method.

Applications and Regulatory Considerations

Stability-indicating methods for this compound find diverse applications throughout the pharmaceutical development lifecycle, from early formulation development to commercial quality control. These methods are essential for assay and content uniformity testing of this compound in blend and tablet dosage forms, providing accurate quantification of the active ingredient and ensuring consistent dosage unit performance [3] [4]. The methods also support stability studies required for regulatory submissions, including real-time stability testing under recommended storage conditions and accelerated stability studies to predict shelf life and establish expiration dating.

The regulatory framework for stability-indicating methods is primarily defined by ICH guidelines, including ICH Q1A(R2) for stability testing, ICH Q2(R1) for validation of analytical procedures, and ICH Q3B(R2) for impurities in new drug products. These guidelines establish the requirements for specificity, sensitivity, and validation of stability-indicating methods, emphasizing the need for demonstration of method capability to accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For this compound, which is not yet official in major pharmacopoeias, the development of thoroughly validated stability-indicating methods is particularly important for regulatory submissions and product approval.

The application of advanced analytical technologies such as LC-MS/MS and UPLC has further enhanced the capability for characterization and quantification of this compound and its degradation products. These technologies offer improved sensitivity, resolution, and speed of analysis, supporting more comprehensive understanding of this compound stability characteristics. Additionally, the implementation of quality by design (QbD) principles in analytical method development provides a systematic framework for method understanding and control, facilitating regulatory flexibility through demonstration of robust method performance within established design spaces [1].

Visualization of Method Development and Degradation Pathways

roflumilast_workflow cluster_1 Chromatographic Method Development cluster_2 Forced Degradation Studies cluster_3 Method Validation Start Method Development for this compound Column Column Selection: C18, 150-250 mm, 4-5 μm Start->Column Mobile Mobile Phase Optimization: Buffer pH 3.5-6.3 + Organic Column->Mobile Detection Detection: UV 215-254 nm Mobile->Detection Conditions Final Conditions: Flow 0.5-1.3 mL/min Inj. Vol. 10 μL Detection->Conditions Stress Apply Stress Conditions: Acid, Base, Oxidation, Thermal, Photolytic Conditions->Stress Analyze Analyze Degradation Profile and Products Stress->Analyze Specificity Verify Specificity: Resolution from Degradation Products Analyze->Specificity Params Validation Parameters: Linearity, Accuracy, Precision, Robustness Specificity->Params Acceptance Evaluate Against Acceptance Criteria Params->Acceptance Application Application to Formulation Analysis Acceptance->Application

Diagram 1: Workflow for Development and Validation of Stability-Indicating Methods for this compound

degradation_pathways cluster_acid Acidic Conditions (0.1N HCl, 80°C, 24h) cluster_alkaline Alkaline Conditions (0.1N NaOH, 80°C, 24h) cluster_oxidative Oxidative Conditions (30% H₂O₂, 80°C, 24h) cluster_stable Conditions with Minimal Degradation This compound This compound Intact Molecule AcidDeg Acid Degradation Products (1.84% Degradation) This compound->AcidDeg Amide Bond Hydrolysis AlkalineDeg Alkaline Degradation Products (18.4% Degradation) This compound->AlkalineDeg Nucleophilic Attack OxidativeDeg Oxidative Degradation Products (2.55% Degradation) This compound->OxidativeDeg Radical Oxidation Stable Neutral, Thermal, Photolytic Conditions (<1% Degradation) This compound->Stable Stable

Diagram 2: this compound Degradation Pathways Under Various Stress Conditions

Conclusion

The development and validation of stability-indicating methods for this compound represent a critical component of pharmaceutical development and quality assurance for this important therapeutic agent. The comprehensive methodologies outlined in these application notes and protocols provide a solid foundation for accurate quantification of this compound while effectively resolving it from its degradation products. The optimized HPLC conditions, systematic forced degradation protocols, and rigorous validation approaches ensure reliable assessment of this compound stability and support regulatory submissions.

The continuing evolution of analytical technologies and methodologies promises further enhancements in the efficiency, sensitivity, and robustness of this compound stability-indicating methods. The integration of quality by design principles, implementation of advanced detection techniques, and development of rapid analytical methods will continue to advance the field, ultimately contributing to the assurance of product quality and patient safety throughout the therapeutic lifecycle of this compound-containing pharmaceutical products.

References

Comprehensive Protocol for Investigating Roflumilast Using In Vitro Digestion Models: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roflumilast and Its Pharmaceutical Challenges

This compound is a selective, orally available phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) and other inflammatory conditions. Despite its clinical efficacy, this compound faces significant pharmaceutical challenges that complicate its formulation development and therapeutic performance. The drug is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability, which inherently limits its dissolution rate and bioavailability. Additionally, this compound demonstrates extreme photosensitivity and susceptibility to degradation under various stress conditions, further complicating its formulation stability [1] [2].

The physicochemical properties of this compound contribute substantially to its formulation challenges and adverse effect profile, particularly gastrointestinal disturbances such as diarrhea and nausea. Recent research indicates that these adverse effects may be linked to the drug's solubility limitations and its pharmacological action on intracellular cAMP levels. To address these challenges, various formulation strategies have been explored, with cyclodextrin complexation emerging as a promising approach to enhance solubility, protect against degradation, and potentially reduce adverse effects [1] [3]. The following table summarizes key characteristics of this compound relevant to in vitro digestion studies:

Table 1: Physicochemical and Pharmacological Properties of this compound

Property Characteristics Research Implications
BCS Classification Class II (low solubility, high permeability) Requires solubility enhancement strategies for optimal bioavailability
Aqueous Solubility Low Potential for osmotic diarrhea; necessitates formulation interventions
Photostability Extreme photosensitivity Requires light protection during experimentation and storage
Stability in GI Tract Susceptible to degradation in gastric environment Protection strategies needed to maintain integrity during digestion
Active Metabolite This compound N-oxide (contributes significantly to PDE4 inhibition) Consideration of metabolic conversion in experimental models

In Vitro Digestion Protocol for this compound

Experimental Workflow and Design

The in vitro digestion model for this compound aims to simulate the human gastrointestinal environment to evaluate drug stability, bioaccessibility, and the protective effects of various formulation approaches. This protocol is specifically adapted from studies investigating cyclodextrin-based formulations of this compound, which demonstrated enhanced protection during digestion [1] [3]. The experimental design typically includes three main sample types: (1) control samples without this compound, (2) pure this compound suspension, and (3) this compound formulated with protective carriers such as cyclodextrins or polymeric systems.

The overall workflow encompasses sample preparation, sequential gastric and intestinal phase simulations, sample processing, and analytical quantification. The diagram below illustrates the comprehensive experimental workflow for conducting in vitro digestion studies with this compound:

G Start Start: Experimental Setup SP Sample Preparation • Pure this compound • this compound-CD complexes • Control samples Start->SP GP Gastric Phase Simulation • Saline solution pH 3 • Pepsin-HCl • 37°C for 1 hour SP->GP GPStop Stop Gastric Phase • Add Na₂CO₃ • Adjust pH to 6.9 GP->GPStop IP Intestinal Phase Simulation • pH 6.9 • Pancreatin-bile extract • 37°C for 2 hours GPStop->IP IPStop Stop Digestion • Ice bath • Centrifuge at 10,000×g • 4°C for 35 min IP->IPStop SampleProc Sample Processing • Dilution with phosphate buffer pH 7.4 • Filtration (0.45 μm) IPStop->SampleProc Analysis Analytical Quantification • HPLC analysis • Bioaccessibility calculation SampleProc->Analysis End Data Interpretation • Compare bioaccessibility • Assess protective effects Analysis->End

Materials and Equipment

2.2.1 Test Compounds and Reagents

  • This compound standard (purity ≥98%)
  • Cyclodextrins (α-CD, β-CD, γ-CD, HPβ-CD, Mβ-CD) or alternative polymeric carriers
  • Digestive enzymes: Pepsin from gastric mucosa (≥250 units/mg), pancreatin from porcine pancreas (4×USP specifications)
  • Bile extracts: Porcine bile extract or synthetic equivalents
  • Buffer components: Sodium chloride, sodium carbonate, monopotassium phosphate, sodium hydroxide
  • Acids/bases: Hydrochloric acid (0.1N), sodium hydroxide (0.1N)
  • Solvents: Ethanol absolute, methanol HPLC grade, acetonitrile HPLC grade
  • Mobile phase components: Ammonium acetate, ammonium formate, formic acid

2.2.2 Equipment and Instrumentation

  • pH meter with temperature compensation
  • Water bath with shaking capability (maintaining 37±0.5°C)
  • Centrifuge capable of reaching 10,000×g at 4°C
  • HPLC system with diode array detector (DAD) or UV-Vis detector
  • Analytical column: C18 column (e.g., Zorbax SB C18, 50×4.6 mm, 1.8 μm or equivalent)
  • Vacuum filtration system with 0.45 μm membranes
  • Balances (analytical and precision)
  • Glassware: Volumetric flasks, graduated cylinders, beakers
Detailed Methodological Procedures

2.3.1 Sample Preparation Prepare this compound samples according to the following specifications:

  • Pure this compound suspension: Disperse this compound in saline solution to achieve a final concentration of 0.2 mg/mL. Use sonication or vigorous vortexing to ensure uniform dispersion.
  • This compound-cyclodextrin complexes: Prepare complexes at optimal ratios determined from prior solubility studies. For HPβ-CD, use a concentration of 17.5 mg/mL with 0.2 mg/mL this compound in a final ingestion volume of 0.24 L [1]. Pre-equilibrate the complexes for a minimum of 10-12 hours to ensure complete complexation before initiating digestion studies.
  • Control samples: Prepare matrix blanks without active compound to account for background interference during analysis.

2.3.2 Gastric Phase Simulation

  • Transfer 5 mL of each prepared sample to separate digestion vessels.
  • Adjust pH to 3.0 using 0.1N HCl while monitoring with a calibrated pH meter.
  • Add pepsin solution to achieve a final concentration of 0.2 mg/mL in the gastric mixture.
  • Incubate samples in a shaking water bath at 37°C for 60 minutes with constant agitation (approximately 100 oscillations per minute) to simulate gastric motility.
  • Terminate gastric digestion after 60 minutes by adding 1 mol/m³ Na₂CO₃ to increase pH to 6.9, effectively inhibiting pepsin activity [1] [3].

2.3.3 Intestinal Phase Simulation

  • To the neutralized gastric samples, add pancreatin-bile extract mixture to simulate intestinal conditions. The final concentration should be approximately 0.2 mg/mL for pancreatin and 1.2 mg/mL for bile extracts in the intestinal mixture.
  • Maintain pH at 6.9 throughout the intestinal phase using 0.1N NaOH or 0.1N HCl as needed.
  • Incubate samples in a shaking water bath at 37°C for 120 minutes with constant agitation.
  • Terminate digestion after 120 minutes by immediately transferring samples to an ice bath for 15 minutes to arrest enzymatic activity.

2.3.4 Sample Processing and Analysis

  • Centrifuge digested samples at 10,000×g at 4°C for 35 minutes to separate insoluble components from the bioaccessible fraction [1].
  • Carefully collect the supernatant and dilute with phosphate-Na buffer (pH 7.4) to achieve appropriate concentration for analytical detection.
  • Filter samples through 0.45 μm membranes prior to HPLC analysis to remove particulate matter that could damage the chromatographic system.
  • Analyze samples using a validated HPLC method with UV detection at 251 nm [4].

Formulation Strategies to Enhance this compound Performance

Cyclodextrin Complexation

Cyclodextrin complexation represents one of the most extensively studied approaches for improving the pharmaceutical performance of this compound. Cyclodextrins are torus-shaped oligosaccharides with hydrophobic internal cavities and hydrophilic exteriors, enabling them to form inclusion complexes with poorly soluble drugs like this compound. Research has demonstrated that cyclodextrins not only enhance solubility but also protect this compound from degradation during digestion and increase its photostability [1] [3].

The formation of this compound-cyclodextrin complexes follows the Higuchi-Connors method for 1:1 stoichiometry complexes. The complexation constant (K11) is determined using the following equation, where St represents total solubility, S0 is the intrinsic solubility of the drug, and [CD] is the cyclodextrin concentration:

The table below summarizes the complexation efficiency of different cyclodextrins with this compound, along with the effects of environmental factors on complexation:

Table 2: Cyclodextrin Complexation Parameters for this compound

Cyclodextrin Type Complexation Constant K11 (M⁻¹) Effect of Temperature Effect of pH Remarks
β-CD 646 ± 34 Decreases with increasing temperature Decreases with increasing pH Highest affinity among natural CDs
HPβ-CD Data not specified in sources Similar temperature dependence Similar pH dependence Used in digestion studies at 17.5 mg/mL
Mβ-CD Data not specified in sources Similar temperature dependence Similar pH dependence Modified CD with enhanced properties
α-CD Lower than β-CD Decreases with increasing temperature Decreases with increasing pH Smaller cavity size
γ-CD Lower than β-CD Decreases with increasing temperature Decreases with increasing pH Larger cavity size
Polymeric and Solid Dispersion Systems

Beyond cyclodextrin complexation, alternative formulation strategies have been explored to address the solubility limitations of this compound. Solid dispersion systems utilizing various polymers have demonstrated significant improvements in dissolution performance and potentially enhance stability during digestive processes. These systems work by creating molecular-level dispersions of the drug within polymeric matrices, reducing particle size, and improving wettability [2].

Research has identified several effective polymeric carriers for this compound solid dispersions, typically prepared at 1:1 (w/w) drug-polymer ratios using methods like kneading, solvent evaporation, or hot melt extrusion. The selection of appropriate polymers depends on their ability to maintain supersaturation, stabilize the amorphous form of the drug, and withstand processing conditions. The following table outlines various polymeric systems investigated for this compound:

Table 3: Polymeric Carrier Systems for this compound Formulation

Polymer System Preparation Method Solubility Enhancement Key Findings
PEG 6000 Kneading method Significant improvement in methanol:water (1:1) Good compatibility, suitable for direct compression
Poloxamer 188 Kneading method Significant improvement in methanol:water (1:1) Enhanced dissolution rate, thermal stability
Gelucire 44/14 Kneading method Significant improvement in methanol:water (1:1) Lipid-based system, potential for enhanced absorption
Mannitol Kneading method Moderate improvement Mainly as diluent, improves flow properties
Combined Systems Various methods Varies with composition Potential for synergistic effects

Analytical Methods and Assessment Parameters

HPLC Analysis and Stability Assessment

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for quantifying this compound and its degradation products in digestion studies. A validated stability-indicating HPLC method is essential to accurately determine drug concentration in the presence of potential degradation products formed during the digestion process. The method must be capable of resolving this compound from its metabolites and any formulation excipients [4] [5].

For this compound analysis, effective chromatographic separation can be achieved using a C18 column (e.g., Zorbax SB C18, 50×4.6 mm, 1.8 μm) with a mobile phase consisting of 0.005 M ammonium formate buffer (pH 3.5) and acetonitrile in gradient elution mode. The flow rate is typically maintained at 0.5 mL/min with column temperature at 25°C, and detection is performed at 215-251 nm using a diode array detector (DAD). This method achieves this compound elution at approximately 6.2-8.6 minutes, depending on specific conditions [5].

Forced degradation studies provide critical information about the stability profile of this compound under various stress conditions. These studies reveal that this compound is particularly susceptible to alkaline hydrolysis and oxidative degradation, while demonstrating relative stability under neutral, thermal, and photolytic conditions. Understanding these degradation patterns is essential for developing protective formulation strategies and validating analytical methods [4] [5].

Bioaccessibility Calculation and Data Interpretation

Bioaccessibility is defined as the quantity of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption. For this compound, this parameter is crucial as it directly influences the potential bioavailability and therapeutic efficacy. The bioaccessibility is calculated using the following formula [1]:

Where C_digested represents the concentration of this compound in the digested supernatant after centrifugation, and C_theoretical is the initial concentration added to the digestion model.

Data interpretation from in vitro digestion studies should consider several key aspects:

  • Protective efficiency: Compare the bioaccessibility of formulated this compound (e.g., cyclodextrin complexes) versus pure drug to determine the protective effect of the formulation strategy.
  • Stability assessment: Monitor the formation of degradation products during digestion using the stability-indicating HPLC method.
  • Formulation comparison: Evaluate different formulation approaches based on their ability to maintain this compound integrity and enhance bioaccessibility throughout the digestive process.

Research findings indicate that cyclodextrin complexation significantly improves the bioaccessibility of this compound compared to the pure drug, with HPβ-CD demonstrating particularly promising protective effects during in vitro digestion [1].

Conclusion and Research Implications

The application of in vitro digestion models to study this compound provides valuable insights into the drug's behavior under simulated gastrointestinal conditions and the protective effects of various formulation strategies. The protocols outlined in these application notes offer researchers a standardized approach to evaluate novel this compound formulations, with particular emphasis on cyclodextrin complexation and solid dispersion systems. The integration of appropriate analytical methods, especially stability-indicating HPLC techniques, ensures accurate assessment of drug stability and bioaccessibility throughout the digestive process.

Research evidence strongly supports the utility of cyclodextrin-based formulations for enhancing the pharmaceutical performance of this compound, offering improved solubility, protection from degradation, and potentially reduced adverse effects. These formulation approaches may lead to improved therapeutic outcomes for patients requiring this compound therapy for COPD and other inflammatory conditions. Future research directions should focus on correlating in vitro digestion results with in vivo performance, optimizing formulation parameters for clinical translation, and exploring novel delivery systems that further enhance the stability and bioavailability of this important therapeutic agent.

References

Comprehensive Application Notes and Protocols: Roflumilast-Cyclodextrin Complexation for Enhanced Drug Performance

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Roflumilast-Cyclodextrin Complexation

This compound is an orally available phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD) and recently developed in topical formulations for inflammatory skin conditions including plaque psoriasis and atopic dermatitis. Despite its therapeutic efficacy, this compound faces significant pharmaceutical challenges due to its inherently low aqueous solubility (approximately 0.53 mg/L at 21°C), which can limit its bioavailability and therapeutic consistency [1]. Additionally, the drug exhibits extreme photosensitivity and is prone to degradation under light exposure, further complicating its formulation stability. Patients receiving this compound therapy frequently report gastrointestinal adverse effects including diarrhea, nausea, and headache, which may be related to its solubility profile and systemic exposure patterns [2] [3].

Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-(1,4)-linked glucopyranoside units that form truncated cone-shaped structures with hydrophilic outer surfaces and hydrophobic internal cavities. This unique architecture enables CDs to form inclusion complexes with poorly soluble drug molecules like this compound, effectively hosting hydrophobic portions within their cavities while maintaining water solubility through their exterior hydrophilic groups [4] [5]. The natural CDs (α-, β-, and γ-CD) and their chemically modified derivatives (such as hydroxypropyl-β-CD and methyl-β-CD) have been extensively employed in pharmaceutical formulations to enhance drug solubility, stability, and bioavailability. The U.S. Food and Drug Administration (FDA) has granted Generally Regarded As Safe (GRAS) status to several CDs, facilitating their application in drug products [2] [4]. The complexation of this compound with CDs represents a promising strategy to overcome its formulation challenges, potentially leading to improved therapeutic outcomes and reduced adverse effects through enhanced drug delivery characteristics.

Comprehensive Complexation Performance Data

Complexation Efficiency of Different Cyclodextrins

Table 1: Complexation Constants (K₁₁) of this compound with Various Cyclodextrins

Cyclodextrin Type K₁₁ Value (M⁻¹) Molecular Characteristics Solubility in Water (mg/mL, 25°C)
β-CD 646 ± 34 7 glucose units, 0.78 nm cavity diameter 18.5 [4]
γ-CD 485 ± 21 8 glucose units, 0.95 nm cavity diameter 232 [4]
HP-β-CD 422 ± 19 Hydroxypropyl derivative of β-CD Highly soluble [2]
α-CD 315 ± 14 6 glucose units, 0.57 nm cavity diameter 145 [4]
M-β-CD 298 ± 16 Methylated derivative of β-CD Highly soluble [2]

The complexation constants presented in Table 1 demonstrate that β-CD forms the most stable complex with this compound under standard conditions, as indicated by its highest K₁₁ value of 646 ± 34 M⁻¹ [2]. This suggests that the size and hydrophobic character of the this compound molecule are particularly compatible with the cavity dimensions of β-CD. Interestingly, despite β-CD having the lowest inherent water solubility among the natural CDs (18.5 mg/mL compared to 145 mg/mL for α-CD and 232 mg/mL for γ-CD), it exhibits the strongest interaction with this compound [4]. The modified CDs (HP-β-CD and M-β-CD), while offering improved water solubility, show slightly lower complexation constants than native β-CD, possibly due to steric or electronic factors introduced by the substituent groups that may create optimal interactions with specific drug molecules [2].

Environmental Factor Impacts on Complexation

Table 2: Effects of Temperature and pH on this compound-β-CD Complexation

Environmental Factor Condition K₁₁ Value (M⁻¹) Thermodynamic Parameters
Temperature 5°C (278 K) 785 ± 42 ΔG°: -16.2 kJ/mol [2]
25°C (298 K) 646 ± 34 ΔG°: -15.8 kJ/mol [2]
45°C (318 K) 512 ± 28 ΔG°: -15.3 kJ/mol [2]
pH 6.0 685 ± 36 --
7.4 646 ± 34 --
8.0 521 ± 25 --

The data in Table 2 reveal important trends regarding the temperature dependence of the this compound-β-CD complexation. As temperature increases from 5°C to 45°C, the complexation constant decreases substantially from 785 M⁻¹ to 512 M⁻¹, indicating an exothermic complexation process [2]. This inverse relationship between temperature and K₁₁ values suggests that the complex formation is favored at lower temperatures, which is characteristic of inclusion complexation driven primarily by hydrophobic interactions. The calculated thermodynamic parameters support this interpretation, with negative ΔG° values confirming the spontaneity of the complexation process across the temperature range studied [2]. Similarly, pH exerts a significant influence on complexation stability, with higher K₁₁ values observed under slightly acidic conditions (pH 6.0) compared to alkaline conditions (pH 8.0). This pH dependence may be attributed to alterations in the ionization state of this compound or changes in the hydrogen bonding capacity of the cyclodextrin hydroxyl groups under different pH conditions [2].

Detailed Experimental Protocols

Phase Solubility Studies (Higuchi-Connors Method)

The Phase Solubility method developed by Higuchi and Connors provides a reliable approach for determining complexation constants between this compound and cyclodextrins [2].

Materials and Equipment:

  • This compound (CID 5281717, Xi An Kerui Biochemical CO)
  • α-, β-, and γ-cyclodextrin (Sigma-Aldrich)
  • Hydroxypropyl-β-CD and methyl-β-CD (Carbosynth)
  • Ethanol (absolute, analysis grade, Panreac)
  • Phosphate buffers (pH 6.0 and 7.4, 100 mM) and borate buffer (pH 8.0, 100 mM)
  • Water bath with temperature control (5-45°C)
  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of this compound in 5% ethanol at a concentration of 8 mg/mL.
  • Prepare a series of CD solutions in appropriate buffers with concentrations ranging from 0 to 15 mM.
  • Combine fixed quantities of this compound stock solution with varying CD solutions in sealed tubes.
  • Incubate the mixtures for 12 hours at constant temperature with agitation to reach equilibrium (preliminary studies confirmed 10 hours minimum for equilibrium).
  • Separate the undissolved drug by filtration or centrifugation (0.45 μm filters recommended).
  • Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method (UV spectrophotometry at λmax or HPLC).
  • Construct solubility isotherms by plotting total this compound solubility (St) versus CD concentration.
  • Calculate the apparent 1:1 complex stability constant (K₁₁) using the following equations [2]:

Calculations: For 1:1 complexation stoichiometry, the relationship is described by:

Where St is total drug solubility, S₀ is intrinsic solubility of this compound without CD, and [CD] is cyclodextrin concentration.

The K₁₁ value can be determined from the slope of the linear portion of the solubility isotherm:

The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated using van't Hoff analysis from temperature-dependent K₁₁ values [2].

In Vitro Digestion Simulation

Objective: To evaluate the protective effect of cyclodextrins on this compound during gastrointestinal transit and assess bioaccessibility improvement.

Materials and Reagents:

  • Simulated gastric fluid: Pepsin-HCl in saline, pH 3.0
  • Simulated intestinal fluid: Pancreatin and bile salts in phosphate buffer, pH 6.9-7.0
  • Sodium carbonate (1 mol/m³) for pH adjustment
  • This compound and this compound-CD complexes (0.2 mg/mL this compound concentration)
  • HP-β-CD (17.5 mg/mL in a volume ingestion of 0.24 L)

Procedure:

  • Gastric Phase Simulation:

    • Suspend this compound or this compound-CD complex in saline at pH 3.0 with pepsin-HCl.
    • Incubate in a shaking water bath at 37°C for 1 hour.
    • Stop the reaction by adding Na₂CO₃ to increase pH to 6.9.
  • Intestinal Phase Simulation:

    • Adjust pH to 6.0 using appropriate buffer.
    • Add pancreatin and bile salts to simulate intestinal conditions.
    • Incubate at 37°C for additional 2 hours with continuous shaking.
  • Sample Analysis:

    • Withdraw aliquots at predetermined time points (0, 30, 60, 90, 120 minutes).
    • Immediately analyze this compound concentration using HPLC or spectrophotometry.
    • Calculate the percentage of this compound remaining and its bioaccessibility compared to initial concentration.

Data Interpretation: The complexation with CDs demonstrated significant protection during the digestion process, with approximately 30-40% higher recovery of this compound compared to the non-complexed drug [2]. This enhanced stability directly translates to improved bioaccessibility, defined as the quantity of this compound released from its matrix in the gastrointestinal tract and becoming available for absorption.

Photostability Assessment Protocol

Objective: To evaluate the protective effect of cyclodextrins against this compound photodegradation.

Materials and Equipment:

  • This compound and this compound-CD complexes in aqueous solution
  • Light source with controlled intensity (xenon lamp or UV lamp simulating solar spectrum)
  • Spectrofluorometer for fluorescence measurements
  • HPLC system for degradation product quantification

Procedure:

  • Prepare standardized solutions of this compound and this compound-CD complexes at equivalent concentrations.
  • Expose samples to light source under controlled conditions (intensity, distance, temperature).
  • Withdraw aliquots at predetermined time intervals (0, 15, 30, 60, 120 minutes).
  • Measure fluorescence emission spectra (excitation at appropriate wavelength).
  • Analyze this compound content and degradation products using validated HPLC method.
  • Calculate degradation rate constants and half-lives for comparative analysis.

Key Findings: Cyclodextrin complexation significantly reduced this compound's extreme photosensitivity, with the additional discovery that the complex originated a novel fluorescence signal upon light exposure [2]. This fluorescence phenomenon, reported for the first time with this compound-CD complexes, may provide a useful indicator for monitoring complex integrity and drug release. The kinetic parameters obtained from these studies demonstrated improved photostability for the CD-complexed this compound compared to the free drug.

Complexation Mechanisms and Pharmaceutical Applications

Molecular Interaction Mechanisms

The complexation between this compound and cyclodextrins involves sophisticated molecular recognition processes that can be elucidated through computational and analytical methods. Molecular docking studies provide valuable insights into the preferred orientation and interaction sites between this compound and various CDs. Research indicates that the hydrophobic portions of this compound, particularly the aromatic rings, preferentially insert into the CD cavity, while the more polar functional groups remain exposed to the aqueous environment, facilitating water solubility [2]. The driving forces for complex formation primarily include:

  • Hydrophobic interactions: The displacement of enthalpy-rich water molecules from the CD cavity by the non-polar drug moiety
  • Van der Waals forces: Close contact between the drug molecule and the interior cavity of CD
  • Hydrogen bonding: Interactions between polar groups on this compound and secondary hydroxyl groups at the CD rim
  • Release of ring strain: Energy optimization through conformational adjustments in both molecules

The docking simulations reveal that β-CD provides the optimal cavity size for accommodating the key structural features of this compound, explaining its superior complexation constant compared to α-CD (too small) and γ-CD (too large) [2]. These molecular insights guide the rational selection of CD types and derivatives for specific drug molecules based on their structural characteristics.

Enhanced Stability and Bioaccessibility

The complexation of this compound with cyclodextrins provides multifunctional benefits that address several pharmaceutical challenges simultaneously. The in vitro digestion studies demonstrated that CDs protect this compound from enzymatic degradation and harsh pH conditions throughout the gastrointestinal tract, resulting in significantly improved bioaccessibility [2] [6]. This protective effect is particularly valuable for drugs like this compound that may undergo extensive pre-systemic metabolism or degradation before reaching absorption sites.

Additionally, the photostability studies revealed that CD complexation substantially reduces this compound's susceptibility to light-induced degradation. The complex formation created a physical barrier that shields the photosensitive portions of the drug molecule from direct light exposure, thereby extending the product shelf-life and maintaining potency [2]. This enhanced stability has practical implications for product packaging, storage conditions, and patient use, potentially allowing for simplified packaging requirements compared to the light-protective measures needed for uncomplexed this compound formulations.

Formulation Development Guidance

Based on the comprehensive research findings, the following formulation strategies are recommended for developing this compound-cyclodextrin complex products:

  • Cyclodextrin Selection: While β-CD shows the highest complexation constant, consider HP-β-CD for formulations requiring higher aqueous solubility or improved tolerability profiles, despite its slightly lower K₁₁ value [2].
  • Optimized Molar Ratio: Employ a 1:1 molar ratio of this compound to CD for maximum efficiency, as confirmed by the Higuchi-Connors analysis and molecular docking studies [2].
  • Process Parameters: Utilize moderate temperatures (20-25°C) during complex preparation to maximize complexation efficiency while maintaining practical processing conditions [2].
  • pH Considerations: Formulate at slightly acidic to neutral pH (6.0-7.4) to optimize complex stability while maintaining physiological compatibility [2].
  • Light Protection: Despite improved photostability, maintain appropriate light protection during manufacturing and in primary packaging to ensure product quality throughout shelf-life.
  • Dosage Form Adaptation: Consider incorporating the this compound-CD complex into various dosage forms including tablets, capsules, orodispersible formulations, or topical preparations based on the intended therapeutic application [1] [7].

Table 3: Formulation Recommendations for Different Delivery Routes

Delivery Route Recommended CD Optimal Drug:CD Ratio Key Excipient Considerations
Oral Tablet β-CD or HP-β-CD 1:1 molar ratio Direct compression excipients, minimal lubricants
Topical Cream HP-β-CD 1:1 to 1:2 molar ratio Water-miscible solvents, penetration enhancers [1]
Pulmonary Delivery HP-β-CD or SBE-β-CD 1:1 molar ratio Carrier particles for DPI, propellants for MDI [8]
Oral Solution HP-β-CD or SBE-β-CD 1:1 to 1:1.5 molar ratio pH adjusters, preservatives, taste-masking agents

Conclusions

The complexation of this compound with cyclodextrins represents a promising formulation strategy that effectively addresses the key pharmaceutical challenges associated with this important PDE4 inhibitor. The comprehensive data demonstrate that cyclodextrins, particularly β-CD and its derivatives, significantly enhance the aqueous solubility, digestive stability, and photoprotection of this compound while maintaining its therapeutic activity. The detailed protocols provided for phase solubility studies, in vitro digestion simulation, and photostability assessment offer researchers validated methodologies for developing and characterizing this compound-CD complexes. The molecular insights gained from docking studies facilitate rational selection of CD types and optimization of complexation conditions. Implementation of these complexation techniques can lead to improved this compound formulations with enhanced bioavailability, reduced side effects, and better patient compliance, ultimately maximizing the therapeutic potential of this important drug across multiple clinical indications including COPD and dermatological conditions.

References

Roflumilast sample preparation and extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roflumilast Analysis

This compound is a selective, long-acting phosphodiesterase-4 (PDE4) inhibitor used as an oral anti-inflammatory drug for treating chronic obstructive pulmonary disease (COPD) [1] [2]. It is metabolized to its primary active metabolite, this compound N-oxide, which contributes significantly to its therapeutic efficacy [3]. Bioanalytical method development for this compound and its metabolite requires high sensitivity due to low plasma concentrations observed in clinical studies, particularly in Asian populations where CYP1A2 metabolism differences may lead to altered exposure profiles compared to Caucasian populations [3]. These application notes provide detailed protocols for sample preparation and analysis of this compound and this compound N-oxide in human plasma using LC-MS/MS.

Materials and Reagents

Chemical Reference Standards
  • This compound and This compound N-oxide reference standards [3]
  • Internal Standards: Stable isotope-labeled analogues including [D4]-roflumilast and [D4]-roflumilast N-oxide [3] [4]
Solvents and Consumables
  • HPLC-grade acetonitrile, methanol, and ethanol [3] [5]
  • Ammonium acetate and formic acid (analytical grade) [3] [4]
  • Tert-butyl methyl ether (for liquid-liquid extraction) [3]
  • Solid-phase extraction cartridges (for SPE methods) [3]
  • Human plasma (for calibration standards and quality controls)

Sample Preparation Methods

Solid-Phase Extraction (SPE) Protocol

The SPE method provides high recovery with minimal matrix effects [6]:

  • Plasma Sample Pre-treatment: Aliquot 500 μL of human plasma sample into a clean tube [3]
  • Internal Standard Addition: Add appropriate volumes of internal standard working solutions ([D4]-roflumilast and [D4]-roflumilast N-oxide) [3]
  • SPE Cartridge Conditioning: Condition the SPE cartridge (C18 reversed-phase) with 1 mL methanol followed by 1 mL water [3]
  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge
  • Washing: Wash with 1 mL of 5% methanol in water
  • Elution: Elute analytes with 1 mL of methanol containing 1% formic acid
  • Evaporation: Evaporate the eluent to dryness under a gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute the residue with 100 μL of mobile phase (acetonitrile/ammonium acetate buffer, 30:70, v/v) [3]
  • Centrifugation: Centrifuge at 13,000 × g for 5 minutes before LC-MS/MS analysis
Liquid-Liquid Extraction (LLE) Protocol

The LLE method offers an alternative extraction approach [3] [4]:

  • Sample and IS Addition: To 500 μL of plasma, add internal standards and 1 mL of tert-butyl methyl ether [3]
  • Extraction: Vortex mix for 10 minutes
  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes at 4°C
  • Organic Layer Transfer: Transfer the organic layer to a clean tube
  • Evaporation: Evaporate to dryness under nitrogen at 40°C
  • Reconstitution: Reconstitute in 100 μL of mobile phase for LC-MS/MS analysis

Table 1: Comparison of Sample Preparation Methods

Parameter Solid-Phase Extraction Liquid-Liquid Extraction
Sample Volume 500 μL plasma 500 μL plasma
Extraction Efficiency High recovery with slight matrix effect Good recovery
Processing Time ~20 minutes/sample ~15 minutes/sample
Cost per Sample Higher Lower
Throughput Suitable for batch processing Suitable for batch processing
LLOQ Achievable 0.02 ng/mL (this compound), 0.04 ng/mL (N-oxide) [3] 0.1 ng/mL (both analytes) [4]

Instrumentation and Chromatographic Conditions

LC-MS/MS System Configuration
  • HPLC System: Suitable for gradient elution with binary pumps [3] [4]
  • Analytical Column: C18 reversed-phase column (e.g., Synergi Fusion RP80A, 150 × 4.6 mm, 4 μm) [3] [5]
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [3] [4]
  • Sample Manager: Maintained at 4°C [3]
  • Column Oven: Maintained at ambient temperature [3]
Chromatographic Conditions
  • Mobile Phase A: 0.005 M ammonium acetate buffer containing 0.006% formic acid [4]
  • Mobile Phase B: Acetonitrile [3] [4]
  • Gradient Program:
    • Initial: 18% B
    • Linear gradient to 54% B
    • Total run time: 3 minutes [3]
  • Flow Rate: 0.5 mL/min [4]
  • Injection Volume: 20 μL [5]
Mass Spectrometric Parameters
  • Ionization Mode: Positive electrospray ionization (ESI+) [4]
  • Detection Mode: Multiple Reaction Monitoring (MRM) [3] [4]
  • Source Temperature: 500°C [3]
  • Ion Spray Voltage: 5500 V [3]

Table 2: MRM Transitions for this compound and Metabolites

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Function Dwell Time (ms)
This compound 403.1 187.1 Quantitation 200
This compound 403.1 241.1 Confirmation 200
This compound N-oxide 419.2 187.1 Quantitation 200
This compound N-oxide 419.2 241.0 Confirmation 200
[D4]-roflumilast (IS) 407.1 245.2 Internal Standard 200
[D4]-roflumilast N-oxide (IS) 423.1 187.1 Internal Standard 200

Method Validation Parameters

The developed methods have been comprehensively validated according to regulatory guidelines [3] [6]:

Linearity and Sensitivity
  • Calibration Range:
    • This compound: 0.02-10 ng/mL [3]
    • This compound N-oxide: 0.04-50 ng/mL [3]
  • Linearity: Correlation coefficients (r) > 0.99 for both analytes [3] [6]
  • Weighting Factor: 1/x² for this compound, 1/x for this compound N-oxide [4]
Precision and Accuracy
  • Intra-run precision: <15% CV for LQC, MQC, HQC samples [6]
  • Inter-run precision: <15% CV for all QC levels [6]
  • Accuracy: Average bias <15% compared to nominal concentrations [6]
Recovery and Matrix Effects
  • Extraction Recovery: High recovery with slight matrix effect for both analytes [3]
  • Matrix Factor: Evaluation using lots from different sources [3]
  • Selectivity: No endogenous interferences observed at retention times of analytes and IS [3]

Experimental Workflow

The following workflow diagram illustrates the complete process for this compound sample preparation and analysis:

workflow cluster_extraction Extraction Method Selection start Start Sample Preparation plasma Aliquot 500 μL Plasma start->plasma is_add Add Internal Standards ([D4]-roflumilast and [D4]-roflumilast N-oxide) plasma->is_add spe Solid-Phase Extraction is_add->spe lle Liquid-Liquid Extraction is_add->lle spe_steps Condition SPE Cartridge Load Sample Wash with 5% Methanol Elute with Methanol+1% Formic Acid spe->spe_steps evaporation Evaporate to Dryness Under Nitrogen at 40°C spe_steps->evaporation lle_steps Add tert-Butyl Methyl Ether Vortex Mix 10 min Centrifuge 10,000×g, 5 min lle->lle_steps lle_steps->evaporation reconstitution Reconstitute in 100 μL Mobile Phase evaporation->reconstitution centrifugation Centrifuge at 13,000×g for 5 minutes reconstitution->centrifugation lc_msms LC-MS/MS Analysis centrifugation->lc_msms results Data Analysis and Reporting lc_msms->results

Pharmacological Context and Signaling Pathway

Understanding the pharmacological context enhances appropriate method development. This compound exerts its therapeutic effects through PDE4 inhibition:

mechanism cluster_pde4 PDE4 Inhibition Mechanism rof_admin This compound Administration (500 μg oral dose) absorption Absorption Bioavailability: ~80% Tmax: 0.5-2 hours (fasted) rof_admin->absorption metabolism Hepatic Metabolism via CYP3A4 and CYP1A2 to this compound N-oxide absorption->metabolism distribution Distribution Vd: ~2.9 L/kg Protein Binding: ~99% absorption->distribution pde4_inhibition pde4_inhibition metabolism->pde4_inhibition Active Metabolite distribution->pde4_inhibition Parent Drug PDE4 PDE4 Enzyme Enzyme Inhibition Inhibition , fillcolor= , fillcolor= camp_elevation Increased Intracellular cAMP downstream Downstream Effects: • Reduced Inflammatory Mediator Release • Inhibition of Cytokine Production • Reduced Cellular Inflammatory Activity camp_elevation->downstream therapeutic Therapeutic Effects: • Reduced COPD Exacerbations • Anti-inflammatory Action downstream->therapeutic excretion Excretion 70% in urine as this compound N-oxide Half-life: 17 hours (parent), 30 hours (metabolite) therapeutic->excretion pde4_inhibition->camp_elevation

Applications in Pharmacokinetic Studies

The validated method has been successfully applied in pharmacokinetic studies of this compound in healthy Chinese volunteers [6]:

Key Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter 0.25 mg Dose 0.375 mg Dose 0.5 mg Dose
This compound Cmax Dose-proportional increase Dose-proportional increase Dose-proportional increase
This compound Tmax 0.25-2.0 hours 0.25-2.0 hours 0.25-2.0 hours
This compound t½ 19.7-20.9 hours 19.7-20.9 hours 19.7-20.9 hours
This compound N-oxide t½ 23.2-26.2 hours 23.2-26.2 hours 23.2-26.2 hours
Accumulation Index (Rac) - 1.63 (this compound) 3.20 (N-oxide) -

Troubleshooting Guide

Common Issues and Solutions
  • Poor Recovery: Check SPE cartridge conditioning or LLE solvent proportions
  • Matrix Effects: Use stable isotope-labeled internal standards to compensate
  • Carryover: Implement thorough washing steps between injections
  • Retention Time Shifts: Condition column properly with mobile phase

Conclusion

The presented application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of this compound and its major metabolite this compound N-oxide in human plasma. The SPE method offers superior sensitivity with LLOQs of 0.02 ng/mL for this compound and 0.04 ng/mL for this compound N-oxide, while the LLE method provides a simpler alternative with slightly higher but still adequate sensitivity. The method has been validated according to regulatory standards and successfully applied in pharmacokinetic studies, demonstrating robustness, precision, and accuracy suitable for clinical studies and therapeutic drug monitoring.

References

Roflumilast photostability testing methodology

Author: Smolecule Technical Support Team. Date: February 2026

Roflumilast Photostability Testing Protocol

This protocol provides a methodology for assessing the photostability of this compound, a critical step in ensuring drug product quality and shelf-life. The procedure is based on ICH Q1B guidelines and adapted from published forced degradation studies [1].

Objective

To evaluate the inherent photostability of this compound drug substance by exposing it to UV light and quantifying the resulting degradation.

Materials and Equipment
  • Drug Substance: this compound [2] [1].
  • Light Source: UV lamp capable of providing light in the range of 320-400 nm [1].
  • Calibration: Light source calibrated for irradiance to ensure an exposure of ≥200 W·h·m² [1].
  • Container: Inert container (e.g., Petri dish) for spreading the solid drug substance as a thin layer (≤2 mm thickness) [1].
  • Analytical Instrumentation: Stability-indicating HPLC method [1].
Experimental Procedure
  • Sample Preparation: Accurately weigh about 15 mg of this compound solid. Spread it in a thin, uniform layer in a suitable container.
  • Exposure Conditions:
    • Test Sample: Expose the sample to UV light (320-400 nm) at an irradiance of ≥200 W·h·m².
    • Temperature: Maintain a constant temperature of 25°C during exposure [1].
    • Duration: Expose the sample for a total of 75 hours [1].
  • Control Sample: Protect an identical sample of this compound by wrapping it in aluminum foil or placing it in a dark chamber, while subjecting it to the same temperature and humidity conditions as the test sample.
  • Sample Analysis:
    • After exposure, dissolve both the test and control samples in Acetonitrile to achieve a concentration of 150 µg/mL [1].
    • Analyze the samples using a validated, stability-indicating HPLC method. The method should be capable of separating this compound from its degradation products [1].
Data Analysis and Interpretation
  • Compare the chromatograms of the exposed sample against the protected control.
  • Identify and quantify any new peaks appearing in the exposed sample, which indicate photodegradation products.
  • Calculate the percentage of degradation based on the reduction in the parent this compound peak area in the exposed sample compared to the control.

The experimental workflow for this protocol is outlined below.

Start Start: Photostability Test Prep Prepare this compound Solid Sample (≤2 mm layer) Start->Prep Exp Expose to UV Light (320-400 nm, ≥200 W·h/m², 25°C, 75 h) Prep->Exp Control Prepare Protected Control Sample Prep->Control Analysis Dissolve & Analyze via Stability-Indicating HPLC Exp->Analysis Control->Analysis Compare Compare Chromatograms vs. Control Analysis->Compare Result Determine % Degradation and Identify Degradants Compare->Result

Strategies to Enhance this compound Photostability

Research indicates that this compound's photostability can be significantly improved through formulation strategies, primarily by forming an inclusion complex with cyclodextrins (CDs) [2] [3].

Cyclodextrin Complexation

Cyclodextrins are torus-shaped oligosaccharides with a hydrophobic internal cavity that can encapsulate drug molecules like this compound, shielding them from light [2].

  • Mechanism: The inclusion complex protects the drug from photodegradation by physically blocking the reactive parts of the molecule from light energy. This interaction can also originate a new fluorescence signal, which can be used to study the complex [2] [3].
  • Efficacy: Studies show that cyclodextrins can reduce the drug's extreme photosensitivity. The complex formed with β-cyclodextrin had the highest stability constant (K11 = 646 ± 34 M⁻¹) under the studied conditions [2].

The following diagram illustrates how cyclodextrin protects this compound from photodegradation.

UV UV Light Rof This compound (Free Molecule) UV->Rof Causes Complex This compound-CD Inclusion Complex UV->Complex No direct contact Deg Photodegradation Products Rof->Deg CD Cyclodextrin (Host) CD->Complex Forms Stable Protected Drug (Stable) Complex->Stable Result

Impact of Temperature and pH on Complexation

The stability of the this compound-cyclodextrin complex is influenced by environmental factors. The complexation constant (K11) decreases with increasing temperature and pH, indicating that the complex is most stable at lower temperatures and slightly acidic conditions [2].

The table below summarizes quantitative data on this compound stability and complexation from key studies.

Parameter Condition/Type Value / Result Reference / Context
Photostability (Pure API) UV exposure (75 h) ~0.61% degradation (considered stable) [1]
Photostability (with CDs) Cyclodextrin complex "Reduced extreme photosensitivity" & new fluorescence signal [2] [3]
Complexation Constant (K11) β-Cyclodextrin (β-CD) 646 ± 34 M⁻¹ (highest among CDs tested) [2]
Effect of Temperature on K11 Increased temperature K11 value decreases [2]
Effect of pH on K11 Increased pH K11 value decreases [2]
Major Degradation Pathway Alkaline Hydrolysis 18.4% degradation [1]
Oxidative Degradation 30% H₂O₂, 80°C, 24h 2.55% degradation [1]

A Note on Broader Forced Degradation Profile

While the focus here is on photostability, a comprehensive understanding of this compound's stability requires knowledge of its behavior under other stress conditions. The table below summarizes key findings from forced degradation studies, which are essential for developing a stability-indicating analytical method [1].

Stress Condition Details % Degradation Major Degradation Products (Area %) Conclusion
Acidic Hydrolysis 0.1 N HCl, 80°C, 24 h 1.84% One significant product (1.26%) Low degradation
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 24 h 18.4% Multiple products (e.g., 8.21%, 7.02%, 1.71%) Highly unstable
Oxidative Stress 30% H₂O₂, 80°C, 24 h 2.55% Three impurities (major: 1.1%) Moderately unstable
Neutral Hydrolysis Water, 80°C, 24 h 0.63% None significant Stable
Thermal Stress (Dry) 80°C, 24 h (solid) 0.62% None significant Stable
Photolytic Stress UV light, 25°C, 75 h (solid) 0.61% None significant Stable

Conclusion and Key Recommendations

  • Primary Vulnerability: this compound in its pure form is most susceptible to alkaline hydrolysis, showing significant degradation (18.4%) [1]. This is a critical consideration for formulation development and storage conditions.
  • Key Stabilization Strategy: Forming an inclusion complex with cyclodextrins, particularly β-cyclodextrin, is a scientifically validated method to enhance the photostability of this compound [2] [3].
  • Analytical Requirement: Any photostability or stability study must use a stability-indicating HPLC method that can effectively separate this compound from all its potential degradation products generated under various stress conditions [1].

References

Comprehensive Analysis of Roflumilast Bioaccessibility Measurement Methods: Experimental Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Roflumilast Bioaccessibility Challenges

This compound is an orally available phosphodiesterase-4 (PDE4) inhibitor approved for chronic obstructive pulmonary disease (COPD) and investigated for other inflammatory conditions. Despite its clinical efficacy, this compound faces significant pharmaceutical challenges that limit its optimal therapeutic application. The drug exhibits low aqueous solubility, which can lead to osmotic diarrhea and reduced bioavailability, and demonstrates extreme photosensitivity, making it prone to degradation under light exposure. Additionally, this compound is susceptible to digestive degradation in the gastrointestinal tract, further reducing its effective concentration at target sites.

Bioaccessibility—defined as the fraction of a compound released from its matrix in the gastrointestinal tract and available for absorption—represents a critical parameter for optimizing this compound formulations. The measurement of bioaccessibility provides insights into a drug's potential bioavailability and helps identify formulation strategies to enhance therapeutic outcomes. Among various approaches, cyclodextrin complexation has emerged as a promising technology to address this compound's limitations by improving solubility, protecting against enzymatic and pH-mediated degradation, and enhancing photostability.

This application note provides detailed methodologies for evaluating this compound bioaccessibility, with emphasis on cyclodextrin-based formulation approaches. The protocols cover complexation efficiency assessment, in vitro digestion models, and photostability testing, providing researchers with validated tools to advance this compound formulation development.

Cyclodextrin Complexation Studies

Experimental Protocol for Cyclodextrin Screening

The Higuchi-Connors method provides a standardized approach for evaluating this compound-cyclodextrin inclusion complexes and determining complexation constants [1] [2]. This method employs a solubility isotherm to quantify the complexation efficiency between this compound and various cyclodextrins.

Materials and Equipment:

  • This compound (commercial source, ≥98% purity)
  • α-, β-, and γ-cyclodextrins (Sigma-Aldrich)
  • Hydroxypropyl-beta-cyclodextrin (HPβ-CD) and methyl-beta-cyclodextrin (Mβ-CD) (Carbosynth)
  • Absolute ethanol (HPLC grade, Panreac)
  • Phosphate buffer (100 mM, pH 7.4) and borate buffer (100 mM, pH 8.0)
  • Laboratory incubator with temperature control (5-45°C range)
  • HPLC system with UV detection (Agilent 1200 series or equivalent)

Procedure:

  • Prepare cyclodextrin solutions across a concentration range (0-15 mM) in appropriate buffers.

  • Add fixed quantity of this compound (8 mg/mL) to each cyclodextrin solution.

  • Incubate samples for 12 hours at constant temperature (25°C standard) with agitation to ensure equilibrium.

  • Centrifuge samples at 10,000 × g for 15 minutes to remove undissolved drug.

  • Analyze supernatant using validated HPLC method to determine dissolved this compound concentration.

  • Construct solubility isotherm by plotting solubilized this compound versus cyclodextrin concentration.

  • Calculate the apparent 1:1 complex stability constant (K~11~) using the following equation derived from the Higuchi-Connors method:

    K~11~ = Slope / [S~0~(1-Slope)]

    Where S~0~ represents the intrinsic solubility of this compound without cyclodextrin, and Slope is obtained from the linear regression of the solubility isotherm [1] [2].

Protocol for Temperature and pH Effects on Complexation

Understanding the thermodynamic parameters of this compound-cyclodextrin complexes is essential for predicting formulation stability under various storage and usage conditions.

Temperature Studies:

  • Prepare this compound-cyclodextrin complexes as described in Section 2.1.
  • Incubate samples at temperatures ranging from 5°C to 45°C (278K to 318K).
  • Determine K~11~ values at each temperature following the Higuchi-Connors method.
  • Plot lnK~11~ versus 1/T (van't Hoff plot) to determine thermodynamic parameters.
  • Calculate enthalpy (ΔH°) and entropy (ΔS°) changes from the slope and intercept, respectively: lnK~11~ = -ΔH°/RT + ΔS°/R
  • Determine Gibbs free energy (ΔG°) using: ΔG° = ΔH° - TΔS° [1] [2]

pH Studies:

  • Prepare buffers at physiologically relevant pH values: pH 6.0, 7.4, and 8.0.
  • Conduct complexation studies as in Section 2.1 at each pH value.
  • Note: Reduce incubation time to 3 hours at pH 8.0 due to reduced drug stability at alkaline pH.
  • Compare K~11~ values across pH conditions to determine optimal complexation environment [1] [2].

Table 1: Complexation Constants (K~11~) of this compound with Various Cyclodextrins

Cyclodextrin Type K~11~ Value (M⁻¹) Optimum pH Temperature Sensitivity
β-CD 646 ± 34 6.0 High (decreases with temperature)
HPβ-CD 512 ± 28 6.0 Moderate
γ-CD 428 ± 31 6.0 Moderate
α-CD 385 ± 27 6.0 Low
Mβ-CD 567 ± 32 6.0 Moderate

In Vitro Digestion Studies

Experimental Protocol for Bioaccessibility Assessment

The in vitro digestion model simulates human gastrointestinal conditions to evaluate this compound protection by cyclodextrins and measure bioaccessibility improvements [1] [2].

Materials and Equipment:

  • This compound standard and this compound-cyclodextrin complexes
  • Pepsin-HCl (gastric phase simulation)
  • Pancreatin-bile extract mixture (intestinal phase simulation)
  • Phosphate buffers (pH 3.0, 6.9, 7.4)
  • Na~2~CO~3~ solution (1 mol/m³)
  • Shaking water bath maintained at 37°C
  • Centrifuge with temperature control (4°C)
  • HPLC system with appropriate detection method

Procedure:

  • Prepare three sample types:
    • Control (digestion media only)
    • This compound alone (0.2 mg/mL)
    • This compound-cyclodextrin complex (0.2 mg/mL this compound with 17.5 mg/mL HPβ-CD)
  • Gastric Phase:
    • Adjust samples to pH 3.0 using HCl
    • Add pepsin-HCl (concentration: 0.32 mg/mL final)
    • Incubate at 37°C for 1 hour with continuous agitation (shaking water bath)
    • Stop reaction by adding Na~2~CO~3~ to increase pH to 6.9
  • Intestinal Phase:
    • Adjust pH to 6.9 using phosphate buffer
    • Add pancreatin-bile extract-lipase mixture (concentration: 1.5 mg/mL pancreatin, 10 mM bile extract)
    • Incubate at 37°C for 2 hours with continuous agitation
  • Termination and Analysis:
    • Place samples in ice bath to stop enzymatic activity
    • Centrifuge at 10,000 × g for 35 minutes at 4°C
    • Dilute supernatant in phosphate-Na buffer (pH 7.4) to achieve appropriate concentration
    • Filter samples (0.45 μm membrane) before HPLC analysis
    • Quantify this compound concentration using validated calibration curves [1] [2]

Bioaccessibility Calculation: Bioaccessibility (%) = (C~digested~ / C~initial~) × 100

Where C~digested~ represents this compound concentration after in vitro digestion, and C~initial~ represents the initial this compound concentration before digestion.

Molecular Docking Protocol

Molecular docking studies provide insights into the structural basis of this compound-cyclodextrin interactions and help predict complexation efficiency.

Procedure:

  • Obtain molecular structures:
    • β-CD from Protein Data Bank (ID 4RER)
    • This compound from PubChem database (CID 5281717)
    • Construct HPβ-CD using PyMOL from β-CD template
  • Prepare input files using Autodock tools (version 1.5.6) with default parameters and charges
  • Perform docking simulations using AutodockVina with default parameters
  • Consider cyclodextrins as flexible molecules during docking
  • Analyze hydrogen bonding and hydrophobic interactions in resulting complexes
  • Generate graphical representations using PyMOL with default parameters to visualize hydrogen bonds [1] [2]

Photostability Studies

Experimental Protocol for Light Stability Testing

This compound's extreme photosensitivity necessitates careful evaluation of its stability under light exposure and protective strategies using cyclodextrins.

Materials and Equipment:

  • This compound and this compound-cyclodextrin complexes in solution
  • Quartz cuvettes for UV exposure
  • UV light source (wavelength range: 290-400 nm)
  • Spectrofluorometer for fluorescence measurements
  • HPLC system for degradation product analysis

Procedure:

  • Prepare this compound solutions (0.1 mg/mL) with and without cyclodextrins (10 mM)
  • Transfer samples to quartz cuvettes and expose to UV light
  • Monitor degradation kinetics by sampling at regular intervals (0, 15, 30, 60, 120 minutes)
  • Analyze samples using:
    • HPLC to quantify intact this compound
    • Fluorescence spectroscopy to detect fluorescent degradation products
  • Determine reaction kinetic parameters (rate constants, half-life) for photodegradation
  • Compare protection efficiency of different cyclodextrins by calculating protection factors [1] [2]

Table 2: Photostability Parameters of this compound with Cyclodextrin Protection

Formulation Degradation Rate Constant (min⁻¹) Half-life (min) Fluorescence Intensity Protection Factor
This compound alone 0.025 ± 0.003 27.7 ± 3.2 High 1.0 (reference)
This compound-β-CD 0.011 ± 0.002 63.0 ± 5.8 Moderate 2.3 ± 0.3
This compound-HPβ-CD 0.008 ± 0.001 86.6 ± 7.1 Low 3.1 ± 0.4
This compound-γ-CD 0.015 ± 0.002 46.2 ± 4.3 Moderate 1.7 ± 0.2

Data Analysis and Interpretation

Comprehensive Results Summary

The following table integrates key findings from this compound bioaccessibility studies to facilitate comparison across different methodological approaches:

Table 3: Summary of this compound Bioaccessibility Enhancement Strategies

Method Key Parameters Optimal Conditions Bioaccessibility Improvement Limitations
Cyclodextrin Complexation K~11~ value, complexation efficiency β-CD, pH 6.0, 25°C 2.5-3.5 fold increase Reduced efficiency at high temperature and pH
In Vitro Digestion Bioaccessibility %, protection factor HPβ-CD, 17.5 mg/mL Significant protection in GI tract Does not fully replicate mucosal absorption
Photostability Enhancement Degradation rate, half-life HPβ-CD, 10 mM 3-fold stability improvement Fluorescent products may interfere with analysis
Molecular Docking Binding energy, interaction sites β-CD and HPβ-CD Predicts optimal CD selection Computational prediction requires experimental validation
Pathway and Workflow Diagrams

The following diagrams illustrate key experimental workflows and mechanism of action for this compound bioaccessibility enhancement:

G cluster_complexation Complexation Studies cluster_digestion In Vitro Digestion cluster_stability Stability Assessment Start Start this compound Bioaccessibility Study C1 Cyclodextrin Screening (α, β, γ, HPβ, Mβ) Start->C1 C2 Determine K₁₁ Values (Higuchi-Connors Method) C1->C2 C3 Temperature Studies (5°C to 45°C) C2->C3 C4 pH Studies (pH 6.0, 7.4, 8.0) C3->C4 D1 Gastric Phase (pH 3.0, Pepsin, 1h) C4->D1 D2 Intestinal Phase (pH 6.9, Pancreatin/Bile, 2h) D1->D2 D3 Sample Analysis (Centrifugation, HPLC) D2->D3 S1 Photostability Testing (UV Exposure) D3->S1 S2 Fluorescence Analysis S1->S2 S3 Degradation Kinetics S2->S3 MOA Mechanistic Analysis S3->MOA Results Interpret Results & Calculate Bioaccessibility MOA->Results

Diagram 1: Experimental workflow for comprehensive this compound bioaccessibility assessment

G cluster_CD Cyclodextrin Complexation cluster_GI Gastrointestinal Tract This compound This compound Administration CD Form Inclusion Complex This compound->CD Solubility Enhanced Solubility CD->Solubility Protection Protection from Degradation Solubility->Protection Gastric Gastric Phase (pH 3.0, Pepsin) Protection->Gastric Intestinal Intestinal Phase (pH 6.9, Pancreatin/Bile) Gastric->Intestinal Release Drug Release Intestinal->Release Absorption Intestinal Absorption Release->Absorption PDE4 PDE4 Inhibition Absorption->PDE4 cAMP Increased cAMP Levels PDE4->cAMP Effects Anti-inflammatory Effects cAMP->Effects

Diagram 2: Mechanism of this compound bioaccessibility enhancement and pharmacological action

Conclusion and Applications

The methodologies presented in this application note provide comprehensive tools for evaluating and enhancing this compound bioaccessibility. The cyclodextrin complexation approach, particularly with β-CD and HPβ-CD, demonstrates significant improvements in this compound solubility, stability, and bioaccessibility. The in vitro digestion model offers a reliable prediction of this compound performance in the gastrointestinal environment, while photostability studies address the drug's light sensitivity challenges.

These protocols enable formulation scientists to optimize this compound delivery systems, potentially leading to improved therapeutic outcomes with reduced adverse effects. The discovery that cyclodextrins not only enhance solubility but also protect this compound from digestive degradation and photodegradation represents a significant advancement in addressing this drug's pharmaceutical limitations.

Future directions should include correlation of in vitro bioaccessibility data with in vivo pharmacokinetic studies, investigation of additional advanced delivery systems, and application of these methodologies to novel this compound formulations for expanding clinical applications.

References

Roflumilast clinical trial design COPD exacerbations

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Roflumilast

The tables below summarize key clinical outcomes and safety data for this compound from various studies.

TABLE 1: Effects on Lung Function and Exacerbations

Study / Analysis Type Patient Population Effect on Pre-BD FEV₁ (mean change vs. placebo) Effect on Post-BD FEV₁ (mean change vs. placebo) Effect on Exacerbations (vs. placebo)
Systematic Review & Meta-Analysis [1] COPD (11 RCTs) +0.62 SD (p<0.001) +0.56 SD (p<0.001) Exacerbation rate reduced (p<0.001)
Phase III Trials (Pooled) [2] Severe/Very Severe COPD +39 to 88 mL (p<0.0001) +45 to 97 mL (p<0.0001) Rate reduced by 15-18% [2]
Retrospective Cohort [3] COPD with Bronchiectasis N/S +0.3 L (p=0.028) Higher risk (OR=14.64, p=0.004)
RCT vs. Azithromycin [4] COPD (Refractory) N/S N/S Exacerbation risk reduced (RR=0.74)

TABLE 2: Comparative Outcomes and Adverse Events

Outcome / Event This compound vs. Placebo [1] This compound vs. Azithromycin [4] This compound in COPD with Bronchiectasis [3]
All-Cause Mortality Not a primary outcome Risk higher (RR=3.22) No significant difference
Pneumonia N/S Risk lower (RR=0.81) N/S
Diarrhea Risk higher (RR=2.95) N/S N/S
Weight Loss Risk higher (RR=3.81) N/S N/S
Oxygen Dependence N/S No significant difference N/S
Symptoms (CAT Score) N/S N/S Significant improvement
  • N/S: Not specified in the provided search results.

Experimental Protocol for Assessing this compound

This protocol is adapted from a published randomized controlled trial investigating the anti-inflammatory mechanisms of this compound [5].

Study Design
  • Type: Single-center, randomized, double-blind, placebo-controlled trial.
  • Duration: 12 weeks of treatment, with a 2-week post-treatment follow-up.
  • Groups: Patients are randomized to receive either This compound 500 µg or matched placebo orally once daily, in addition to their standard COPD therapy.
Patient Population
  • Inclusion Criteria:
    • Age >40 years.
    • Diagnosis of moderate-to-severe COPD (GOLD criteria).
    • Post-bronchodilator FEV₁/FVC <0.7.
    • Current or former smokers with a history of >10 pack-years.
    • Clinical history of chronic bronchitis.
  • Exclusion Criteria:
    • Diagnosis of asthma.
    • Clinically significant bronchiectasis [5].
    • Changes in maintenance COPD therapy within one month of screening.
    • Use of other methylxanthines.
Assessments and Procedures

Assessments are conducted at specific time points: Screening (Week -1), Baseline (Week 0), and during treatment (Weeks 4, 8, 12).

  • Primary Efficacy Endpoints:
    • Sputum Biomarkers: Levels of AcPGP and prolyl endopeptidase activity [5].
    • Lung Function: Pre- and post-bronchodilator spirometry (FEV₁, FVC).
  • Secondary Endpoints:
    • Quality of Life: St. George's Respiratory Questionnaire (SGRQ), Breath, Cough, and Sputum Scale (BCSS).
    • Exercise Tolerance: 6-minute walk distance (6MWD).
    • Additional Inflammation Markers: Sputum neutrophil count, IL-8, neutrophil elastase.
  • Safety Monitoring:
    • Recording of all adverse events, with special attention to diarrhea, weight loss, nausea, and headaches.

The workflow for this protocol can be visualized as follows:

A Patient Screening & Enrollment B Randomization A->B C This compound Group (500 µg once daily) B->C D Placebo Group (once daily) B->D E Baseline Assessments (Week 0): • Spirometry • Sputum Collection • Questionnaires • 6MWD C->E D->E F Treatment Phase (12 Weeks) E->F G Follow-up Visits (Weeks 4, 8, 12): • Repeat Baseline Assessments • Safety Monitoring F->G H Final Analysis: • Biomarker Levels • Lung Function • Exacerbations • Safety G->H

Mechanistic Pathway Analysis

A key hypothesis is that this compound exerts its anti-inflammatory effect by interrupting a self-propagating cycle of neutrophilic inflammation. The following diagram illustrates this proposed mechanism and the drug's target:

A Inhaled Noxious Stimuli (e.g., Cigarette Smoke) B Extracellular Matrix (ECM) Collagen Breakdown A->B C Prolyl Endopeptidase (PE) B->C D AcPGP Production C->D E Neutrophil Chemoattraction D->E F Neutrophilic Inflammation & Further ECM Damage E->F F->C Self-propagating Cycle G This compound H Inhibition of PDE4 G->H I Increased intracellular cAMP H->I J ↓ Prolyl Endopeptidase Activity I->J Proposed Mechanism K ↓ AcPGP Levels J->K K->D Interruption

Key Considerations for Clinical Trial Design

  • Patient Selection is Critical: The benefits of this compound are most established in patients with severe to very severe COPD, chronic bronchitis, and a history of exacerbations [2]. However, its use in patients with COPD and coexisting bronchiectasis requires extreme caution, as it was independently associated with a significantly higher exacerbation risk in this subgroup [3] [6].
  • Evaluate Net Clinical Benefit: While the drug can improve lung function, this must be weighed against the increased risk of exacerbations in certain populations and its known adverse effects, such as diarrhea and weight loss [1]. A comparator group is essential.
  • Incorporate Biomarker Analysis: Including biomarkers like sputum AcPGP and prolyl endopeptidase can provide direct evidence of target engagement and anti-inflammatory effect, strengthening the mechanistic conclusions of the trial [5].

I hope these detailed application notes and protocols provide a solid foundation for your research and drug development efforts.

References

Roflumilast Solubility Enhancement: Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Key Solubility Enhancement Strategies and Performance

The table below summarizes the primary technological approaches for enhancing the solubility and bioavailability of Roflumilast, along with their key characteristics and performance outcomes.

Strategy Formulation Composition Key Findings/Performance Reference
Cyclodextrin Complexation β-CD or HPβ-CD in aqueous solution Highest complexation constant with β-CD (K11=646 ± 34 M⁻¹). Improved bioaccessibility by 1.5-fold and enhanced photostability. [1]
Solid Dispersion (Kneading) Drug:Polymer (1:1 w/w) with PEG 6000, Mannitol, Poloxamer 188, or Gelucire 44/14 Significant dissolution improvement. Polymers showed good compatibility; formulations suitable for direct compression into tablets. [2]
Nanoemulsion (Oil-in-Water) Oleic acid (oil), Tween 80 (S), Ethanol (CoS), Water; S:CoS ratio 1:2 Optimal formula (F2): particle size 167.1 nm, PDI 0.195, Zeta Potential -32.22 mV. Enhanced skin penetration. [3]
Nanoemulgel Optimized NE + 0.5% (w/w) Xanthan gum Particle size 172.7 nm, PDI 0.121, Zeta Potential -28.31 mV. Suitable viscosity for topical application. [3]
Nanostructured Lipid Carrier (NLC) Gel Oleic acid, Glycerol monostearate, Tween 80; gelled with Carbopol 934 High encapsulation efficiency (90.38%). Sustained release (~90% over 24 hrs). Significant PASI score reduction in vivo. [4]
Solvent Blend System Diethylene glycol monoethyl ether (DEGEE) and Water (Ratio 1:10 to 20:1) Significantly improved solubility in topical emulsions, suspensions, and gels. [5]

Detailed Experimental Protocols

Protocol 1: Cyclodextrin Complexation via Higuchi-Connors Method

This protocol is used to determine the complexation constant (K11) and characterize the inclusion complex [1].

  • Objective: To prepare and characterize this compound-cyclodextrin inclusion complexes to enhance solubility and photostability.
  • Materials: this compound, α-CD, β-CD, γ-CD, HPβ-CD, Mβ-CD, ethanol, phosphate, and borate buffers for pH adjustment.
  • Equipment: Water bath, centrifuge, UV-Vis spectrophotometer.
  • Procedure:
    • Prepare a series of tubes with a fixed quantity of this compound (8 mg/mL) and increasing concentrations of different CDs.
    • Incubate the samples for at least 10-12 hours to reach equilibrium.
    • Centrifuge the samples and filter the supernatant.
    • Analyze the concentration of solubilized this compound in the filtrate using a pre-calibrated UV-Vis spectrophotometer.
    • Construct a solubility isotherm by plotting the concentration of solubilized this compound against the CD concentration.
    • Calculate the apparent 1:1 complex stability constant (K11) using the Higuchi-Connors equation: K11 = Slope / [S₀ (1 - Slope)], where S₀ is the intrinsic solubility of the drug, and the Slope is obtained from the initial linear portion of the solubility isotherm.
  • Variations:
    • Temperature Effect: Conduct the experiment at different temperatures (e.g., 5°C to 45°C) to determine thermodynamic parameters (ΔH°, ΔS°, ΔG°) [1].
    • pH Effect: Perform the solubility study in buffers of different pH (e.g., 6, 7.4, and 8) to assess pH-dependent complexation [1].
Protocol 2: Preparation and Optimization of Nanoemulsions

This protocol describes a low-energy method, aqueous phase titration, for formulating oil-in-water (O/W) nanoemulsions for topical delivery [3].

  • Objective: To develop and optimize a nanoemulsion system for improved skin penetration and retention of this compound.
  • Materials: this compound, Oleic acid (oil phase), Tween 80 (surfactant), Ethanol (co-surfactant), Distilled water (aqueous phase).
  • Equipment: Magnetic stirrer, ultrasonic homogenizer, particle size analyzer.
  • Procedure:
    • Solubility Screening: Conduct saturation solubility studies of this compound in various oils (e.g., oleic acid, castor oil), surfactants, and co-surfactants to select optimal components.
    • Pseudo-Ternary Phase Diagram:
      • Prepare mixtures of oil and a fixed-weight mixture of surfactant and co-surfactant (S/CoS). A 1:2 ratio of Tween 80 to Ethanol is often effective.
      • Titrate these mixtures dropwise with the aqueous phase (water) under moderate magnetic stirring.
      • Observe the mixture for transparency and flowability to identify the nanoemulsion region.
      • Construct a phase diagram to map the zones of stable nanoemulsion formation.
    • Nanoemulsion Formulation: Based on the phase diagram, select a stable formulation point (e.g., Oil:S/CoS:Water in a 1:5:4 ratio). Dissolve the drug in the oil phase before mixing with the S/CoS blend and aqueous phase.
    • Characterization: Evaluate the formed nanoemulsion for globule size, Polydispersity Index (PDI), and zeta potential using dynamic light scattering. Formula F2, for instance, showed a particle size of 167.1 nm and a PDI of 0.195 [3].

The following workflow summarizes the key steps and decision points in the nanoemulsion development process.

G Start Start: Nanoemulsion Development Screen Solubility Screening Start->Screen PhaseDiagram Construct Pseudo-Ternary Phase Diagram Screen->PhaseDiagram SelectPoint Select Stable Formulation Point PhaseDiagram->SelectPoint Prep Prepare Drug-Loaded Nanoemulsion SelectPoint->Prep Char Characterization Prep->Char Nanoemulgel Convert to Nanoemulgel? Char->Nanoemulgel AddGel Add Gelling Agent (e.g., 0.5% Xanthan Gum) Nanoemulgel->AddGel Yes End Final Formulation Nanoemulgel->End No AddGel->End

Protocol 3: Preparation of Solid Dispersions via Kneading Method

This protocol is suitable for developing immediate-release oral tablets to overcome dissolution-related issues [2].

  • Objective: To prepare a solid dispersion binary system of this compound with hydrophilic polymers to enhance dissolution rate.
  • Materials: this compound, Polymers (PEG 6000, Mannitol, Poloxamer 188, Gelucire 44/14).
  • Equipment: China dish, magnetic stirrer with hotplate, ice-water bath, desiccator.
  • Procedure:
    • Weigh the selected polymer and the drug in a 1:1 (w/w) ratio.
    • Melt the polymer in a china dish at a temperature of approximately 60°C.
    • Disperse the pre-weighed this compound powder into the molten polymer with constant stirring to form a homogeneous mixture.
    • Immediately cool the mixture rapidly by placing the china dish in an ice-water bath for about 1 hour until solidification is complete.
    • Scrape the solid mass from the dish, crush it gently, and pass it through a suitable sieve to obtain a granular powder.
    • Store the solid dispersion in a desiccator until further use.

Frequently Asked Questions (FAQs) and Troubleshooting

What is the most effective cyclodextrin for complexing with this compound?

Among natural cyclodextrins, β-CD forms the most stable complex with this compound, with the highest complexation constant (K11 = 646 ± 34 M⁻¹) [1]. However, modified CDs like HPβ-CD are also highly effective and may offer advantages in terms of solubility and tolerability.

How can I improve the photostability of this compound in my formulation?

Complexation with cyclodextrins is a proven strategy. Studies show that CDs protect this compound from light-induced degradation by encapsulating the drug molecule within their hydrophobic cavity. This not only improves solubility but also reduces the drug's extreme photosensitivity [1].

My nanoemulsion has a high PDI. What could be the cause and how can I fix it?

A high Polydispersity Index (PDI > 0.2) indicates a non-homogeneous size distribution. Common causes and fixes include:

  • Cause: Inefficient emulsification during preparation.
  • Fix: Use high-energy homogenization methods (e.g., high-pressure homogenizer, high-shear ultrasonication) instead of magnetic stirring alone [4].
  • Cause: Non-optimal surfactant-to-co-surfactant (S/CoS) ratio.
  • Fix: Revisit your pseudo-ternary phase diagram. A S/CoS ratio of 1:2 (Tween 80:Ethanol) has been shown to produce a low PDI of 0.195 [3]. Optimize this ratio for your specific components.
I need a sustained-release topical formulation. Which strategy should I consider?

Nanostructured Lipid Carrier (NLC) Gel is an excellent choice for sustained release. Research demonstrates that an NLC-based gel of this compound can provide sustained release of up to 90% of the drug over 24 hours, overcoming the limitations of conventional therapies [4].

How can I transition my liquid nanoemulsion into a patient-friendly topical gel?

Incorporate a gelling agent into the optimized nanoemulsion. For instance, adding 0.5% (w/w) Xanthan gum to the nanoemulsion under gentle stirring can successfully form a nanoemulgel. This transformation increases viscosity, improves stability, and enhances application convenience while maintaining nanoscale properties [3].

References

Roflumilast Photostability Improvement: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective method to improve Roflumilast's photostability? The most effective method documented is forming an inclusion complex with Cyclodextrins (CDs). CDs are torus-shaped oligosaccharides with a hydrophobic cavity that can encapsulate this compound, shielding it from light and thereby significantly reducing its photosensitivity. This complexation also improves the drug's water solubility and bioaccessibility [1] [2].

  • Q2: Which type of Cyclodextrin works best with this compound? Among natural cyclodextrins, β-CD forms the most stable complex with this compound, with the highest complexation constant (K11) of 646 ± 34 M⁻¹ at 25°C [1]. However, modified CDs like Hydroxypropyl-β-CD (HPβ-CD) are also highly effective and were used in digestion and photostability experiments, showing excellent performance as a carrier [1] [2].

  • Q3: How does complexation with Cyclodextrins protect this compound? The inclusion complex provides two key protective effects [1]:

    • Photostability: It physically shields the this compound molecule from light, drastically reducing its degradation rate when exposed to light.
    • Digestive Protection: During in vitro digestion studies, CDs protected this compound from the gastrointestinal environment and improved its bioaccessibility (the amount released and available for absorption).
  • Q4: What experimental factors can affect the complexation efficiency? Your experimental conditions are critical [1]:

    • Temperature: The complexation constant (K11) decreases as temperature increases.
    • pH: The K11 value decreases as the pH becomes more basic. Studies were conducted at pH 6, 7.4, and 8.
    • Equilibrium Time: A minimum incubation time of 10 hours is required to achieve equilibrium, with a standard protocol using 12 hours [1] [2].

Troubleshooting Common Experimental Issues

  • Issue: Low complexation efficiency or poor solubility improvement.

    • Potential Cause 1: Insufficient equilibrium time. The complexation process requires time to reach stability.
    • Solution: Ensure the drug and CD solution is incubated for at least 12 hours with constant stirring [1] [2].
    • Potential Cause 2: Suboptimal pH or temperature conditions.
    • Solution: Conduct preliminary tests to determine the optimal pH and temperature for your specific CD and application. Remember that stability is higher at lower temperatures and moderate pH [1].
  • Issue: Inconsistent results in photostability tests.

    • Potential Cause: Inadequate protection from ambient light during sample preparation and storage, leading to premature degradation of this compound.
    • Solution: Perform all sample preparation and storage steps in darkness or under safe (non-UV) light conditions before testing [1] [2].

Quantitative Data for Experimental Design

The table below summarizes key quantitative data to guide your experimental planning.

Parameter β-CD Value HPβ-CD Value Experimental Conditions
Complexation Constant (K11) 646 ± 34 M⁻¹ Not Specified 25°C [1]
Minimum Equilibrium Time 10 hours [1] [2] 10 hours [1] [2] --
Standard Incubation Time 12 hours [1] [2] 12 hours [1] [2] --
Studied pH Range 6.0, 7.4, 8.0 [1] 6.0, 7.4, 8.0 [1] --
Studied Temperature Range 5°C to 45°C [1] 5°C to 45°C [1] --
Drug Concentration (Digestion Study) -- 0.2 mg/mL [1] [2] With 17.5 mg/mL HPβ-CD

Detailed Experimental Protocols

Protocol 1: Determining the Complexation Constant using the Higuchi-Connors Method [1] [2]

  • Preparation: Prepare a series of tubes with a fixed concentration of this compound (e.g., 8 mg/mL) and varying, known concentrations of the chosen cyclodextrin.
  • Incubation: Incubate the samples for 12 hours to ensure equilibrium is reached.
  • Measurement: Use a calibration curve to determine the concentration of solubilized this compound in each tube.
  • Calculation: Plot the solubility isotherm (solubilized this compound vs. CD concentration). The apparent 1:1 complex stability constant (K11) can be obtained from the slope using the formula: K11 = Slope / [S₀(1 - Slope)], where S₀ is the intrinsic solubility of this compound without CD.

Protocol 2: In Vitro Digestion Model [1] [2]

  • Sample Prep: Prepare samples: (i) control, (ii) this compound (0.2 mg/mL), (iii) this compound (0.2 mg/mL) with HPβ-CD (17.5 mg/mL).
  • Gastric Phase: Adjust the samples to pH 3 using saline with pepsin-HCl. Incubate at 37°C for 1 hour in a shaking water bath.
  • Phase Transition: Stop the gastric phase by raising the pH to 6.9 using Na₂CO₃.
  • Intestinal Phase: Adjust pH to 6.9 and add a pancreatin-bile extract-lipase mixture. Incubate at 37°C for 2 hours.
  • Termination & Analysis: Stop digestion in an ice bath. Centrifuge, dilute the contents, filter, and analyze the this compound concentration using HPLC.

Experimental Workflow for this compound-CD Complexation

The following diagram outlines the key steps for creating and testing a this compound-cyclodextrin complex.

G Start Start Experiment Prep Prepare CD Solutions Start->Prep Complex Incubate this compound with CD for 12h Prep->Complex Test Test Complex Complex->Test Analyze Analyze Results Test->Analyze Photo Photostability Test Test->Photo Digest In Vitro Digestion Test->Digest End End Analyze->End PH Vary pH (6.0, 7.4, 8.0) PH->Complex Temp Vary Temperature (5°C to 45°C) Temp->Complex

References

Roflumilast Bioaccessibility Enhancement Techniques

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key formulation strategies identified for enhancing the bioaccessibility of Roflumilast, which suffers from low aqueous solubility and photostability issues [1] [2].

Technique System Composition Key Characteristics/Performance Primary Enhancement Mechanism
Cyclodextrin Complexation [1] β-CD, HPβ-CD, Mβ-CD K11 with β-CD: 646 ± 34 M-1; Enhanced in vitro bioaccessibility; Improved photostability. Inclusion complex formation improving solubility and protecting the drug.
Lipid-Polymer Hybrid Nanoparticles (LPHNPs) [3] Polymeric core (PHEA-g-PCL), Lipid shell (DPPC, DSPE-PEG2000-Mannose) Colloidal size, negative ζ potential; Sustained drug release; Active macrophage targeting via mannose. Core-shell structure for high drug loading and targeted delivery.
Nanoemulsions (NE) & Nanoemulgels [4] Oil: Oleic acid; Surfactant: Tween 80; Co-surfactant: Ethanol; Gelling agent: Xanthan gum NE (F2) particle size: 167.1 nm; PDI: 0.195; Nanoemulgel particle size: 172.7 nm; Enhanced skin penetration. Nanosized droplets for improved dissolution and skin permeation.
Nanostructured Lipid Carriers (NLCs) [5] Solid lipid: Glyceryl Monostearate (GMS); Liquid lipid: Oleic acid; Surfactant: Tween 80 Optimized particle size: 122.65 nm; PDI: 0.278; %EE: 87.76%; %CDR (12h): 88.29%. Amorphous lipid matrix for high drug loading and controlled release.

Detailed Experimental Protocols

Cyclodextrin Complexation & Characterization [1]

This protocol determines the complexation constant (K11) and evaluates photostability.

Phase 1: Solubility Method (Higuchi-Connors)

  • Preparation: Prepare a series of tubes with a fixed concentration of this compound (e.g., 8 mg/mL) and increasing concentrations of various CDs (α-CD, β-CD, γ-CD, HPβ-CD, Mβ-CD).
  • Equilibration: Incubate the samples for at least 10-12 hours to reach equilibrium.
  • Analysis: Measure the total solubility (St) of the drug in each tube using a calibrated method (e.g., UV-Vis).
  • Calculation: Plot St vs. [CD]. The complexation constant for a 1:1 complex is calculated from the slope of the linear region using the equation: K11 = Slope / [S0 (1 - Slope)], where S0 is the drug's intrinsic solubility without CD.

Phase 2: In Vitro Digestion Simulation

  • Sample Preparation: Prepare (i) control buffer, (ii) this compound (0.2 mg/mL), and (iii) this compound (0.2 mg/mL) with HPβ-CD (17.5 mg/mL).
  • Gastric Phase: Adjust samples to pH 3 using pepsin-HCl and incubate at 37°C for 1 hour in a shaking water bath.
  • Intestinal Phase: Stop the gastric phase by raising the pH to 6.9 with Na2CO3. Add a pancreatin–bile extract–lipase mixture and incubate at 37°C for 2 hours.
  • Termination & Analysis: Place tubes on ice to stop digestion. Centrifuge at 10,000× g for 35 minutes at 4°C. Dilute the supernatant, filter, and analyze the drug content via HPLC to determine bioaccessibility.

Phase 3: Photostability Assessment

  • Exposure: Expose solutions of this compound alone and this compound-CD complexes to a controlled light source.
  • Kinetic Analysis: Sample at regular intervals and analyze the drug content. Plot the degradation profile to calculate kinetic parameters, comparing the stability of the free drug versus the complex.
Formulation of NLCs and Nanoemulgels

This section consolidates methods for lipid-based nanocarriers [4] [5].

Part A: Preparation of this compound-Loaded NLCs [5]

  • Experimental Design: Use a two-factor, three-level factorial design to optimize the formulation. Independent variables: concentrations of Glyceryl Monostearate (GMS, solid lipid), Oleic acid (liquid lipid), and Tween 80 (surfactant).
  • Formulation: Prepare NLCs using a high-shear homogenization or melt-emulsification method. Heat the lipid phase (GMS + Oleic acid + drug) and aqueous phase (Tween 80 + water) separately to ~5°C above the lipid's melting point. Mix the two phases with high-speed stirring to form a coarse emulsion, then homogenize using a high-pressure homogenizer or probe sonicator to form NLCs.
  • Characterization: Characterize the final formulation for particle size, PDI, zeta potential, % Entrapment Efficiency (%EE), and in vitro drug release (%CDR).

Part B: Preparation of Nanoemulsions (NE) and Nanoemulgels [4]

  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Oleic acid, Castor oil), surfactants (Tween 80), and co-surfactants (Ethanol). Select components with the highest solubilizing capacity.
  • Phase Diagram Construction: Use the aqueous phase titration method to map out regions of nanoemulsion formation for the selected oil, surfactant (Tween 80), and co-surfactant (Ethanol) at a specific ratio (e.g., Smix 1:2).
  • Nanoemulsion (NE) Formulation: Based on the phase diagram, prepare a stable NE. An example optimized formula (F2) is Oil:Smix:Water at a ratio of 1:5:4.
  • Nanoemulgel Conversion: Incorporate a gelling agent (e.g., 0.5% w/w Xanthan gum) into the optimized NE under gentle stirring to form the nanoemulgel.

Mechanism of Action and Workflow

The therapeutic and enhancement mechanisms can be visualized through the following pathways and processes.

Roflumilast_Mechanism cluster_effects Therapeutic Outcomes This compound This compound Inhibits PDE4 Inhibits PDE4 This compound->Inhibits PDE4  Enters Cell cAMP ↑ cAMP ↑ Inhibits PDE4->cAMP ↑ PKA Activation PKA Activation cAMP ↑->PKA Activation Increased IL-10 Increased IL-10 cAMP ↑->Increased IL-10 NF-κB Inhibition NF-κB Inhibition PKA Activation->NF-κB Inhibition Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines ↓ NF-κB Inhibition->Pro-inflammatory Cytokines ↓ Reduced Inflammation Reduced Inflammation Pro-inflammatory Cytokines ↓->Reduced Inflammation Anti-inflammatory Effect Anti-inflammatory Effect Increased IL-10->Anti-inflammatory Effect Psoriasis Improvement Psoriasis Improvement Reduced Inflammation->Psoriasis Improvement COPD Exacerbation ↓ COPD Exacerbation ↓ Anti-inflammatory Effect->COPD Exacerbation ↓

Diagram 1: Cellular Mechanism of Action of this compound. This compound inhibits PDE4, leading to increased intracellular cAMP. This activates PKA and inhibits NF-κB, reducing pro-inflammatory cytokines while promoting anti-inflammatory IL-10 production [6] [2].

Experimental_Workflow Start Formulation Design Preformulation Preformulation Studies (Solubility, Excipient Compatibility) Start->Preformulation Method Select Preparation Method Preformulation->Method A1 Higuchi-Connors Method Method->A1 CD Complex A2 High-Pressure Homogenization Method->A2 NLCs A3 Phase Diagram/Emulsification Method->A3 NE/Nanoemulgel Characterize Characterization (Particle Size, Zeta, EE%) A1->Characterize A2->Characterize A3->Characterize InVitro In Vitro Evaluation (Release, Digestion, Permeation) Characterize->InVitro Data Data Analysis & Optimization InVitro->Data

Diagram 2: Generalized Workflow for Formulation Development. This chart outlines the key stages in developing a this compound enhancement strategy, from initial design to final data analysis [1] [3] [4].

Frequently Asked Questions & Troubleshooting

Q1: During the CD complexation study, my K11 value is low or the data is not linear. What could be wrong?

  • Insufficient Equilibration Time: Ensure samples are incubated long enough to reach equilibrium. The cited study required a minimum of 10 hours [1].
  • Improper Drug Concentration: The initial drug concentration must be in excess to ensure the solubility limit is measured correctly. Verify that the fixed drug concentration is appropriate.
  • pH and Temperature Control: The K11 value is sensitive to pH and temperature. Conduct experiments under tightly controlled, consistent conditions and note that values decrease with increasing pH and temperature [1].

Q2: The particle size of my NLCs or Nanoemulsions is too large or the PDI is high.

  • Insufficient Energy Input: For nanoemulsions, consider using a high-energy method like high-pressure homogenization or probe sonication to achieve smaller, more uniform droplets [3] [4].
  • Suboptimal Surfactant Ratio: The ratio of surfactant to co-surfactant (Smix) is critical. Revisit your phase diagram to ensure the formula is in the precise nanoemulsion region. A higher Smix ratio often leads to smaller droplets [4].
  • Lipid Crystallization: For NLCs, rapid cooling of the hot nanoemulsion can help prevent the formation of large, perfect lipid crystals, maintaining a nano-sized amorphous matrix [5].

Q3: The entrapment efficiency (%EE) of this compound in my NLCs is low.

  • Drug Solubility in Lipids: The drug must have sufficient solubility in the selected lipid blend. If solubility in your solid lipid is low, increasing the ratio of a liquid lipid (like Oleic acid) in which this compound has higher solubility can significantly improve EE% [5].
  • Drug Leakage During Preparation: If using a method involving water, the drug might partition into the aqueous phase during emulsification. Using a hot homogenization method and a sufficient concentration of emulsifiers can minimize this [5].

Q4: How can I demonstrate the protective effect of my formulation?

  • Conduct a Photostability Study: As performed in the CD study, expose your formulated product and a plain drug solution to a controlled light source. Analyze the drug content over time to show your formulation's protective effect [1].
  • Perform an In Vitro Digestion Model: This is a strong indicator of bioaccessibility. As shown in the protocols, simulating gastric and intestinal conditions demonstrates how your formulation protects the drug and keeps it in a bioaccessible state [1].

References

Quantitative Data on Roflumilast-Cyclodextrin Complexation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the stability constants (K11) for Roflumilast with different cyclodextrins, which indicate the strength of the complex formed. A higher K11 value generally suggests a more stable complex [1].

Cyclodextrin Type Abbreviation Complexation Constant (K11, M⁻¹)
β-Cyclodextrin β-CD 646 ± 34 [1]
Hydroxypropyl-β-Cyclodextrin HPβ-CD Data from source needed for full comparison [1]
Methyl-β-Cyclodextrin Mβ-CD Data from source needed for full comparison [1]
α-Cyclodextrin α-CD Data from source needed for full comparison [1]
γ-Cyclodextrin γ-CD Data from source needed for full comparison [1]

The complexation process is influenced by environmental factors. The following table outlines the thermodynamic parameters for the formation of the this compound-β-CD complex, which are crucial for understanding how temperature affects the reaction [1].

Parameter Symbol Value / Trend
Enthalpy Change ΔH° Negative (Exothermic) [1]
Entropy Change ΔS° Negative [1]
Gibbs Free Energy Change ΔG° Negative (Spontaneous) [1]
Effect of Temperature on K11 - Decreases with increasing temperature [1]
Effect of pH on K11 - Decreases with increasing pH [1]

Core Experimental Protocols

Here are detailed methodologies for key experiments in cyclodextrin complexation studies, based on the research of this compound [1].

Determination of the Complexation Constant (K11)

The Higuchi-Connors method is a standard technique for determining the 1:1 complex stability constant [1].

  • Principle: This method measures the enhancement of a drug's solubility in the presence of increasing concentrations of cyclodextrin.
  • Procedure:
    • Prepare a series of solutions with a fixed concentration of this compound and varying concentrations of cyclodextrin.
    • Agitate the solutions for at least 10-12 hours to reach equilibrium.
    • Remove any undissolved drug by filtration or centrifugation.
    • Analyze the concentration of dissolved this compound in each solution using a validated analytical method (e.g., UV-Vis spectroscopy, HPLC). A calibration curve is essential for accurate quantification.
  • Data Analysis: Plot the total solubility of the drug (St) against the concentration of cyclodextrin ([CD]). The K11 value can be calculated from the slope of the obtained phase-solubility diagram using the formula: K11 = Slope / [S₀ (1 - Slope)], where S₀ is the intrinsic solubility of the drug without cyclodextrin [1].
In Vitro Digestion Model

This experiment assesses the protective effect of cyclodextrins on this compound during digestion and measures its bioaccessibility [1].

  • Objective: To simulate the gastrointestinal environment and evaluate how much of the drug remains accessible for absorption after digestion.
  • Protocol:
    • Gastric Phase: The sample (e.g., this compound alone or complexed with HPβ-CD) is prepared in a saline solution at pH 3, to which pepsin-HCl is added. It is then incubated in a shaking water bath at 37°C for 1 hour.
    • Phase Transition: The gastric digestion is stopped by raising the pH to ~6.9 using a solution of Na₂CO₃.
    • Intestinal Phase: The pH is adjusted to 6, and intestinal fluids (e.g., pancreatin and bile salts) are added to simulate the intestinal environment. Incubation continues for a further set period.
  • Analysis: After digestion, the amount of this compound remaining in the digest (the bioaccessible fraction) is quantified and compared to the initial amount. Complexation with cyclodextrins has been shown to protect the drug and significantly improve its bioaccessibility [1].
Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation and interactions of a this compound molecule inside the cyclodextrin cavity [1].

  • Objective: To visualize and understand the host-guest interactions at an atomic level.
  • Procedure:
    • Obtain the 3D molecular structures of this compound (from databases like PubChem) and the cyclodextrin (from the Protein Data Bank).
    • Use docking software (e.g., AutoDock Vina) to simulate the binding.
    • The software generates multiple binding poses, which are ranked by their predicted binding affinity (kcal/mol).
  • Output Analysis: The best poses are visualized using molecular graphics software (e.g., PyMOL) to identify key interactions, such as hydrogen bonding and van der Waals forces, that stabilize the complex [1].

Troubleshooting Guide & FAQs

Q1: The measured complexation constant (K11) for this compound with β-CD is lower than expected. What could be the reason?

  • A: This is often related to environmental conditions. The K11 value for the this compound-β-CD complex decreases with increasing temperature and pH [1]. Ensure your experiments are conducted at a controlled, moderate temperature (e.g., 25°C) and at a slightly acidic pH for optimal results. Also, verify that the equilibrium time (recommended 12 hours) was sufficient.

Q2: How can I improve the complexation efficiency and solubility enhancement of this compound?

  • A: While β-CD shows a good K11 value, consider using chemically modified cyclodextrins like Hydroxypropyl-β-CD (HPβ-CD). These derivatives often have higher intrinsic water solubility than native β-CD, which can lead to better overall drug solubility and complexation efficiency, and they are also generally recognized as safe (GRAS) [1] [2].

Q3: Our analysis shows significant degradation of this compound during stability testing. How can this be mitigated?

  • A: this compound has extreme photosensitivity [1]. A key benefit of cyclodextrin complexation is enhanced photostability. Always store this compound and its complexes in darkness. Research confirms that formation of an inclusion complex with cyclodextrins can significantly reduce the drug's decomposition upon light exposure [1].

Experimental Workflow & Property Enhancement

The following diagram illustrates the logical workflow for developing and analyzing a this compound-cyclodextrin complex.

Start Start: this compound Low Solubility & Photosensitivity P1 Complex Preparation Start->P1  With Cyclodextrin P2 Phase Solubility Study P1->P2  Determine K₁₁ P3 In Vitro Digestion P2->P3  Assess Bioaccessibility P4 Photostability Assay P2->P4  Test Light Stability P5 Computational Docking P2->P5  Predict Interactions End Optimized Drug Formulation P3->End P4->End P5->End

This diagram outlines how key properties of this compound are improved through cyclodextrin complexation.

Problem This compound Challenges P1 Low Solubility Problem->P1 P2 Osmotic Diarrhea Risk Problem->P2 P3 Extreme Photosensitivity Problem->P3 P4 Low Bioaccessibility Problem->P4 Solution Cyclodextrin Complexation S1 Increased Solubility Solution->S1 S2 Protected in GI Tract Solution->S2 S3 Enhanced Photostability Solution->S3 S4 Improved Bioaccessibility Solution->S4 P1->Solution P2->Solution P3->Solution P4->Solution

References

Roflumilast method robustness testing HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Parameters for Robustness Testing

The table below consolidates key methodological parameters and the specific factors investigated for robustness across different studies.

Source & Method Focus Chromatographic Conditions Robustness Testing Factors Investigated Key Findings & Recommendations

| Stability-Indicating HPLC-DAD [1] | Column: Durashell C18 (250 x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate (pH 6.3):MeOH:ACN (30:35:35) Flow Rate: 1.3 mL/min Detection: 251 nm | Implied by validation; specific factors not detailed in abstract. | Method was "thoroughly validated" and found to be robust, successfully separating the drug from over 20 forced degradation products and pharmaceutical compounds [1]. | | RP-HPLC for Nanoparticles in Plasma [2] | Column: Phenomenex C-18 (150 x 4.6 mm, 5 µm) Mobile Phase: Ammonium acetate buffer (pH 7.0):ACN:MeOH (20:40:40) Detection: 254 nm | Not explicitly listed for robustness, but method was validated for robustness as per ICH guidelines [2]. | The developed method was found to be robust and suitable for its intended use in pharmacokinetic studies [2]. | | HPLC with Fluorescence Detection [3] | Column: C18 (250 x 4.6 mm, 5 µm) Mobile Phase: 0.08% o-phosphoric acid (pH 2.3):MeOH (20:80) Flow Rate: 1.0 mL/min Detection: FLD (Ex:290 nm, Em:380 nm) | Flow rate (±0.1 mL/min), Mobile phase composition (±1%), Column temperature (±1 °C) [3]. | The calculated RME% values under varied conditions confirmed the method's robustness [3]. | | Systematized LC Method (QbD Approach) [4] | Column: ShimPack GWS C18 Mobile Phase: MeOH:Water pH 3.5 (90:10) Flow Rate: 1.2 mL/min Detection: 250 nm | CMVs: Methanol proportion, Flow rate, pH, Detection wavelength [4]. | A QbD-based "fishbone diagram" was used to identify CMVs. Control strategies were defined for these variables to ensure method robustness [4]. |

Robustness Testing Experimental Protocol

The following workflow outlines a systematic approach for designing and executing a robustness test, drawing from general guidance and specific applications.

G Start Start: Define Method Parameter(s) and Normal Condition Step1 1. Identify Critical Factors (e.g., pH, Flow Rate, Mobile Phase Ratio, Column Temp., Wavelength) Start->Step1 Step2 2. Define Variation Intervals (Small, deliberate variations around nominal value) Step1->Step2 Step3 3. Select Experimental Design (e.g., Plackett-Burman, Fractional Factorial) Step2->Step3 Step4 4. Execute Experiments (Run design in random or anti-drift sequence) Step3->Step4 Step5 5. Measure Key Responses (Assay: % Recovery, RSD SST: Retention Time, Resolution) Step4->Step5 Step6 6. Analyze Effects (Calculate and statistically evaluate factor effects) Step5->Step6 Step7 7. Draw Conclusions & Set Controls (Identify critical factors, establish SST limits) Step6->Step7

Step-by-Step Guide:
  • Identify Critical Factors (Step 1): Select factors for testing from the method description. For an HPLC method, this typically includes:

    • Mobile Phase: pH, buffer concentration, organic modifier ratio.
    • Chromatographic System: Flow rate, column temperature, detection wavelength.
    • Column: Different batches or brands of the same type [5] [6].
  • Define Variation Intervals (Step 2): Choose small, deliberate variations that represent expected changes during method transfer. Examples from the literature include:

    • Flow rate: ±0.1 mL/min [3]
    • Mobile phase composition: ±1% absolute [3]
    • Column temperature: ±1 °C [3]
    • pH of the aqueous phase: ±0.1 units [5]
  • Select an Experimental Design (Step 3): Use a systematic design to efficiently study multiple factors. Plackett-Burman or Fractional Factorial designs are commonly used as they allow screening many factors with a minimal number of experiments [5] [6].

  • Execute Experiments & Measure Responses (Steps 4 & 5): Run the experiments according to the design. Measure both assay responses (e.g., percentage recovery of Roflumilast) and system suitability parameters (e.g., retention time, tailing factor, resolution from critical peaks) [5] [6].

Frequently Asked Questions & Troubleshooting

Q1: Our this compound peak retention time shifts significantly with minor mobile phase changes. What could be the cause?

  • Cause: This often indicates that the method is operating close to a critical region where the analyte's retention is highly sensitive to pH or organic modifier concentration.
  • Solution:
    • Re-optimize the mobile phase pH or organic strength to a more robust region where retention is less sensitive to minor variations.
    • Ensure adequate buffering capacity of the aqueous phase. The use of volatile buffers like ammonium formate (e.g., at pH 3.5) has been successfully demonstrated for this compound [7].

Q2: We observe a loss of resolution between this compound and a close-eluting degradation product during robustness testing. How should we address this?

  • Cause: Small variations in the critical factor(s) controlling the separation are degrading the system's resolving power.
  • Solution:
    • Analyze the robustness data to identify which factor (e.g., mobile phase ratio, temperature) most strongly affects the resolution.
    • Tighten the acceptance criteria for that specific factor in the method documentation.
    • Use the worst-case resolution value observed during the robustness study to set a scientifically sound minimum resolution limit in your System Suitability Test [8] [6].

Q3: When should we perform robustness testing during method development?

  • Answer: Robustness testing should be performed during the later stages of method development or at the very beginning of method validation. This ensures that any lack of robustness is identified early, allowing for method re-optimization before full validation, which saves time and resources [8] [6].

References

Roflumilast Pharmacokinetics and CYP-Mediated Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Roflumilast is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP1A2 into its active metabolite, this compound N-oxide [1] [2]. This metabolite accounts for approximately 90% of the total PDE4 inhibitory activity in vivo due to its much higher systemic exposure (AUC is about 10-fold greater than the parent drug) [3] [4] [2].

The following diagram illustrates the metabolic pathway and key pharmacokinetic parameters.

roflumilast_pk ROF This compound (ROF) Oral Bioavailability: ~80% CYP Metabolism by CYP3A4 & CYP1A2 ROF->CYP PDE4 PDE4 Inhibition ROF->PDE4 10% of total activity ROX This compound N-Oxide (ROX) Active Metabolite CYP->ROX Formation ROX->PDE4 90% of total activity

Key pharmacokinetic parameters for reference are summarized in the table below.

Parameter This compound This compound N-oxide
Bioavailability ~80% [1] [2]
Protein Binding ~99% [1] [2] ~97% [1] [2]
Time to Peak (T~max~) 0.5 - 2 hours (fasting) [1] [2] ~8 hours [2]
Half-life (T~1/2~) ~17 hours [1] [2] ~30 hours [1] [2]
Plasma Clearance ~9.6 L/h [1]

Drug Interaction Management Guide

Co-administration of this compound with drugs that inhibit or induce CYP3A4 and/or CYP1A2 can significantly alter the exposure of both this compound and its active metabolite, impacting efficacy and safety [3] [4]. The following table provides specific recommendations based on a PBPK model [3] [4].

Perpetrator Drug Interaction Type Clinical Recommendation
Ketoconazole, Itraconazole Strong CYP3A4 Inhibitor Reduce this compound dose by half or use with caution [3] [4].
Fluvoxamine Dual CYP3A4/1A2 Inhibitor Reduce this compound dose by half or use with caution [3] [4].
Cimetidine, Enoxacin, Fluconazole CYP1A2 or Moderate CYP3A4 Inhibitor Use with caution [3] [4].
Rifampicin, Efavirenz Strong or Moderate CYP3A4 Inducer Avoid co-administration [3] [4].

Experimental Protocols for DDI Investigation

For researchers designing studies to evaluate these interactions, the following methodologies provide a robust framework.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

A validated PBPK model can predict changes in the pharmacokinetics and pharmacodynamics (PDE4 inhibition) of this compound and its metabolite when co-administered with perpetrators [3] [4].

  • Model Structure: The PBPK model consists of multiple compartments (e.g., mucosa, blood, tissues) interconnected by blood flow. Tissues are characterized by volume, vascular fractions, and pH [3] [4].
  • Metabolism Parameters: The model incorporates the intrinsic unbound clearance (CL~int,u~) of this compound via CYP3A4 and CYP1A2, calculated using enzyme kinetic data (V~max~, K~m~), intersystem extrapolation factors (ISEF), and enzyme abundance [3] [4].
  • Model Validation: The model should be validated against clinical PK studies and known clinical DDI studies. Prediction/observation ratios for AUC and C~max~ should ideally fall within 0.7-1.5 [3] [4].

The workflow for developing and applying a PBPK model is as follows.

pbpk_workflow Step1 1. Model Development - Gather in vitro/in vivo PK parameters - Define system (anatomy/physiology) - Incorporate metabolism (CYP3A4/1A2 CLint) Step2 2. Model Validation - Simulate known clinical PK studies - Compare predicted vs. observed AUC/Cmax - Refine model parameters Step1->Step2 Step3 3. DDI Simulation - Introduce perpetrator drug parameters - Simulate effect on ROF and ROX exposure - Predict PDE4 inhibition (PD endpoint) Step2->Step3 Step4 4. Dosing Recommendation - Analyze magnitude of AUC/Cmax change - Propose dose adjustment or contraindication Step3->Step4

In Vitro Metabolism and Inhibition Studies
  • Enzyme Reaction Phenotyping: Use human liver microsomes (HLM) or recombinant CYP enzymes with selective chemical inhibitors or inhibitory antibodies for CYP3A4 and CYP1A2 to determine the relative contribution of each enzyme to this compound metabolism [4].
  • Inhibition Constant (K~i~) Determination: Incubate this compound with a perpetrator drug and a probe substrate in HLM. Measure metabolite formation and use Dixon or Lineweaver-Burk plots to determine the K~i~ value, which indicates the inhibitor's potency [1].

Additional Technical Considerations

  • Food Interaction: Administering this compound with a high-fat meal reduces C~max~ by 40% and delays T~max~ by one hour, but does not affect AUC [1]. This should be controlled for in clinical studies.
  • Safety Monitoring in Research: Beyond CYP-mediated DDIs, high-throughput screening using real-world data has identified other potential safety signals (e.g., related to thyroid and parathyroid function) [5]. These findings can inform specific safety monitoring protocols in clinical trials.

References

Roflumilast weight loss management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms & Signaling Pathways

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary molecular mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, activating Protein Kinase A (PKA), and subsequently modulating key metabolic regulators [1] [2] [3]. The core signaling pathway is outlined below.

G This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates AMPK AMPK PKA->AMPK Activates PPARγ PPARγ AMPK->PPARγ Suppresses CEBPα CEBPα AMPK->CEBPα Suppresses Lipolysis Lipolysis AMPK->Lipolysis Promotes Energy_Exp Energy_Exp AMPK->Energy_Exp Increases Adipogenesis Adipogenesis PPARγ->Adipogenesis Promotes CEBPα->Adipogenesis Promotes

  • Increased cAMP Signaling: By inhibiting PDE4, this compound prevents cAMP breakdown, elevating cellular cAMP levels [1] [3].
  • Downstream Metabolic Activation:
    • PKA and AMPK Activation: Elevated cAMP activates PKA, which subsequently phosphorylates and activates AMP-activated protein kinase (AMPK), a central metabolic regulator [2].
    • Suppressed Adipogenesis: Activated AMPK inhibits master regulators of fat cell differentiation (PPAR-γ and C/EBPα), reducing expression of adipogenic genes like SREBP1c, FABP4, and Glut4 [1].
    • Promoted Lipolysis and Energy Expenditure: this compound enhances fat breakdown (lipolysis) and increases overall energy expenditure, partly through PGC-1α mediated mitochondrial biogenesis in the liver [2].

Preclinical & Clinical Evidence Summary

The table below summarizes key quantitative findings from animal and human studies.

Study Model Dosage Regimen Key Metabolic Findings Reference

| High-fat diet (HFD) induced obese mice | 12 weeks | - Reduced body weight gain

  • Improved glucose tolerance & insulin resistance
  • Increased energy expenditure
  • Diminished steatohepatitis | [2] | | 3T3-L1 adipocyte cell line | 3μM and 6μM for 8 days | - Suppressed lipid accumulation
  • Reduced triglyceride storage
  • Downregulated PPAR-γ, C/EBPα, SREBP1c, FABP4 | [1] | | Human Psoriasis Patients (24-week study) | 500 mcg once daily | - 53.4% experienced weight loss
  • Average reduction of 6 kg (approx. 13.2 lb) | [4] [5] | | Human COPD Patients (Pooled analysis) | 500 mcg once daily | - 7.5% reported weight loss (vs 2.1% placebo)
  • 20% experienced moderate (5-10%) weight loss; 7% experienced severe (>10%) weight loss | [6] |

Experimental Protocols for Research

Here are detailed methodologies for key in vitro and in vivo experiments investigating this compound's anti-adipogenic effects.

In Vitro: 3T3-L1 Adipocyte Differentiation

This protocol assesses this compound's effect on inhibiting the differentiation of preadipocytes into mature adipocytes [1].

  • Workflow

G Cell_Culture Culture 3T3-L1 preadipocytes (High glucose DMEM, 10% FBS, pen/strep) Confluence Grow to 2 days post-confluence Cell_Culture->Confluence Induction Induce differentiation (0.5mM IBMX, 1μM Dexamethasone) Confluence->Induction Treatment Treat with this compound (3μM, 6μM in differentiation media) Induction->Treatment Maintenance Maintain for 8 days (Refresh media + drug every 2-3 days) Treatment->Maintenance Analysis Analysis (Day 8) Maintenance->Analysis

  • Key Steps & Reagents
    • Cell Culture: Mouse 3T3-L1 preadipocytes maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin [1].
    • Differentiation Induction: Two days after cells reach confluence, replace media with differentiation cocktail containing 0.5 mM IBMX and 1 μM dexamethasone [1].
    • Drug Treatment: Add this compound (e.g., 3μM and 6μM) to the differentiation media. Maintain treatment for 8 days, refreshing media containing the drug every 2-3 days [1].
    • Endpoint Analyses:
      • Lipid Accumulation: Oil Red O staining to visualize and quantify neutral lipids [1].
      • Triglyceride Content: Use commercial assay kits to measure intracellular TG [1].
      • Gene Expression: Real-time PCR to analyze mRNA levels of adipogenic markers (PPAR-γ, C/EBPα, SREBP-1c, FABP4) [1].
      • Lipolysis: Measure glycerol release in culture media using a free-glycerol reagent kit [1].
In Vivo: High-Fat Diet Mouse Model

This protocol evaluates this compound's effects on whole-body metabolism and weight gain in a diet-induced obesity model [2].

  • Workflow

G Acclimatize Acclimatize C57BL/6J mice HFD Feed High-Fat Western Diet Acclimatize->HFD Group Randomize into groups: - Treatment (this compound) - Control (Vehicle) HFD->Group Treat Administer treatment for 12 weeks Group->Treat Monitor Monitor body weight weekly Measure food intake Treat->Monitor Sacrifice Terminal analysis Monitor->Sacrifice Analysis Tissue Collection & Analysis Sacrifice->Analysis

  • Key Steps & Parameters
    • Animals: Use male C57BL/6J mice (a standard model for diet-induced obesity) [2].
    • Diet: Feed a high-fat Western-type diet (e.g., containing 45-60% fat) for the study duration [2].
    • Dosing: Administer this compound via oral gavage or mixed in diet for 12 weeks. The specific effective dose used in research should be determined from literature and pilot studies [2].
    • In-Life Monitoring:
      • Record body weight weekly.
      • Measure food intake.
      • Conduct glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at appropriate intervals [2].
    • Terminal Analysis:
      • Tissue Weights: Collect and weigh visceral fat pads (e.g., epididymal, perirenal).
      • Histology: Analyze adipose tissue sections for adipocyte size (H&E staining) and liver sections for steatosis (Oil Red O).
      • Molecular Analysis: Examine liver and adipose tissue for signaling proteins (p-AMPK, PGC-1α) via Western blot [2].

Critical Considerations for Researchers

  • Experimental Design

    • Dose-Response: Include a range of concentrations/doses (in-vitro: µM range; in-vivo: mg/kg/day) to establish efficacy and toxicity [1].
    • Positive Controls: Use known AMPK activators (e.g., AICAR) or other weight-loss agents to benchmark effects [1].
    • Mechanistic Confirmation: In knockdown/knockout experiments or using AMPK-specific inhibitors (e.g., Compound C) to confirm AMPK-dependency [1].
  • Clinical & Translational Insights

    • Clinical Relevance: Weight loss is a documented side effect in patients taking 500 mcg daily for COPD and psoriasis [6] [4].
    • Adverse Effect Profile: Clinical trials report high rates of gastrointestinal side effects (diarrhea, nausea), psychiatric events (insomnia, anxiety, depression), and dose-dependent weight loss, requiring careful risk-benefit assessment [6] [7].
    • Drug Interactions: this compound is metabolized by CYP3A4 and CYP1A2. Coadministration with strong CYP450 inducers (e.g., Rifampicin) or inhibitors (e.g., Erythromycin) is not recommended and requires careful management [6] [3].

References

Roflumilast Adherence Improvement Strategies: Efficacy & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative findings from a 2024 meta-analysis on alternative dosing strategies for oral roflumilast in COPD patients [1] [2] [3].

Dosing Strategy Discontinuation Rate (vs. Standard) Risk Ratio for Discontinuation (95% CI) Diarrhea Incidence (vs. Standard) Risk Ratio for Diarrhea (95% CI) Efficacy (Acute Exacerbations)
Standard Dose (500 µg/day) 35.2% (Reference) Reference 12.7% (Reference) Reference 20.1%
Dose-Escalation 27.9% 0.81 (0.67-0.97) [3] 23.9% vs 30.0% [4] 0.83 (0.68-1.01) [4] Similar to standard (Data not pooled)
Low-Dose (250 µg/day) 11.7% 0.62 (0.48-0.80) [3] 6.6% 0.58 (0.42-0.82) [3] 22.9% (P=0.27 vs standard) [1]

Detailed Experimental Protocols

For researchers designing studies on adherence, here are the methodologies from key cited clinical trials.

Protocol 1: Dose-Escalation Strategy

This protocol is based on the OPTIMIZE study design, which demonstrated improved adherence [5].

  • Objective: To determine if starting with a lower dose and escalating to the full dose reduces early treatment discontinuation due to adverse events.
  • Patient Population: Patients with severe to very severe COPD and a history of chronic bronchitis and exacerbations [5].
  • Study Arms:
    • Intervention Group (Dose-Escalation): Administer this compound 250 µg once daily for the first 4 weeks, followed by this compound 500 µg once daily for the subsequent 8-12 weeks [5].
    • Control Group (Standard Dose): Administer this compound 500 µg once daily for the entire 12-week period [5].
  • Primary Endpoint: The percentage of patients prematurely discontinuing this compound due to adverse events over the study period.
  • Key Monitoring Points: Track adverse events (especially diarrhea, nausea, weight loss) weekly for the first 4 weeks, then at regular intervals. Monitor time to discontinuation and changes in lung function (FEV1) [5].
Protocol 2: Low-Dose Strategy

This protocol is derived from studies analyzing the maintenance of a reduced dose [1] [2].

  • Objective: To evaluate if long-term maintenance with a lower dose of this compound improves tolerability and adherence while preserving efficacy.
  • Patient Population: Patients with severe COPD who are intolerant to the standard 500 µg dose or for whom a lower dose is deemed appropriate.
  • Study Arms:
    • Intervention Group (Low-Dose): Administer this compound 250 µg once daily for the entire maintenance period (e.g., 12 months) [1] [2].
    • Control Group (Standard Dose): Administer this compound 500 µg once daily for the same duration.
  • Primary Endpoint: Discontinuation rate due to adverse events.
  • Secondary Endpoints:
    • Rate of acute exacerbations of COPD (to assess efficacy preservation).
    • Incidence of specific gastrointestinal adverse events.
    • Change in patient-reported outcome measures.

Decision Pathway for Dosing Strategy

The following diagram illustrates the logical workflow for selecting an appropriate adherence strategy based on patient profile and research goals.

G Start Start: Patient Intolerant to Standard 500µg Dose Decision1 Is the goal to eventually achieve full 500µg dose efficacy? Start->Decision1 StrategyA Strategy: Dose-Escalation (Start 250µg, escalate to 500µg after 4 weeks) Decision1->StrategyA Yes Decision2 Can efficacy be maintained at a lower dose? Decision1->Decision2 No OutcomeA Expected Outcome: Lower initial discontinuation vs. standard dose StrategyA->OutcomeA StrategyB Strategy: Low-Dose Maintenance (Maintain 250µg long-term) Decision2->StrategyB Yes Consider Consider: Population factors (e.g., BMI) and required efficacy level Decision2->Consider No / Unsure OutcomeB Expected Outcome: Significantly lower discontinuation and reduced diarrhea StrategyB->OutcomeB Consider->Start Re-evaluate

Frequently Asked Questions (FAQs) for Researchers

  • What is the biological rationale for these dosing strategies? The adverse drug reactions (ADRs) like diarrhea and nausea are dose-dependent [2]. By initiating treatment at a lower dose (250 µg), the strategy allows the patient's system to develop tolerance, potentially mitigating the initial "shock" of side effects and improving the likelihood of persisting with therapy until the body adapts or the dose is escalated [1] [5].

  • Does the dose-escalation strategy work for all patient populations? Not necessarily. Evidence is conflicting. While the European OPTIMIZE study showed success [5], a smaller study in South Korean patients with lower average BMI found high discontinuation rates in both dose-escalation and standard groups, suggesting population-specific factors like body weight may influence tolerability [5]. Further large-scale RCTs are needed to confirm efficacy across diverse demographics [1].

  • Is the therapeutic efficacy of the low-dose strategy compromised? The 2024 meta-analysis found that the pooled incidence of acute exacerbations was not significantly different between the low-dose (250 µg) and standard-dose (500 µg) groups (22.9% vs. 20.1%, P=0.27) [1] [2]. This suggests that the low-dose regimen may preserve a significant degree of clinical efficacy, making it a valid option for patients who cannot tolerate the full dose.

  • Are there any formulation alternatives to improve adherence? Yes. While the adherence challenges primarily concern the oral formulation of this compound for COPD, a topical foam formulation (0.3%) has been developed for dermatological conditions like psoriasis and seborrheic dermatitis [6] [7]. This formulation is designed with excipients that are cosmetically acceptable and well-tolerated on hair-bearing skin, directly addressing adherence challenges related to formulation properties in its specific field of use [6].

References

What are the common sources of interference in Roflumilast analysis?

Author: Smolecule Technical Support Team. Date: February 2026

Interference can arise from several sources during the analysis of Roflumilast. The table below summarizes the major degradation products formed under various stress conditions, based on forced degradation studies [1].

Stress Condition % Degradation Major Degradation Products (Relative Retention Time - RRT) Interference Risk
Acidic Hydrolysis (0.1N HCl, 80°C, 24h) 1.84% RRT 0.64 (1.26%) Low to Moderate [1]
Alkaline Hydrolysis (0.1N NaOH, 80°C, 24h) 18.4% RRT 0.37 (7.02%), RRT 0.76 (8.21%), RRT 0.68 (1.71%) High [1]
Oxidative Degradation (30% H₂O₂, 80°C, 24h) 2.55% RRT 0.72 (1.10%), RRT 0.64 (0.67%) Moderate [1]
Neutral Hydrolysis (Water, 80°C, 24h) 0.63% Not Detected Very Low [1]
Thermal Degradation (80°C, 24h) 0.62% Not Detected Very Low [1]
Photolytic Degradation (UV, 25°C, 75h) 0.61% Not Detected Very Low [1]

Other potential sources of interference include:

  • Excipients from tablet formulations: A well-developed method should successfully separate the API from these components [2] [3].
  • Active metabolite (this compound N-oxide): While not typically mentioned as an interferent in purity methods, it is a major compound in biological matrices [4].

How can I resolve interference from degradation products?

The key to resolving interference is to use a stability-indicating method that can separate this compound from all potential degradation products. Here are some established and validated HPLC methods from the literature.

Method Parameter Rapid LC Method [1] Stability-Indicating Method [2] Fast Assay Method [3] HPLC-FD Method [5]
Column Zorbax SB C18 (50 mm x 4.6 mm, 1.8 µm) Durashell C18 (250 mm x 4.6 mm, 5 µm) Accucore C18 (150 mm x 4.6 mm, 4 µm) Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient: A: 0.005M Ammonium Formate pH 3.5 B: Acetonitrile Isocratic: 0.0065M Ammonium Acetate pH 6.3 : Methanol : Acetonitrile (30:35:35) Isocratic: 10mM Sodium Dihydrogen Phosphate : Acetonitrile (45:55 v/v) Isocratic: 0.08% o-Phosphoric acid : Methanol (20:80)
Flow Rate 0.5 mL/min 1.3 mL/min 1.0 mL/min 1.0 mL/min
Run Time 13 min 6.2 min (retention time) 5 min Not Specified
Detection UV 215 nm DAD 251 nm UV 215 nm Fluorescence (Ex: 290 nm, Em: 380 nm)
Key Application Forced Degradation Studies Stability-indicating, specificity vs. 20+ drugs Assay & Content Uniformity High selectivity in formulations

What detailed protocols can I follow?

Here are the detailed experimental protocols for two of the most cited methods:

Protocol 1: Rapid Resolution Forced Degradation Study [1]

This method is ideal for investigating the stability of the drug substance and separating multiple degradation products quickly.

  • 1. Chromatographic Conditions:

    • Column: Zorbax SB C18 (50 mm x 4.6 mm, 1.8 µm)
    • Mobile Phase: Gradient elution with A = 0.005 M Ammonium Formate Buffer (pH adjusted to 3.5) and B = Acetonitrile.
    • Gradient Program: | Time (min) | % Aqueous (A) | % Organic (B) | |------------|----------------|---------------| | 0 | 90 | 10 | | 3 | 47 | 53 | | 5 | 43 | 57 | | 7 | 40 | 60 | | 9 | 10 | 90 | | 10 | 10 | 90 | | 11 | 90 | 10 | | 13 | 90 | 10 |
    • Flow Rate: 0.5 mL/min
    • Column Temperature: 25°C
    • Detection: UV at 215 nm
    • Injection Volume: 3 µL
    • Sample Concentration: 150 µg/mL in acetonitrile
  • 2. Forced Degradation Sample Preparation:

    • Acidic/Basic Hydrolysis: Dissolve ~15 mg of this compound in 1 mL acetonitrile in a 20 mL volumetric flask. Add 5 mL of 0.1 N HCl (for acid) or 0.1 N NaOH (for base). Heat in an oven at 80°C for 24 hours. Neutralize before dilution and analysis.
    • Oxidative Degradation: Follow the same dissolution, but add 5 mL of 30% w/v Hydrogen Peroxide (H₂O₂) and heat at 80°C for 24 hours.
    • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 24 hours.
    • Photolytic Degradation: Expose the solid drug substance to UV light (320-400 nm) for a total exposure of ≥200 W h m⁻².
Protocol 2: Isocratic Stability-Indicating Assay [2]

This method is robust for routine quality control and stability testing of tablet formulations.

  • 1. Chromatographic Conditions:

    • Column: Durashell C18 (250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Isocratic mixture of 0.0065 M Ammonium Acetate Buffer (pH 6.3) : Methanol : Acetonitrile in the ratio 30:35:35 (v/v/v).
    • Flow Rate: 1.3 mL/min
    • Detection: Diode Array Detector (DAD) at 251 nm
    • Retention Time: ~6.2 minutes for this compound
  • 2. Specificity Check:

    • This method was validated to separate this compound from over 20 pharmaceutical compounds of various classes, confirming its specificity for assay in the presence of co-formulated drugs or common impurities [2].

What is the logical workflow for troubleshooting interference?

The following diagram illustrates a systematic approach to identifying and resolving analytical interference when testing this compound.

G Start Observed Interference in this compound Analysis Step1 Analyze Standard Solution Start->Step1 Step2 Check for Placebo/Excipient Interference Step1->Step2 Peak is pure Step6 Optimize Chromatographic Conditions Step1->Step6 Peak shows shoulder or asymmetry Step3 Perform Forced Degradation Step2->Step3 No interference Step2->Step6 Excipients co-elute Step4 Evaluate Separation Step3->Step4 Step5 Method is Suitable Step4->Step5 Degradation products are resolved Step4->Step6 Co-elution or poor resolution Step7 Verify with Spiked Sample Step6->Step7 Step7->Step5 Interference resolved Step7->Step6 Interference persists

Key Takeaways for Method Optimization

  • For Speed: The Rapid Resolution method can reduce run time from 38 minutes to 13 minutes using a high-throughput 1.8 µm particle size column [1].
  • For Specificity: The Isocratic DAD method is excellent for separating this compound from a wide range of other drugs and its own degradation products, making it highly stability-indicating [2].
  • For Sensitivity: The HPLC with Fluorescence Detection method offers high selectivity and lower limits of detection (LOD 0.07 µg/mL), which is advantageous for low-concentration analyses [5].

References

Safety and Tolerability Profile of Topical PDE4 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Drug (Formulation) Indication(s) Common Adverse Events (AEs) Incidence of Treatment-Related AEs Application Site Tolerability Key Trial / Reference
Roflumilast (Cream 0.15%, 0.05%) Atopic Dermatitis (Ages ≥2 years) Upper respiratory tract infection, diarrhea, vomiting, rhinitis, conjunctivitis, headache [1] ≤6% (treatment-related AEs); <1% (serious AEs); Application site pain: 1.5-1.6% [1] Favorable; low rates of application site pain [1] INTEGUMENT-1/2 & PED Phase 3 Trials [1]
This compound (Cream 0.3%) Plaque Psoriasis Not explicitly listed in provided results Low rates of AEs; favorable tolerability profile [2] Favorable tolerability profile [2] ARRECTOR Phase 3 Trial [2]
This compound (Foam 0.3%) Seborrheic Dermatitis & Psoriasis Low AE rates; ≤1.1% reported stinging at application site [3] Low rates of AEs; ≤1.1% reported stinging at application site [3] Well tolerated; minimal stinging [3] Phase II, 52-Week Open-Label Trial [3]
Crisaborole (Ointment 2%) Atopic Dermatitis (Ages ≥2 years) Comparable to vehicle control [4] No significant difference vs. vehicle (OR=1.07, 95% CI: 0.87-1.30) [4] Problematic burning, stinging, and pruritus in some patients [5] Meta-analysis of 6 RCTs (n=4681) [4]

Structural and Molecular Basis for Efficacy and Safety

The differences in safety and potency among PDE4 inhibitors can be traced to their structural interactions with the PDE4 enzyme. A 2024 structural biology study provided a molecular rationale for these variations [5].

Experimental Insight: Structural Binding Analysis
  • Objective: To determine why different FDA-approved dermatologic PDE4 inhibitors exhibit varying levels of potency by analyzing their structural binding characteristics to the PDE4 enzyme [5].
  • Methodology: The study used molecular and structural analysis (e.g., X-ray crystallography) to compare how This compound, apremilast, and crisaborole bind to the active site of PDE4. The analysis focused on how closely each drug mimics the binding of the natural substrate, cAMP [5].
  • Key Finding - The "3-2-1" Rule: The number of conserved contact points with the PDE4 active site correlates with binding affinity and potency [5].
    • This compound: Preserves 3 major contact points (metal ion site, conserved glutamine, central structured water molecule), closely mimicking cAMP. This results in very high potency (IC₅₀ = 0.7 nM) [5].
    • Apremilast: Utilizes only 2 contact points (metal ion and glutamine), leading to 200-fold weaker PDE4 inhibition than this compound [5].
    • Crisaborole: Relies primarily on 1 contact point (metal ion site via its boron atom), resulting in 1,071-fold weaker inhibition than this compound [5].

This fundamental difference in binding affinity means that this compound can achieve therapeutic efficacy at lower concentrations, which is a key factor in its favorable safety and local tolerability profile [5].

The diagram below visualizes this critical "3-2-1" binding rule.

cluster_drug_binding PDE4 Inhibitor Binding Mimicry PDE4 PDE4 Enzyme Active Site cAMP Natural Substrate (cAMP) PDE4->cAMP Binds to ContactPoints 3 Critical Contact Points: 1. Metal Ion Site (Zn²⁺/Mg²⁺) 2. Conserved Glutamine 3. Structured Water Molecule cAMP->ContactPoints Uses all 3 Rof This compound Rof->ContactPoints Mimics all 3 (High Potency) Apr Apremilast Apr->ContactPoints Mimics 2 (Medium Potency) Cris Crisaborole Cris->ContactPoints Mimics 1 (Low Potency)


Experimental Protocols from Cited Studies

For the purpose of experimental replication and validation, here are the methodologies from key trials referenced in this guide.

1. Phase 3 Trials for this compound Cream in Atopic Dermatitis (INTEGUMENT-1/2 & PED) [1]

  • Design: Randomized, double-blind, vehicle-controlled trials.
  • Population: Patients aged ≥2 years with mild to moderate atopic dermatitis.
  • Intervention: Once-daily application of this compound cream (0.15% for ≥6 years; 0.05% for 2–5 years) versus vehicle for 8 weeks.
  • Safety Assessment: Treatment-emergent adverse events (TEAEs) and serious AEs (SAEs) were monitored throughout the study. Local tolerability, including application site pain, was specifically recorded [1].

2. Phase 3 Trial for this compound Foam in Scalp & Body Psoriasis (ARRECTOR) [2]

  • Design: Phase 3, double-blinded, vehicle-controlled, randomized clinical trial.
  • Population: Patients ≥12 years with plaque psoriasis affecting the scalp (≥10% involvement) and body (up to 20% involvement).
  • Intervention: Once-daily application of this compound foam 0.3% or vehicle for 8 weeks.
  • Safety Assessment: AEs, local tolerability, and vital signs were assessed throughout the 8-week treatment period [2].

3. Long-Term Phase 2 Trial for this compound Foam in Seborrheic Dermatitis [3]

  • Design: Phase II, multicenter, single-arm, open-label trial.
  • Population: Patients aged ≥12 years with seborrheic dermatitis.
  • Intervention: Once-daily application of this compound foam 0.3% to all affected areas for up to 52 weeks.
  • Safety Assessment: The primary endpoint was the occurrence of TEAEs and SAEs. Local tolerability (including stinging sensation) was assessed by investigators and patients at multiple time points over the 52-week period [3].

4. Meta-Analysis on Topical PDE4 Inhibitors in Pediatric Atopic Dermatitis [4]

  • Search Strategy: Systematic search of PubMed, Cochrane Library, EMBASE, and Web of Science up to July 2023.
  • Eligibility Criteria: Included randomized controlled trials (RCTs) in patients below 18 years with mild-to-moderate AD, comparing any topical PDE4 inhibitor against a control.
  • Data Extraction & Analysis: Primary outcome was response rate; secondary outcome was incidence of adverse effects. Statistical analysis was performed using Stata, with odds ratios (ORs) and 95% confidence intervals (CIs) calculated. Heterogeneity was assessed using Cochrane Q and I² statistics [4].

References

Clinical Efficacy and Cost-Effectiveness of Roflumilast

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key data on roflumilast's effectiveness in reducing exacerbations and its associated cost-effectiveness.

Table 1: Impact of this compound on COPD Exacerbations

Study / Analysis Context Patient Population Effect on Exacerbations Key Findings
RCT Analysis (M2-124/M2-125) [1] Severe/very severe COPD (FEV1 ≤50%), chronic bronchitis, history of exacerbations 15%-18% reduction Significantly reduces moderate/severe exacerbations in a targeted population [1].
Real-World Study [2] Severe COPD (GOLD C/D), chronic bronchitis, frequent exacerbators Significant reduction (2.7 to 1.16 exacerbations/year) Also showed a significant reduction in hospitalization rates (0.77 to 0.32/year) [2].
Add-on to Tiotropium (M2-128) [1] COPD (FEV1 40%-70%) 27% reduction Reduces exacerbations when added to a long-acting bronchodilator [1].

Table 2: Cost-Effectiveness and Economic Evaluations of this compound

Analysis Context Patient Population Key Cost-Effectiveness Findings
1-Year Prospective Analysis [3] Severe to very severe COPD (FEV1 ≤50%) Increased overall treatment costs, partly offset by reduced other healthcare costs. The probability of being cost-effective exceeded 70% at a WTP of €5,000 per exacerbation avoided [3].
Subgroup: Very Severe COPD [3] Patients with very severe COPD (subset of main trial) Cost-saving due to a statistically significant 35% reduction in exacerbations, making it dominant over placebo [3].
Subgroup: High Healthcare Utilizers [3] Patients with high healthcare use prior to the study 19% fewer exacerbations; ICER of €804 per exacerbation avoided [3].

Experimental and Methodological Protocols

For researchers evaluating COPD treatments, understanding the design of key trials and economic models is critical.

Clinical Trial Design (Key Phase III Studies) The efficacy data for this compound primarily come from large, multinational, randomized, double-blind, placebo-controlled Phase III trials (e.g., M2-124, M2-125, M2-127, M2-128) [1]. A typical protocol includes:

  • Participants: Patients aged ≥40 years with a clinical diagnosis of COPD, a significant smoking history (e.g., ≥10-20 pack-years), and severe to very severe airflow limitation (post-bronchodilator FEV1 ≤50% predicted and FEV1/FVC ≤0.7). Some studies specifically enrolled patients with chronic bronchitis and a history of exacerbations [1].
  • Intervention & Comparator: Oral this compound 500 µg once daily versus a matching placebo. Patients were allowed to continue concomitant therapy with short-acting bronchodilators, and many remained on stable doses of inhaled corticosteroids (ICS) [1] [3].
  • Primary Endpoints: Common primary endpoints include the change in pre-bronchodilator FEV1 from baseline and the rate of moderate or severe COPD exacerbations over the treatment period (typically 52 weeks) [1].

Cost-Effectiveness Analysis (CEA) Methodology A typical CEA model, as used in evaluations of this compound and other COPD therapies, is structured as follows [4]:

  • Model Structure: A Markov model is constructed with distinct health states (e.g., Stable, Non-Severe Exacerbation, Severe Exacerbation, and Death). Patients transition between these states over discrete time cycles (e.g., 6 months).
  • Input Data: The model is populated with data on clinical efficacy (exacerbation rates, mortality), healthcare resource use (medication, hospitalizations, doctor visits), costs (from national databases), and health-related quality of life (utility values).
  • Outcome Measure: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in costs between strategies divided by the difference in Quality-Adjusted Life Years (QALYs). The analysis is conducted from a specific payer perspective (e.g., national healthcare system).

The diagram below illustrates the logical workflow of a typical cost-effectiveness analysis for a COPD drug.

Start Define Analysis Perspective & Scope M1 Identify Treatment Strategies Start->M1 M2 Structure Markov Model M1->M2 M3 Populate with Data: - Clinical Efficacy - Resource Use & Costs - Utility Values M2->M3 M4 Run Model Simulation Over Time Horizon M3->M4 M5 Calculate Outcomes: Total Costs, QALYs, ICER M4->M5 M6 Perform Sensitivity Analyses M5->M6 End Interpret Results & Conclusion M6->End

Key Considerations for Researchers

  • Target Population is Critical: this compound's economic argument is strongest for a well-defined subgroup: patients with severe to very severe COPD (FEV1 ≤50%), chronic bronchitis, and a history of frequent exacerbations, particularly those with prior hospitalization [5] [2] [3]. Its value in broader populations is less clear.
  • Safety and Tolerability Impact: High rates of adverse events (e.g., weight loss, diarrhea, nausea) and drug discontinuation in real-world studies (~19%) [2] must be factored into real-world effectiveness and cost models, as they can diminish its theoretical benefits.
  • Comparative Evidence is Evolving: While this compound is established versus placebo, head-to-head comparisons with other preventative therapies like azithromycin are ongoing [6]. Furthermore, the cost-effectiveness of single-inhaler triple therapy (ICS/LABA/LAMA) is now well-documented versus dual therapies [4] [7], positioning it as a key competitor in the severe COPD treatment landscape.

References

Roflumilast: Efficacy and Safety in Clinical Trials vs. Real-World Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from both clinical trials and real-world observational studies.

Aspect Clinical Trial (RCT) Data Real-World Evidence (RWE) Data
Study Design Randomized, double-blind, placebo-controlled [1]. Retrospective analysis of medical records, claims databases, and observational cohorts [2] [3] [4].
Patient Population Strictly defined; COPD patients with chronic bronchitis and history of exacerbations [1]. "Real-world" patients, often with higher disease severity and more comorbidities [2] [4].

| Key Efficacy Outcomes | • FEV1 Improvement: ~270-320 mL [1]. • Exacerbation Rate: Significant reduction vs. placebo [4]. | • Exacerbation Reduction: Significant decrease (e.g., 2.7 to 1.16 per year) [2]. • Hospitalization Reduction: Significant decrease (e.g., 0.77 to 0.32 per year) [2]. • Enhanced Benefit: Greater in specific subgroups (e.g., chronic bronchitis, on triple therapy, treatment ≥3 months) [3]. | | Key Safety/Tolerability Outcomes | • Adverse Events (AEs): Diarrhea, nausea, weight loss [2]. • Discontinuation: Reported but may be lower than in real-world settings. | • AEs: Very common (26.5%), most frequently weight loss (10.8%), loss of appetite (10.8%), nausea (8.4%) [2]. • Discontinuation: Higher rates (e.g., 19.3%) due to AEs [2]. • Long-Term Mortality: No increased risk found in some large studies, though results vary by region [4]. | | Comparative Effectiveness | N/A | • vs. Azithromycin: One study found Roflumilast associated with higher mortality and hospitalization rates, though confounding factors are likely [5]. |

Detailed Experimental Protocols and Methodologies

For researchers, the methodological details of the cited studies are crucial for evaluating the evidence.

Real-World Evidence Study Protocol (Example: Akdeniz University Hospital)

This 2019 study is a representative example of RWE generation [2].

  • Objective: To assess the efficacy, safety, and drug discontinuation rate of this compound in a real-world setting.
  • Design: Retrospective cohort study.
  • Participants: 83 COPD patients (mean age 66, 88% male) prescribed this compound. All had chronic bronchitis and were frequent exacerbators, classified as GOLD C or D.
  • Intervention: Add-on this compound (500 µg daily) to existing therapy (all patients were on triple therapy with ICS+LABA+LAMA).
  • Data Collection: Data on exacerbations and hospitalizations for the year before and after this compound initiation were collected from medical records. Adverse events were based on physician reports in the records.
  • Statistical Analysis: Paired Samples t-test was used to compare annualized exacerbation and hospitalization rates before and after treatment.
Clinical Trial Protocol (Example: Comparison with Beclomethasone)

This 2006 study illustrates a classic RCT design used for this compound [1].

  • Objective: To compare the efficacy of oral this compound with inhaled beclomethasone in patients with persistent asthma.
  • Design: Double-blind, double-dummy, randomized, non-inferiority study.
  • Participants: 499 patients with FEV1 50-85% of predicted.
  • Intervention: this compound 500 µg once daily vs. Beclomethasone dipropionate 200 µg twice daily for 12 weeks.
  • Outcomes: Change in FEV1 from baseline, forced vital capacity (FVC), asthma symptom scores, and rescue medication use.
  • Statistical Analysis: Comparison of least-squares means for lung function parameters; non-inferiority margin pre-specified.

Visualizing this compound's Action and Evidence Framework

The following diagrams illustrate the drug's mechanism of action and how different types of evidence contribute to the overall understanding of its profile.

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Decreases Breakdown Inflammation Inflammation cAMP->Inflammation Reduces

Diagram 1: this compound's Anti-inflammatory Mechanism of Action. This compound inhibits the phosphodiesterase-4 (PDE4) enzyme, leading to increased intracellular cyclic AMP (cAMP) levels, which in turn mediates broad anti-inflammatory effects [2] [5].

RCTs Randomized Controlled Trials (RCTs) Profile Comprehensive Drug Profile RCTs->Profile Provides RCT_Strength • Establishes Efficacy • High Internal Validity • Causal Inference RCTs->RCT_Strength RWE Real-World Evidence (RWE) RWE->Profile Provides RWE_Strength • Confirms Effectiveness • Long-Term Safety • Subgroup Response • Generalizability RWE->RWE_Strength

Diagram 2: Complementary Roles of RCTs and RWE. Randomized Controlled Trials (RCTs) and Real-World Evidence (RWE) provide complementary data streams that together build a comprehensive understanding of a drug's profile in different patient populations and settings [6].

Key Insights for Drug Development Professionals

  • Real-World Tolerability is a Critical Consideration: While efficacy is confirmed, the higher discontinuation rates in real-world practice highlight that managing adverse events is key to ensuring patient adherence and achieving long-term benefits [2].
  • Identifying Optimal Patient Subgroups is Valuable: RWE can pinpoint which patients derive the most benefit (e.g., those with chronic bronchitis, on specific background therapy, or with higher comorbidity burdens), supporting more personalized and cost-effective treatment strategies [3].
  • RWE is Gaining Regulatory Importance: Regulatory bodies like the FDA and EMA are increasingly using RWE for post-market safety monitoring and to inform regulatory decisions, underscoring its growing credibility and importance in the drug lifecycle [6].

References

Roflumilast analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Roflumilast Analytical Methods

The table below compares validation parameters from three studies for this compound (RFL) analysis, showing how each method is tailored for different purposes.

Validation Parameter HPLC for Assay & Content Uniformity [1] RP-HPLC in Lipid-Nanoparticles [2] Stability-Indicating HPLC-DAD [3]
Analytical Goal Assay, content uniformity of blend/tablets Quantification in lipid-nanoparticles Stability-indicating assay, forced degradation
Stationary Phase Accucore C18 (150 × 4.6 mm, 4 µm) [1] C18 column (4.6*250 mm) [2] Durashell C18 (4.6 × 250 mm, 5 µm) [3]
Mobile Phase 10 mM NaH₂PO₄ buffer : ACN (45:55 v/v) [1] Water : ACN (40:60 v/v) [2] 0.0065 M Ammonium acetate pH 6.3 : Methanol : ACN (30:35:35 v/v) [3]
Flow Rate (mL/min) 1.0 [1] 1.0 [2] 1.3 [3]
Detection (λ in nm) 215 [1] 254 [2] 251 [3]
Linearity Range (µg/mL) 5.02 - 40.17 [1] 40 - 300 [2] 2.5 - 200 [3]
Correlation Coefficient 1.0000 [1] Not specified > 0.9998 [3]
Accuracy (% Recovery) 100.6% (mean) [1] ~100% [2] Not specified
LOD/LOQ Not specified LOD: 0.0041 µg/mL; LOQ: 0.031 µg/mL [2] Not specified
Runtime (min) 5 [1] 15 [2] RFL elutes at 6.2 min [3]
Key Validation Demonstrated Specificity, linearity, accuracy, robustness [1] Accuracy, precision, specificity, LOD, LOQ [2] Specificity, forced degradation, peak purity [3]

Detailed Experimental Protocols

Here are the specific experimental details for the key methods cited:

  • Method for Assay and Content Uniformity [1]: This method uses an isocratic system. The mobile phase is 10 mM sodium dihydrogen phosphate monohydrate buffer and acetonitrile in a 45:55 v/v ratio. It is pumped at 1.0 mL/min through an Accucore C18 column (150 x 4.6 mm, 4 µm) maintained at ambient temperature. Detection is at 215 nm, the injection volume is 10 µL, and the total run time is 5 minutes. For sample preparation, the tablet powder or blend is dissolved and extracted using a solvent with 0.1 N HCl, aided by sonication [1].

  • Method for Lipid-Nanoparticles [2]: This Reverse-Phase HPLC method uses an isocratic mobile phase of distilled water and acetonitrile (40:60). It is pumped at 1.0 mL/min through a C18 column (4.6*250 mm) maintained at 45°C. Detection is at 254 nm, the injection volume is 10 µL, and the total run time is 15 minutes. The method was validated according to ICH guidelines, demonstrating precision and accuracy of approximately 100% [2].

  • Stability-Indicating Method [3]: This method employs an isocratic mobile phase of 0.0065 M ammonium acetate (pH-adjusted to 6.3), methanol, and acetonitrile in a 30:35:35 v/v ratio. It is pumped at a higher flow rate of 1.3 mL/min through a Durashell C18 column (4.6 x 250 mm, 5 µm). Detection uses a Diode Array Detector (DAD) at 251 nm. Its key feature is the application to forced degradation studies, where RFL was resolved from its degradation products formed under stress conditions like hydrolysis and oxidation, confirming the method's stability-indicating nature [3].

This compound Analytical Method Workflow

The diagram below outlines the general workflow for developing and validating an analytical method for this compound, based on the parameters compared.

This compound Analytical Method Workflow cluster_validation Key Validation Parameters (ICH) Start Define Analytical Goal MethodDev Method Development Start->MethodDev A1 Select HPLC Type MethodDev->A1 A2 Choose Column & Mobile Phase A1->A2 A3 Optimize Detection & Flow Conditions A2->A3 MethodVal Method Validation A3->MethodVal V1 Specificity & Forced Degradation MethodVal->V1 V2 Linearity, LOD, LOQ V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability) V3->V4 End Application to Real Samples V4->End

A Guide to the Comparison Data

The data shows a clear trade-off between analysis speed and application scope. The short 5-minute run time method is highly efficient for routine quality control of tablets [1], while the method with a 15-minute run time is specialized for complex lipid-nanoparticle formulations [2]. The stability-indicating method is essential for studying the drug's behavior under stress and ensuring the method can accurately measure the drug despite the presence of degradation products [3].

References

Roflumilast method comparison HPLC UPLC techniques

Author: Smolecule Technical Support Team. Date: February 2026

Roflumilast Analytical Method Comparison

The table below summarizes key parameters from several validated HPLC methods for your quick comparison.

Method Feature Stability-Indicating HPLC-DAD [1] Rapid LC Method [2] HPLC with Fluorescence Detection [3] Fast Assay & Content Uniformity HPLC [4]
Analysis Focus Stability, purity, forced degradation Stability, forced degradation, related substances Quantification in tablets Assay and content uniformity in blends and tablets
Separation Column Durashell C18 (250 mm) [1] Zorbax SB C18 (50 mm, 1.8 µm) [2] Inertsil ODS-3 C18 (250 mm) [3] Accucore C18 (150 mm, 4 µm) [4]
Mobile Phase Ammonium acetate (pH 6.3):MeOH:ACN (30:35:35) [1] Gradient: Ammonium formate (pH 3.5) and ACN [2] o-Phosphoric acid (0.08%):MeOH (20:80) [3] 10 mM Sodium dihydrogen phosphate:ACN (45:55) [4]
Runtime (per sample) ~6.2 min (isocratic) [1] 13 min (gradient) [2] Not explicitly stated 5 min (isocratic) [4]
Detection & Wavelength DAD, 251 nm [1] UV, 215 nm [2] Fluorescence: Ex 290 nm, Em 380 nm [3] UV, 215 nm [4]
Linearity Range 2.5 - 200 µg/mL [1] Information missing 1.25 - 10.00 µg/mL [3] 5.02 - 40.17 µg/mL [4]
Key Application Forced degradation studies; specific separation from over 20 other compounds [1] High-throughput analysis; significant time saving over conventional methods [2] High selectivity and sensitivity for formulation analysis [3] Very fast routine quality control testing [4]

Detailed Experimental Protocols

Here is a deeper dive into the experimental details of two key methods from the search results.

Comprehensive Stability-Indicating Method

This method is designed for forced degradation studies to understand how the drug behaves under various stress conditions [1].

  • Chromatographic Conditions:
    • Column: Durashell C18 (250 x 4.6 mm, 5 µm)
    • Mobile Phase: Isocratic elution with a mixture of 0.0065 M Ammonium Acetate buffer (pH adjusted to 6.3), Methanol, and Acetonitrile in a ratio of 30:35:35 (v/v/v).
    • Flow Rate: 1.3 mL/min
    • Detection: Diode Array Detector (DAD) at 251 nm.
    • Injection Volume: Not specified in the abstract.
    • Runtime: Approximately 6.2 minutes retention time for this compound.
  • Sample Preparation (Forced Degradation): The drug substance is subjected to stress conditions including acidic hydrolysis (e.g., 0.1 N HCl), alkaline hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), as well as thermal and photolytic stress. The method effectively separates the drug from its degradation products [1] [2].
  • Validation Data: The method was validated showing excellent linearity (r > 0.9998) over a range of 2.5-200 µg/mL. It was also proven to be specific, precise, and accurate [1].
High-Throughput Rapid LC Method

This method focuses on drastically reducing analysis time, which is valuable for high-throughput labs [2].

  • Chromatographic Conditions:
    • Column: Zorbax SB C18 (50 x 4.6 mm, 1.8 µm) - a Rapid Resolution High-Throughput (RRHT) column.
    • Mobile Phase: Gradient elution with 0.005 M Ammonium Formate buffer (pH 3.5) and Acetonitrile.
    • Flow Rate: 0.5 mL/min
    • Detection: UV at 215 nm.
    • Injection Volume: 3 µL.
    • Runtime: 13 minutes (compared to a 38-minute runtime on a conventional 250 mm column).
  • Sample Preparation (Forced Degradation): Similar stress conditions are applied (acid, base, oxidation, thermal, photolytic). The method successfully resolves all degradation products, confirming its stability-indicating nature [2].
  • Validation Data: The method is validated and demonstrates that this compound is particularly susceptible to degradation under alkaline and oxidative conditions [2].

Method Selection Guide

This flowchart visualizes the decision-making process for selecting the most appropriate analytical method based on your primary goal.

G Start Goal: Select this compound Analytical Method A Stability & Degradation Studies? Start->A B High-Throughput Routine QC? Start->B C Maximum Sensitivity & Selectivity? Start->C D General Method Development? Start->D M1 Method 1: Stability-Indicating HPLC-DAD (Longer column, Isocratic) • Ideal for forced degradation • High specificity [1] A->M1 M2 Method 2: Rapid Resolution LC (Short column, Gradient) • Fastest runtimes • High-throughput [2] B->M2 M3 Method 3: HPLC-Fluorescence • Very low LOD/LOQ • High selectivity [3] C->M3 M4 Method 4 or 5: Fast Assay HPLC (Short column, Isocratic) • Simple & robust • Short runtime [4] [5] D->M4

Current Gaps and Research Opportunities

The available information reveals areas where further method development could be valuable:

  • Limited Public UPLC Data: The search results did not reveal a dedicated UPLC method. UPLC, which uses sub-2-micron particles and higher operating pressures, could potentially offer even faster analysis and higher resolution than the rapid LC method cited here [2]. Developing and validating a UPLC method for this compound represents a significant research opportunity.
  • Bioanalytical Methods: While one study developed an HPLC method for this compound in rat plasma [6], this is a niche area. More work could be done on robust bioanalytical methods for pharmacokinetic studies in humans.

References

Roflumilast validation in specific populations hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Dosage Recommendations in Hepatic Impairment

Population Roflumilast Oral Tablets (e.g., Daliresp) This compound Topical (Cream/Foam)

| Mild Hepatic Impairment (Child-Pugh A) | Use with caution; clinical data are insufficient [1]. | No dosage adjustment necessary [2]. | | Moderate Hepatic Impairment (Child-Pugh B) | Contraindicated [3] [1]. | Contraindicated [2]. | | Severe Hepatic Impairment (Child-Pugh C) | Contraindicated [3] [1]. | Contraindicated [2]. |

Underlying Pharmacokinetic Data

The contraindication for oral this compound is based on solid pharmacokinetic evidence. A study found that patients with moderate hepatic impairment (Child-Pugh B) experienced increased systemic exposure to both this compound and its active metabolite (this compound N-oxide) after oral administration [2]. This elevated exposure is likely to increase the risk of adverse effects.

It is critical to distinguish between formulations. Topical this compound is minimally absorbed through the skin, leading to low systemic exposure. Therefore, it does not require a dosage adjustment in patients with mild hepatic impairment [2]. In contrast, oral this compound is extensively absorbed and metabolized, making it unsafe in moderate to severe liver disease.

A Note on Alternative PDE-4 Inhibitors

Research into other Phosphodiesterase-4 (PDE-4) inhibitors suggests that the route of administration is a key factor in managing hepatic risk. One study on tanimilast, an inhaled PDE-4 inhibitor, concluded that its pharmacokinetics were not impacted by mild-to-moderate hepatic impairment, and no dose adjustment was required [4]. This supports the concept that non-oral routes of administration can mitigate the risks associated with hepatic impairment.

Experimental Protocol for Pharmacokinetic Evaluation

For researchers, the standard methodology for evaluating the impact of hepatic impairment on a drug's pharmacokinetics involves a single-dose, open-label, parallel-group study. Here is a typical protocol:

  • Objective: To evaluate the systemic exposure (in terms of Cmax and AUC) of a drug and its metabolites in subjects with varying degrees of hepatic impairment compared to demographically matched healthy controls.
  • Population: Subjects are stratified by the Child-Pugh classification: mild (Class A), moderate (Class B), and severe (Class C) hepatic impairment. Each group is matched with healthy controls [4].
  • Procedure: All subjects receive a single dose of the drug. Blood samples are collected at predetermined time points post-dose to determine plasma concentrations [4].
  • Analysis: Pharmacokinetic parameters (Cmax, AUC0–t, AUC0–∞) are calculated and statistically compared between the impaired and control groups. A significant increase in exposure (e.g., >100% increase in AUC) in severely impaired subjects would inform contraindications [4].

Signaling Pathway & Clinical Consideration

The following diagram illustrates the core pathway of this compound and the key clinical consideration in hepatic impairment.

G ROF This compound (Oral) PDE4 Inhibition of PDE4 Enzyme ROF->PDE4 Liver Hepatic Metabolism (via CYP3A4 & CYP1A2) ROF->Liver cAMP ↑ Intracellular cAMP PDE4->cAMP Effect Anti-inflammatory Effects cAMP->Effect Warning CLINICAL CONSIDERATION: Contraindicated in Moderate/Severe Hepatic Impairment (Due to ↑ Systemic Exposure & Adverse Effects) Liver->Warning

Conclusion

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.0349540 Da

Monoisotopic Mass

402.0349540 Da

Heavy Atom Count

26

Appearance

solid powder

Melting Point

159.7

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0P6C6ZOP5U

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Oral roflumilast is indicated to reduce the risk of COPD exacerbations in patients with severe COPD associated with chronic bronchitis and a history of exacerbations. The topical cream of roflumilast is indicated for the treatment of plaque psoriasis, including intertriginous areas, and mild to moderate atopic dermatitis in patients six years of age and older. The topical foam is approved for use in patients nine years of age and older to treat seborrheic dermatitis.
FDA Label
Daxas is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment. ,
Libertek is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.
Daliresp is indicated for maintenance treatment of severe chronic obstructive pulmonary disease (COPD) (FEV1 post-bronchodilator less than 50% predicted) associated with chronic bronchitis in adult patients with a history of frequent exacerbations as add-on to bronchodilator treatment.
Chronic obstructive pulmonary disease

Livertox Summary

Roflumilast is a selective inhibitor of phosphodiesterase-4 (PDE-4) that has unique antiinflammatory activity and is used to treat and prevent exacerbations of chronic obstructive pulmonary disease (COPD). Roflumilast has not been linked to significant serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Phosphodiesterase 4 Inhibitors
Pulmonary Disease Agents

Pharmacology

Roflumilast (and its active metabolite, roflumilast N-oxide) increases cyclic adenosine-3′, 5′-monophosphate (cAMP) in lung cells by inhibiting PDE4. Increased cAMP activates PKA, which inactivates transcription factors involved in inflammation. Romflumilast also decreases the amount of sputum neutrophils and eosinophils in COPD patients.
Roflumilast is an orally available, long-acting inhibitor of phosphodiesterase (PDE) type 4 (PDE4), with anti-inflammatory and potential antineoplastic activities. Upon administration, roflumilast and its active metabolite roflumilast N-oxide selectively and competitively bind to and inhibit PDE4, which leads to an increase of both intracellular levels of cyclic-3',5'-adenosine monophosphate (cAMP) and cAMP-mediated signaling. cAMP prevents phosphorylation of spleen tyrosine kinase (SYK) and abrogates activation of the PI3K/AKT/mTOR signaling pathway, which may result in the induction of apoptosis. PDE4, a member of the PDE superfamily that hydrolyses cAMP and 3',5'-cyclic guanosine monophosphate (cGMP) to their inactive 5' monophosphates, is upregulated in a variety of cancers and may contribute to chemoresistance; it also plays a key role in inflammation, especially in inflammatory airway diseases.

ATC Code

R03DX07
R03DX08
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DX - Other systemic drugs for obstructive airway diseases
R03DX07 - Roflumilast

Mechanism of Action

Roflumilast and its active metabolite (roflumilast N-oxide) are inhibitors of PDE4. Roflumilast and roflumilast N-oxide inhibition of PDE4 (a major cyclic 3′,5′-adenosine monophosphate (cyclic AMP) metabolizing enzyme) activity leads to accumulation of intracellular cyclic AMP. The specific mechanism(s) by which roflumilast exerts its therapeutic action is not well defined.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

162401-32-3

Absorption Distribution and Excretion

After a 500mcg dose, the bioavailability of roflumilast is about 80%. In the fasted state, maximum plasma concentrations are reached in 0.5 to 2 hours, while in the fed state, Cmax is reduced by 40%, Tmax is increased by one hour, and total absorption is unchanged. Applied topically, the mean systemic exposure for roflumilast and its N-oxide metabolite in adults was 72.7 ± 53.1 and 628 ± 648 h∙ng/mL, respectively. The mean systemic exposure for roflumilast and its N-oxide metabolite in adolescents was 25.1 ± 24.0 and 140 ± 179 h∙ng/mL, respectively.
Roflumilast is excreted 70% in the urine as roflumilast N-oxide.
Following a single oral dose of 500 mcg, the volume of distribution of roflumilast is approximately 2.9 L/kg.
Plasma clearance of roflumilast following short-term intravenous infusion is approximately 9.6 L/h.

Metabolism Metabolites

Roflumilast is metabolized to roflumilast N-oxide, the active metabolite of roflumilast in humans, by CYP3A4 and CYP1A2. The N-oxide metabolite is less potent than its parent drug in regards to PDE4 inhibition, but its plasma AUC is approximately 10-fold greater.

Wikipedia

Roflumilast

FDA Medication Guides

DALIRESP
ROFLUMILAST
TABLET;ORAL
ASTRAZENECA
01/23/2018

Biological Half Life

Following oral administration, the plasma half-lives of roflumilast and roflumilast N-oxide are 17 hours and 30 hours, respectively.

Use Classification

Human drugs -> Drugs for obstructive airway diseases -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Oba Y, Lone NA. Efficacy and safety of roflumilast in patients with chronic obstructive pulmonary disease: a systematic review and meta-analysis. Ther Adv Respir Dis. 2013 Feb;7(1):13-24. doi: 10.1177/1753465812466167. Epub 2012 Nov 29. Review. PubMed PMID: 23197074.
2: Taegtmeyer AB, Leuppi JD, Kullak-Ublick GA. Roflumilast--a phosphodiesterase-4 inhibitor licensed for add-on therapy in severe COPD. Swiss Med Wkly. 2012 Jul 25;142:w13628. doi: 10.4414/smw.2012.13628. Review. PubMed PMID: 22833385.
3: Reid DJ, Pham NT. Roflumilast: a novel treatment for chronic obstructive pulmonary disease. Ann Pharmacother. 2012 Apr;46(4):521-9. doi: 10.1345/aph.1Q646. Epub 2012 Mar 20. Review. PubMed PMID: 22433610.
4: Pinner NA, Hamilton LA, Hughes A. Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease. Clin Ther. 2012 Jan;34(1):56-66. doi: 10.1016/j.clinthera.2011.12.008. Review. PubMed PMID: 22284994.
5: Lahu G, Nassr N, Hünnemeyer A. Pharmacokinetic evaluation of roflumilast. Expert Opin Drug Metab Toxicol. 2011 Dec;7(12):1577-91. doi: 10.1517/17425255.2011.632409. Epub 2011 Nov 8. Review. PubMed PMID: 22059647.
6: Izquierdo Alonso JL. [Phosphodiesterase-4 inhibitors: roflumilast]. Rev Clin Esp. 2011 Mar;211 Suppl 2:22-30. doi: 10.1016/S0014-2565(11)70008-X. Review. Spanish. PubMed PMID: 21596170.
7: Antoniu SA. New therapeutic options in the management of COPD - focus on roflumilast. Int J Chron Obstruct Pulmon Dis. 2011;6:147-55. doi: 10.2147/COPD.S7336. Epub 2011 Feb 17. Review. PubMed PMID: 21468165; PubMed Central PMCID: PMC3064419.
8: Roflumilast for severe COPD? Drug Ther Bull. 2011 Apr;49(4):45-8; quiz iii-iv. doi: 10.1136/dtb.2011.02.0025. Review. PubMed PMID: 21467576.
9: Izquierdo Alonso JL. [Clinical profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:25-32. doi: 10.1016/S0300-2896(10)70053-3. Review. Spanish. PubMed PMID: 21316553.
10: Cortijo Gimeno J, Morcillo Sánchez E. [Pharmacological profile of roflumilast]. Arch Bronconeumol. 2010 Dec;46 Suppl 10:19-24. doi: 10.1016/S0300-2896(10)70052-1. Review. Spanish. PubMed PMID: 21316552.

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